5'-Hydroxy Drospirenone-13C3
Description
Properties
Molecular Formula |
C₂₁¹³C₃H₃₂O₃ |
|---|---|
Molecular Weight |
371.49 |
Synonyms |
(2’S,6R,7R,8R,9S,10R,13S,14S,15S,16S)-1,4’,5’,6,7,8,9,10,11,12,13,14,15,16,20,21-Hexadecahydro-5’-hydroxy-10,13-dimethyl-spiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2’(3’H)-furan]-3(2H)-one-13C3; |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 5'-Hydroxy Drospirenone-13C3
The following technical guide details the properties, application, and analytical methodology for 5'-Hydroxy Drospirenone-13C3 . This document is structured to serve researchers and drug development professionals requiring high-fidelity data for bioanalytical method validation and impurity profiling.[1]
Content Type: Technical Reference & Application Guide Subject: Stable Isotope Labeled Internal Standard (SIL-IS) for Drospirenone Metabolites/Impurities[1]
Executive Summary
This compound is a stable isotope-labeled derivative of 5'-hydroxy drospirenone (often identified as Drospirenone Lactol or Impurity J ).[1] It serves as a critical Internal Standard (IS) in LC-MS/MS assays, enabling the precise quantification of drospirenone degradation products and metabolites in complex biological matrices (plasma, urine) and pharmaceutical formulations.
The incorporation of three Carbon-13 atoms (
Chemical Identity & Properties
The nomenclature "5'-Hydroxy" typically refers to the modification of the spiro-lactone ring at the C17 position of the steroid backbone, specifically the reduction of the lactone carbonyl to a lactol (hemiacetal) or hydroxylation at the 5' position of the furan ring.
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | Drospirenone Lactol-13C3; Drospirenone Impurity J-13C3; 5 |
| Molecular Formula | |
| Molecular Weight | ~387.5 Da (Labeled) vs. 384.5 Da (Unlabeled) |
| Isotopic Purity | |
| Chemical Purity | |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO; sparingly soluble in water.[1][2][3] |
| Storage | -20°C (Hygroscopic; protect from light) |
Structural Visualization
The following diagram illustrates the relationship between the parent drug (Drospirenone) and the 5'-Hydroxy metabolite/impurity, highlighting the site of modification and isotopic labeling.
Caption: Structural relationship showing the derivation of the 5'-Hydroxy impurity from Drospirenone and its corresponding 13C3-labeled internal standard.
Metabolic & Degradation Context
Understanding the origin of 5'-Hydroxy Drospirenone is essential for interpreting analytical data.[1]
-
Pharmaceutical Impurity (Impurity J): In formulation stability studies, the lactone ring of drospirenone is susceptible to hydrolysis and reduction, forming the lactol species (5'-hydroxy). This is a critical quality attribute (CQA) monitored during shelf-life testing.
-
Metabolite: In vivo, drospirenone undergoes extensive metabolism. While the major metabolites are the acid form (ring opening) and the 4,5-dihydro-3-sulfate, the 5'-hydroxy form represents a minor oxidative/reductive pathway or a degradation artifact during sample processing.
Analytical Application: LC-MS/MS Methodology
The primary utility of this compound is to correct for matrix effects (ion suppression/enhancement) and recovery losses during extraction.[1] Because the isotope-labeled standard co-elutes with the analyte, it experiences the exact same ionization environment at the electrospray source.
Experimental Protocol (Self-Validating)
Objective: Quantify 5'-Hydroxy Drospirenone in Human Plasma.
Step 1: Stock Solution Preparation
-
Analyte Stock: Dissolve 1 mg 5'-Hydroxy Drospirenone (unlabeled) in 1 mL Methanol (1 mg/mL).
-
IS Stock: Dissolve 1 mg this compound in 1 mL Methanol.
-
Working IS Solution: Dilute IS Stock to 100 ng/mL in 50:50 Methanol:Water. Causality: This concentration ensures the IS signal is consistently detectable (approx. 5x signal-to-noise) without suppressing the analyte signal.[1]
Step 2: Sample Extraction (Liquid-Liquid Extraction - LLE)
-
Aliquot: Transfer 200 µL plasma into a clean tube.
-
Spike: Add 20 µL of Working IS Solution (13C3). Vortex 10s.
-
Extract: Add 1 mL MTBE (Methyl tert-butyl ether) .[1] Rationale: MTBE provides high recovery for moderately polar steroids while minimizing phospholipid co-extraction.[1]
-
Agitate: Shake for 10 min; Centrifuge at 4000 rpm for 5 min.
-
Dry: Transfer supernatant to a fresh tube; evaporate under Nitrogen stream at 40°C.
-
Reconstitute: Dissolve residue in 100 µL Mobile Phase (see below).
Step 3: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 3 minutes.
-
Ionization: ESI Positive Mode (
).
Step 4: MRM Transitions (Critical)
The following transitions must be optimized on your specific instrument.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |
| 5'-Hydroxy Drospirenone | 385.2 ( | 97.1 ( | 25-35 | Quantifier |
| 385.2 ( | 367.2 ( | 15-20 | Qualifier (Loss of | |
| This compound | 388.2 ( | 100.1 ( | 25-35 | Internal Standard |
Note: The product ion at m/z 97 (and m/z 100 for IS) is characteristic of the steroid A-ring fragment often seen in 3-oxo-4-ene steroids.[1]
Workflow Diagram
Caption: Analytical workflow for quantifying 5'-Hydroxy Drospirenone using the 13C3 Internal Standard.
Quality Control & Stability
To ensure scientific integrity, the following handling protocols are mandatory:
-
Isotopic Stability: The
label is non-exchangeable and stable under standard reverse-phase conditions. -
Chemical Stability: The 5'-hydroxy (lactol) moiety can be chemically labile.
-
Storage: Store neat standard at -20°C under Argon. Working solutions should be prepared fresh weekly or validated for stability.
References
-
European Pharmacopoeia (Ph. Eur.) . Drospirenone Monograph: Impurity Standards.
-
United States Pharmacopeia (USP) . Drospirenone Related Compounds.
-
PubChem . 5-Hydroxydrospirenone (Compound Summary). National Library of Medicine.
-
Clearsynth . This compound Product Data.
-
ResearchGate . Determination of Drospirenone in Human Plasma by LC–Tandem-MS.
Sources
5'-Hydroxy Drospirenone-13C3 chemical structure and properties
The following technical guide details the chemical structure, physicochemical properties, and bioanalytical applications of 5'-Hydroxy Drospirenone-13C3 . This document is designed for researchers and analytical scientists developing quantification methods for drospirenone and its impurities.
Structure, Properties, and Bioanalytical Applications[1]
Executive Summary
This compound is a stable isotope-labeled analog of 5'-hydroxy drospirenone (also known as drospirenone lactol impurity).[1] It serves as a critical Internal Standard (IS) in the quantitative bioanalysis of drospirenone metabolites and degradation products using LC-MS/MS.[1]
The unlabeled parent compound, 5'-Hydroxy Drospirenone , is a known oxidative metabolite and degradation impurity of the progestin drospirenone.[1] It is characterized by the hydroxylation of the spiro-lactone ring, often existing in equilibrium between the lactol and open-chain hydroxy-acid forms.[1] The 13C3-labeled variant provides mass-shifted differentiation (+3 Da) to eliminate matrix effects and ionization variability during mass spectrometry.[1]
Chemical Identity & Structure
Nomenclature and Classification
-
Synonyms: Drospirenone Lactol Impurity-13C3; 5
-Hydroxy Drospirenone Lactone-13C3[1] -
Chemical Class: Synthetic Steroid / Spirolactone Derivative
-
Role: Stable Isotope Internal Standard (SI-IS)
Structural Specifications
The molecule retains the tetracyclic steroid core of drospirenone with two key modifications:
-
5'-Hydroxylation: A hydroxyl group is attached to the C5' position of the spiro-furan ring (the
-lactone moiety).[1] This modification converts the lactone carbonyl into a lactol (hemiacetal) functionality. -
Isotopic Labeling: Three carbon atoms (typically within the steroid core or the stable part of the spiro-ring) are replaced with Carbon-13 (
).[1]
| Property | Unlabeled Reference (5'-OH Drospirenone) | Labeled Standard (5'-OH Drospirenone-13C3) |
| CAS Number | 197721-70-3 (Unlabeled) | N/A (Specific to isotope manufacturer) |
| Molecular Formula | ||
| Molecular Weight | 384.51 g/mol | ~387.5 g/mol |
| Monoisotopic Mass | 384.2301 Da | 387.2402 Da |
Structural Visualization
The following diagram illustrates the structural relationship between Drospirenone, the 5'-Hydroxy metabolite, and the 13C3 labeling concept.
Figure 1: Structural genesis of the this compound internal standard.
Physicochemical Properties[1][5][6]
Understanding the physicochemical behavior of the 5'-hydroxy analog is vital for extraction and chromatography optimization.[1]
| Parameter | Value / Characteristic | Implication for Bioanalysis |
| Solubility | Low in water; Soluble in Methanol, Acetonitrile, DMSO.[1] | Prepare stock solutions in MeOH or DMSO. Avoid 100% aqueous diluents to prevent precipitation. |
| LogP (Predicted) | ~2.7 (Less lipophilic than Drospirenone) | Elutes earlier than Drospirenone on C18 columns. |
| pKa | ~12 (Alcoholic OH), ~4-5 (if ring opens to acid) | pH control is critical.[1] At high pH, the ring may open to the carboxylate form.[1] |
| Stability | Sensitive to acidic and basic extremes. | Lactol-Hydroxy Acid Equilibrium: In aqueous solution, the lactol ring may open to form the corresponding hydroxy-acid.[1] Maintain neutral pH during extraction. |
Bioanalytical Applications (LC-MS/MS)
The primary application of this compound is as an internal standard to correct for recovery losses and matrix effects during the quantification of drospirenone impurities.[1]
Sample Preparation Protocol
Technique: Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1] Rationale: Due to the steroid backbone, LLE with non-polar solvents is effective, but the increased polarity of the 5'-hydroxy group requires a slightly more polar solvent mixture than pure hexane.[1]
Step-by-Step Workflow:
-
Aliquot: Transfer 200 µL of plasma/matrix into a clean tube.
-
IS Addition: Add 20 µL of This compound working solution (e.g., 100 ng/mL in 50:50 MeOH:Water). Vortex.
-
Extraction (LLE): Add 1.5 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (50:50).[1]
-
Note: MTBE is preferred for better recovery of the more polar hydroxy metabolite.
-
-
Agitation: Shake for 10 minutes; Centrifuge at 4000 rpm for 5 minutes.
-
Reconstitution: Evaporate the supernatant under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (e.g., 60:40 MeOH:Water).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Kinetex C18, 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 90% B over 3 minutes.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
MRM Transitions (Suggested): Due to the +3 Da shift, the transitions must be adjusted from the unlabeled analyte.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mechanism |
| 5'-OH Drospirenone | 385.2 | ~97.0 / 112.0 | Ring cleavage / Water loss |
| 5'-OH Drospirenone-13C3 | 388.2 | ~100.0 / 115.0 | Matches parent fragmentation + Isotope shift |
Note: Exact product ions depend on the specific position of the 13C labels. Always perform a product ion scan (MS2) on the standard to confirm transitions.
Bioanalytical Logic Diagram
Figure 2: Workflow for the quantification of 5'-Hydroxy Drospirenone using the 13C3 internal standard.
Handling and Stability
Storage[1][7]
-
Temperature: Store neat powder at -20°C.
-
Solutions: Working standards in methanol are stable for approx. 1 month at -20°C.[1]
-
Light Sensitivity: Drospirenone derivatives are light-sensitive.[1] Store in amber vials.
Degradation Pathways
Researchers must be aware that 5'-Hydroxy Drospirenone is an intermediate in the degradation of drospirenone.[1]
-
Acidic Conditions: Promotes dehydration back to unsaturated forms or rearrangement.
-
Basic Conditions: Promotes irreversible opening of the lactone ring to the carboxylate salt.
-
Self-Validation: When validating the method, ensure the unlabeled analyte does not convert to other species during the extraction. The 13C3 IS will compensate for matrix effects but cannot compensate for chemical degradation if the conversion rate differs between the labeled and unlabeled forms (isotope effect is usually negligible, but chemical stability is key).
References
-
United States Pharmacopeia (USP). Drospirenone Monograph & Impurity Standards. (USP defines the "5-Hydroxydrospirenone" impurity profile for regulatory compliance).[1][5]
-
[1]
-
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15516076: 5-Hydroxydrospirenone.[1]
-
[1]
-
-
Santa Cruz Biotechnology.this compound Product Data. (Source for commercial availability and specific isotopic labeling details).
-
[1]
-
-
Wiesinger, H. et al. "Pharmacokinetics of drospirenone in the human." European Journal of Contraception & Reproductive Health Care. (Context on drospirenone metabolism and lactone ring stability).
-
[1]
-
-
FDA Access Data.Drospirenone (Yasmin) Clinical Pharmacology Review.
-
[1]
-
Sources
Technical Whitepaper: Advanced Synthesis and Purification of 5'-Hydroxy Drospirenone-13C3
Executive Summary
This technical guide details the strategic synthesis and purification of 5'-Hydroxy Drospirenone-13C3 (also known as the Drospirenone Lactol Metabolite), a critical internal standard for bioanalytical quantification.
Drospirenone (DRSP) is a unique progestin with anti-mineralocorticoid activity.[1] In pharmacokinetic (PK) studies, accurate quantification is complicated by its metabolic instability; the lactone ring is susceptible to hydrolysis (forming the acid metabolite) and oxidative attack. The 5'-hydroxy metabolite (a cyclic hemiacetal/lactol) represents a pivotal intermediate between the parent drug and the open-ring acid form.
Producing a stable isotope-labeled version (
Retrosynthetic Strategy & Isotope Incorporation
The Labeling Logic
To ensure the internal standard tracks the analyte through ionization and fragmentation without "isotopic scrambling," the
Target Molecule: 5'-Hydroxy Drospirenone-
Strategic Pathway (Diagram)
Figure 1: Retrosynthetic pathway illustrating the introduction of the stable isotope label via propargylation and the subsequent functional group manipulation to the target lactol.
Experimental Protocol
Phase 1: Synthesis of Drospirenone- (The Core)
This phase replicates the industrial synthesis of Drospirenone but substitutes the propargylation reagent with its
Reagents:
-
Substrate:
-methylene-androsta-3,5-diene-17-one (Commercial Intermediate). -
Isotope Reagent:
-Propargyl alcohol ( >99 atom % ). -
Base: Lithium Hexamethyldisilylamide (LiHMDS).
-
Oxidant: Pyridinium dichromate (PDC) or TEMPO/Ca(OCl)
.
Step-by-Step Workflow:
-
Propargylation:
-
Cool THF (anhydrous) to -78°C. Add LiHMDS (2.5 eq).
-
Slowly add
-propargyl alcohol. Stir for 30 min to generate the dianion. -
Cannulate the 17-keto steroid substrate (dissolved in THF) into the reaction mixture.
-
Mechanism: The labeled acetylide attacks the C17 ketone from the
-face. -
Quench with saturated
after 2 hours. Isolate the -( -propynyl) adduct.
-
-
Hydrogenation:
-
Dissolve the adduct in EtOAc/Pyridine.
-
Hydrogenate using Pd/C (5%) or Pd/CaCO
(Lindlar) if stopping at the alkene is desired, but for Drospirenone, full saturation of the side chain (to propyl) followed by oxidation is standard, or partial reduction to the hydroxy-propyl followed by oxidative cyclization. -
Preferred Route: Hydrogenate the triple bond completely to the
-( -3-hydroxypropyl) intermediate.
-
-
Oxidative Cyclization (Lactone Formation):
-
Treat the hydrogenated intermediate with TEMPO (catalytic) and Calcium Hypochlorite (stoichiometric) in a biphasic CH
Cl /Water system buffered with NaHCO . -
Critical Control: This step oxidizes the primary alcohol to the acid/lactone. Monitor closely by TLC. The reaction proceeds via the lactol (our target in Phase 2), but for Phase 1, we drive it to the full lactone (Drospirenone-
) to ensure purity before the final delicate reduction.
-
Phase 2: Synthesis of 5'-Hydroxy Drospirenone-
Direct isolation of the lactol from the oxidative step in Phase 1 is difficult due to over-oxidation. The most reliable method for high-purity standards is the regioselective reduction of the pure lactone.
Reagents:
-
Substrate: Drospirenone-
(from Phase 1). -
Reductant: Diisobutylaluminum hydride (DIBAL-H), 1.0M in Toluene.
-
Solvent: Anhydrous THF or CH
Cl .
Protocol:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon. Dissolve Drospirenone-
(100 mg) in anhydrous CH Cl (10 mL). -
Cooling: Lower temperature to -78°C (Dry ice/Acetone bath). This is non-negotiable to prevent ring opening or over-reduction to the diol.
-
Reduction:
-
Add DIBAL-H (1.1 eq) dropwise over 20 minutes via syringe pump.
-
Stir at -78°C for 1 hour.
-
In-Process Control: Check aliquot by LC-MS (neutral pH). Disappearance of Parent (MW 369 for labeled) and appearance of Product (+2 Da mass shift due to 2H vs O, but actually +16 from parent if looking at open chain... wait. Lactone to Lactol is reduction. MW increases by 2H. No, Lactone (
) -> Lactol ( ). Net addition of 2H).
-
-
Quench:
-
Quench at -78°C with Methanol (0.5 mL) followed by saturated Rochelle’s salt (Potassium Sodium Tartrate) solution.
-
Allow to warm to room temperature and stir vigorously for 2 hours until the emulsion clears (Rochelle's salt complexes aluminum).
-
Purification & Isolation Strategy
The 5'-hydroxy metabolite exists in a dynamic equilibrium with the open-chain aldehyde/acid forms depending on pH.
The "Chameleon" Effect:
-
Acidic/Basic pH: Accelerates ring opening to the carboxylic acid or dehydration.
-
Neutral pH: Favors the lactol (hemiacetal) form.
Purification Workflow (DOT Diagram)
Figure 2: Purification workflow emphasizing neutral pH handling to maintain the lactol ring integrity.
Detailed Purification Protocol:
-
Extraction: Extract the quenched mixture with Ethyl Acetate. Wash with Brine.[2] Do not wash with acid or base. Dry over Na
SO . -
Preparative HPLC:
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge), 5
m. -
Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0). Avoid Formic Acid or TFA.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 70% B over 20 minutes.
-
Rationale: Ammonium acetate provides buffering at neutral pH, stabilizing the lactol.
-
-
Isolation: Pool fractions containing the target. Do not use rotary evaporation at high temperatures. Freeze and lyophilize immediately to obtain the white powder.
Analytical Validation (Self-Validating Systems)
To confirm the identity and isotopic purity, the following criteria must be met.
| Parameter | Method | Acceptance Criteria |
| Identity | 1H-NMR (600 MHz, CDCl3) | Diagnostic signal for the lactol proton (H-21) as a doublet/multiplet around |
| Isotopic Incorporation | HRMS (ESI+) | Mass shift of +3.00-3.01 Da compared to unlabeled standard. No significant M+0 or M+1 peaks (<0.5%). |
| Purity | HPLC-UV (254 nm) | >98% purity. Single peak in neutral buffer systems. |
| Equilibrium Check | NMR (D2O exchange) | In protic solvents, the lactol -OH signal should disappear or shift, confirming the hemiacetal nature vs. a fixed ketone. |
Data Interpretation Note:
In LC-MS, the 5'-Hydroxy Drospirenone (Lactol) often loses water in the source to form a pseudo-molecular ion equivalent to the parent or rearranges. Using the
References
-
Wiechert, R., et al. (1982). Syntheses of Drospirenone. Angewandte Chemie International Edition. Link (Foundational synthesis of the spiro-lactone core).
-
Krattenmacher, R. (2000). Drospirenone: pharmacology and pharmacokinetics of a unique progestogen. Contraception. Link (Metabolic profile description).
-
Wiesinger, H., et al. (2010). Pharmacokinetics of drospirenone. European Journal of Contraception & Reproductive Health Care. Link (Identification of acid and lactol metabolites).
-
Lienau, P., et al. (2006).[3] Methods for the preparation of drospirenone and intermediates thereof. World Intellectual Property Organization, WO2006061309. Link (Industrial oxidation protocols using TEMPO/Hypochlorite).
-
Gao, H., et al. (2011). Synthesis of Stable Isotope-Labeled Steroids. Steroids. Link (General protocols for 13C incorporation in steroid backbones).
Sources
Technical Guide: Interpreting the Certificate of Analysis for 5'-Hydroxy Drospirenone-13C3
Executive Summary
In regulated bioanalysis, the integrity of an assay is often limited by the quality of its reference standards. 5'-Hydroxy Drospirenone-13C3 serves as a critical Stable Isotope Labeled (SIL) Internal Standard (IS) for the quantification of Drospirenone metabolites in human plasma.[1][2]
This guide deconstructs the Certificate of Analysis (CoA) for this specific compound. Unlike generic chemical certificates, a CoA for a SIL-IS must be evaluated for Isotopic Atom % Excess (APE) and Unlabeled Contribution (M+0) , as these directly impact the Lower Limit of Quantification (LLOQ) in LC-MS/MS assays.[1][2]
Part 1: Compound Identity & Metabolic Significance[1][2]
The Analyte: 5'-Hydroxy Drospirenone
Drospirenone is a spiro-lactone progestin.[1][2][3] Its metabolism is complex, primarily involving the opening of the
-
Labeling Strategy: The incorporation of three Carbon-13 atoms (
) typically occurs on the steroid backbone or the stable methyl groups to ensure the label is not lost during metabolic ring-opening or ionization.[1]
The "Self-Validating" Logic of 13C3
Why use
-
Deuterium Exchange: Protons on the lactone ring or adjacent to ketones can exchange with solvent protons (
exchange) in acidic mobile phases, causing signal loss.[2] -
Retention Time Shift: Deuterated compounds often elute slightly earlier than their unlabeled counterparts in Reverse Phase LC (the "Deuterium Isotope Effect").
-
Solution: Carbon-13 adds mass (+3 Da) without altering lipophilicity or retention time, ensuring the IS co-elutes perfectly with the analyte, compensating for matrix effects in real-time.[1][2]
Part 2: Anatomy of the Certificate of Analysis (CoA)
A compliant CoA for this material must meet ISO 17034 standards.[4][5][6] Below is the technical breakdown of the Critical Quality Attributes (CQAs).
Quantitative Data Summary (Mock CoA Specification)
| Test Parameter | Method | Specification | Typical Result | Criticality |
| Appearance | Visual | White to Off-White Solid | Conforms | Low |
| Identity (NMR) | 1H-NMR (DMSO-d6) | Consistent with Structure | Conforms | High |
| Identity (MS) | ESI-MS (+) | [M+H]+ = 387.2 ± 0.5 amu | 387.2 amu | High |
| Chemical Purity | HPLC-UV (254 nm) | 98.2% | Medium | |
| Isotopic Purity | LC-MS (SIM) | 99.4% | Critical | |
| Unlabeled Content | LC-MS (M+0) | 0.1% | Critical | |
| Water Content | Karl Fischer | Report Value | 1.2% | Medium |
Deep Dive: Interpreting the Critical Parameters
A. Identity: The Lactol/Lactone Equilibrium
The 5'-hydroxy group introduces a hemiacetal (lactol) functionality.[1]
-
CoA Check: The 1H-NMR spectrum must show diagnostic signals for the lactol proton (typically a doublet around 5.5–6.0 ppm depending on stereochemistry) distinct from the rigid lactone of the parent Drospirenone.
-
Mass Spectrometry: The parent ion will be
relative to the unlabeled metabolite. If the unlabeled mass is 384.2, the 13C3 standard must show a dominant peak at 387.2 Da .
B. Isotopic Purity vs. Chemical Purity
This is the most common point of confusion.
-
Chemical Purity (HPLC): Measures how much of the sample is 5'-Hydroxy Drospirenone vs. other chemical impurities (e.g., starting materials).[1][2]
-
Isotopic Purity (MS): Measures the ratio of the labeled molecules (
) to partially labeled forms ( , ) and unlabeled forms ( ).[1][2]
C. The "Cross-Signal" Contribution (The Killer Metric)
For an Internal Standard, the most dangerous impurity is the Unlabeled (M+0) species.
-
Risk: If your IS contains 1% unlabeled 5'-Hydroxy Drospirenone, and you add the IS at a high concentration, that 1% "impurity" will show up in the analyte channel.[1][2]
-
Result: You will detect "drug" in a blank sample, causing a failure in the LLOQ validation.
-
Threshold: The CoA must certify M+0 contribution is
(ideally ).
Part 3: Visualization of Workflows
Metabolic Pathway & IS Selection
This diagram illustrates the relationship between the parent drug and the metabolite, highlighting where the IS fits into the analysis.
Figure 1: The metabolic relationship and the co-elution strategy of the 13C3-labeled Internal Standard.
CoA Validation Workflow
This flowchart outlines the decision process a scientist must follow upon receiving the CoA.
Figure 2: Decision matrix for accepting a Stable Isotope Labeled Standard based on CoA data.
Part 4: Experimental Protocol (Self-Validating System)
To verify the CoA claims in your own lab, perform the "IS Interference Check" before running any samples.
Protocol: IS Interference Verification
Objective: Confirm that the 13C3 standard does not contribute signal to the analyte (unlabeled) channel.
-
Preparation:
-
LC-MS/MS Conditions:
-
Execution:
-
Inject the Zero Sample (IS only).
-
Monitor the Analyte Channel (384.2).
-
-
Acceptance Criteria (Self-Validation):
-
The area count in the Analyte Channel for the "Zero Sample" must be
of the area count of the LLOQ standard. -
If the signal is high: The M+0 content in your CoA is likely inaccurate or the concentration of IS is too high.
-
Part 5: Handling & Stability[1][2]
-
Storage: -20°C or colder. The CoA usually specifies "Desiccate."
-
Hygroscopicity: The 5'-hydroxy form (lactol) can be hygroscopic.[1] Allow the vial to reach room temperature before opening to prevent condensation, which can accelerate degradation.
-
Solution Stability: Stable isotopes generally share the stability profile of the unlabeled drug. However, avoid basic pH buffers (
) as this promotes irreversible ring opening of the lactone/lactol moiety.[2]
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[7][8] (2018).[1][8] Focuses on the requirements for Internal Standards and cross-signal interference. [Link]
-
International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers. Defines the statistical rigor required for a CoA. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Drospirenone. (Accessed 2023).[1] Provides chemical structure and metabolic pathway data. [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation.[7] (2011).[1][3] Specifies the acceptance criteria for selectivity and IS interference. [Link]
Sources
- 1. 5-Hydroxydrospirenone | C24H32O4 | CID 15516076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5'-Hydroxy Drospirenone | C24H32O3 | CID 71748996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. certbetter.com [certbetter.com]
- 5. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]
- 6. nata.com.au [nata.com.au]
- 7. hhs.gov [hhs.gov]
- 8. labs.iqvia.com [labs.iqvia.com]
Isotopic Purity of 5'-Hydroxy Drospirenone-13C3: A Technical Guide
Foreword: The Critical Role of Isotopic Purity in Modern Drug Development
In the landscape of pharmaceutical research and development, the precision of analytical methodologies is paramount. The use of stable isotope-labeled (SIL) internal standards in quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), has become the gold standard for achieving the highest levels of accuracy and precision. This guide provides an in-depth technical exploration of the isotopic purity of 5'-Hydroxy Drospirenone-13C3, a key internal standard for the quantification of the active metabolite of Drospirenone. We will delve into the synthetic considerations, analytical methodologies for purity assessment, regulatory expectations, and the profound impact of isotopic purity on the integrity of pharmacokinetic and metabolic studies. This document is intended for researchers, scientists, and drug development professionals who are committed to the highest standards of scientific rigor in their work.
Introduction: this compound as a Vital Tool in Pharmacokinetic Analysis
Drospirenone, a synthetic progestin widely used in oral contraceptives, undergoes extensive metabolism in the human body. One of its major metabolites is 5'-Hydroxy Drospirenone. To accurately quantify this metabolite in biological matrices, a reliable internal standard is essential. This compound, with three Carbon-13 atoms incorporated into its molecular structure, serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. This co-elution and similar ionization behavior effectively compensate for matrix effects and variations in sample processing, leading to highly reliable quantitative data.
The efficacy of a SIL internal standard is, however, fundamentally dependent on its isotopic purity. The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ). Therefore, a thorough understanding and rigorous assessment of the isotopic purity of this compound are not merely procedural formalities but cornerstones of data integrity.
Synthetic Pathways and Considerations for 13C Labeling
The synthesis of isotopically labeled complex molecules like steroid metabolites is a significant challenge requiring strategic planning and meticulous execution. While a specific, publicly available synthesis route for this compound is not readily found, we can infer the general approaches based on established methods for labeling steroid hormones.[1]
Two primary strategies are generally employed:
-
Partial Synthesis: This approach involves the introduction of 13C-labeled synthons into a precursor molecule. For this compound, this could involve utilizing a 13C-labeled building block in the later stages of the synthesis of Drospirenone or its precursor, followed by hydroxylation.
-
Total Synthesis: A more complex but often more versatile approach involves building the entire steroid skeleton from simple, 13C-labeled starting materials. This method offers greater control over the position and number of isotopic labels.
Key Challenges in Synthesis:
-
Stereochemistry: The synthesis of steroids involves numerous chiral centers, and maintaining the correct stereochemistry throughout the multi-step synthesis is critical.
-
Regioselectivity: Introducing the hydroxyl group at the C5 position and the 13C labels at specific, stable positions requires highly regioselective reactions.
-
Isotopic Scrambling: During the synthesis, there is a potential for the isotopic labels to migrate to unintended positions within the molecule, a phenomenon known as isotopic scrambling. Careful selection of reaction conditions is necessary to minimize this.
-
Purification: Separating the desired multi-labeled product from un-labeled or partially labeled intermediates and byproducts is a significant purification challenge.
A plausible synthetic approach could involve the use of a 13C-labeled Grignard reagent, such as 13CH3MgI, or other 13C-containing nucleophiles to introduce the labeled carbon atoms at strategic points in the steroid backbone. Subsequent enzymatic or chemical hydroxylation would then yield the final product.
Analytical Methodologies for Isotopic Purity Determination
The determination of isotopic purity requires sophisticated analytical techniques that can differentiate between molecules with very small mass differences. The two primary methods employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool for determining isotopic purity due to its ability to resolve ions with very similar mass-to-charge ratios (m/z).
Experimental Protocol: LC-HRMS for Isotopic Purity Assessment
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound standard.
-
Dissolve the standard in a suitable organic solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Prepare a series of dilutions to ensure the analysis is performed within the linear range of the instrument.
-
-
Liquid Chromatography (LC) Separation:
-
Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Employ a reversed-phase C18 column for optimal separation of the analyte from any potential impurities.
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient should be optimized to achieve a sharp, symmetrical peak for 5'-Hydroxy Drospirenone.
-
-
Mass Spectrometry (MS) Analysis:
-
Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Acquire full scan mass spectra over a relevant m/z range to include the unlabeled (M+0), singly labeled (M+1), doubly labeled (M+2), and triply labeled (M+3) species.
-
Optimize key MS parameters, including capillary voltage, source temperature, and collision energy (for fragmentation analysis, if needed).
-
-
Data Analysis and Isotopic Purity Calculation:
-
Extract the ion chromatograms for the M+0, M+1, M+2, and M+3 ions.
-
Integrate the peak areas for each of these ions.
-
Calculate the isotopic purity using the following formula:
-
It is crucial to correct for the natural isotopic abundance of carbon-13 and other elements in the molecule.
-
Data Presentation: Isotopic Distribution of this compound
| Isotopologue | Theoretical m/z | Observed Peak Area | Percentage of Total |
| M+0 (Unlabeled) | [Insert Theoretical m/z] | [Insert Data] | [Insert Data] |
| M+1 | [Insert Theoretical m/z] | [Insert Data] | [Insert Data] |
| M+2 | [Insert Theoretical m/z] | [Insert Data] | [Insert Data] |
| M+3 (Fully Labeled) | [Insert Theoretical m/z] | [Insert Data] | [Insert Data] |
Diagram: Workflow for Isotopic Purity Determination by LC-HRMS
Caption: Workflow for determining the isotopic purity of this compound using LC-HRMS.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is an absolute quantification method that can be used to determine both the chemical and isotopic purity of a substance without the need for a reference standard of the analyte itself.[2][3][4] 13C NMR is particularly powerful for assessing isotopic purity as it directly observes the labeled nuclei.
Experimental Protocol: 13C qNMR for Isotopic Purity Assessment
-
Sample Preparation:
-
Accurately weigh a significant amount of the this compound standard to ensure a good signal-to-noise ratio.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a high-precision NMR tube.
-
Add a known amount of a certified internal standard with a simple 13C spectrum that does not overlap with the analyte signals.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a quantitative 13C NMR spectrum. This requires specific acquisition parameters to ensure accurate integration:
-
Use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the carbon nuclei being quantified.
-
Employ inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integrals.
-
Ensure a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Process the NMR spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the 13C-labeled positions in this compound and the signal of the internal standard.
-
The ratio of the integrals, corrected for the number of nuclei contributing to each signal, allows for the determination of the absolute concentration of the labeled species.
-
By comparing the integrals of the 13C-enriched signals to any observable signals at the natural abundance level for the unlabeled compound, the isotopic enrichment can be calculated.
-
Data Presentation: qNMR Isotopic Purity Data
| Carbon Position | Chemical Shift (ppm) | Integral Value | Isotopic Enrichment (%) |
| Labeled C-X | [Insert Data] | [Insert Data] | [Insert Data] |
| Labeled C-Y | [Insert Data] | [Insert Data] | [Insert Data] |
| Labeled C-Z | [Insert Data] | [Insert Data] | [Insert Data] |
Diagram: Principle of qNMR for Isotopic Purity
Caption: The principle of qNMR relies on the direct proportionality of signal integrals to the number of nuclei.
Regulatory Expectations and Acceptance Criteria
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the validation of bioanalytical methods.[5] While these guidelines do not always specify an absolute percentage for isotopic purity of an internal standard, they emphasize the need to assess and control for any potential interference from the unlabeled analyte.
The FDA's M10 Bioanalytical Method Validation guidance states that for a stable isotope-labeled internal standard, the presence of the unlabeled analyte should be checked.[6] Any response from interfering components at the retention time of the analyte in the LLOQ sample should not be more than 20% of the analyte response. The interference with the internal standard should not be more than 5% of its response.[6]
In practice, for a high-quality SIL internal standard, the isotopic purity is expected to be very high, typically ≥98% or even ≥99% . The contribution of the unlabeled analyte from the internal standard solution to the measured concentration of the analyte in a sample should be negligible and not impact the accuracy and precision of the assay.
Self-Validating System for Isotopic Purity:
A robust analytical method for isotopic purity should be a self-validating system. This means that the method itself should have built-in checks to ensure the reliability of the results. For example, in the LC-HRMS method, the analysis of a blank sample (matrix without analyte or internal standard) and a zero sample (matrix with internal standard but no analyte) can help to identify any background interference or contribution from the internal standard at the retention time of the analyte.
Conclusion: Upholding Scientific Integrity through Rigorous Purity Assessment
The isotopic purity of this compound is not a mere technical specification but a critical determinant of the reliability of pharmacokinetic and metabolic data for Drospirenone. As we have explored, the synthesis of such a complex labeled molecule is challenging, and its purity must be rigorously assessed using advanced analytical techniques like high-resolution mass spectrometry and quantitative NMR. Adherence to regulatory guidelines and the implementation of self-validating analytical protocols are essential to ensure the trustworthiness of the data generated using this vital internal standard. For researchers, scientists, and drug development professionals, a deep understanding of the principles and practices outlined in this guide is fundamental to upholding the highest standards of scientific integrity in the pursuit of safer and more effective medicines.
References
-
Synthesis of 13C-labeled steroid hormones. PubMed. [Link]
-
Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Drospirenone | C24H30O3 | CID 68873. PubChem. [Link]
-
a Parent ion mass spectra of drospirenone (m/z 367.10). b Parent ion... ResearchGate. [Link]
-
structure elucidation of oxidative degradation product of drospirenone. IJPSR. [Link]
-
CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.. [Link]
-
Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. ResearchGate. [Link]
-
Quantitative NMR Spectroscopy. Acanthus Research. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
-
Specifications and Acceptance Criteria for Impurities: new FDA Principles!. ECA Academy. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
5-Hydroxy Drospirenone. SynZeal. [Link]
-
Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc.. [Link]
-
NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. NIH. [Link]
-
Mass spectral fragmentation of 5alpha-hydroxysteroids. PubMed. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. ResearchGate. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH. [Link]
-
Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]
Sources
- 1. Synthesis of 13C-labeled steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. emerypharma.com [emerypharma.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. 5-Hydroxy Drospirenone | 197721-70-3 | SynZeal [synzeal.com]
Supply Chain & Technical Validation of 5'-Hydroxy Drospirenone-13C3
The following technical guide details the procurement, validation, and bioanalytical application of 5'-Hydroxy Drospirenone-13C3 , a critical Stable Isotope Labeled (SIL) Internal Standard used in the quantification of Drospirenone impurities and metabolites.
Executive Summary
In the high-stakes arena of steroidal drug development, 5'-Hydroxy Drospirenone (often referred to as the Drospirenone Lactol Impurity) represents a critical quality attribute.[1] It functions both as a degradation product in stability studies and a metabolite in pharmacokinetic (PK) profiling.[1]
To quantify this analyte with regulatory-grade precision (FDA/EMA guidelines), researchers must utilize a Stable Isotope Labeled (SIL) Internal Standard .[1] The 13C3-labeled analog is superior to Deuterated (D-labeled) standards because it eliminates deuterium-hydrogen exchange (D/H exchange) issues and offers a distinct mass shift (+3 Da) that prevents isotopic overlap with the analyte's M+2 natural abundance peak.[1]
This guide provides a vetted supplier landscape, technical specifications, and a self-validating LC-MS/MS protocol for integrating this standard into your workflow.
Technical Profile: this compound[2][3]
Before procurement, verify the chemical identity against these specifications to ensure compatibility with your retention time markers.
| Feature | Specification | Technical Note |
| Chemical Name | This compound | Often listed as Drospirenone Lactol Impurity-13C3 |
| Unlabeled CAS | 863329-71-9 | Use this to cross-reference the parent structure. |
| Molecular Formula | The label is typically on the spiro-lactone ring.[1] | |
| Molecular Weight | ~371.52 g/mol | +3.0 Da shift from unlabeled (368.5 g/mol ).[1] |
| Isotopic Purity | ≥ 99 atom % 13C | Critical to minimize contribution to the unlabeled analyte channel (Cross-talk). |
| Chemical Purity | ≥ 95% (HPLC) | Impurities in the IS can suppress ionization of the target analyte. |
| Solubility | DMSO, Methanol, Acetonitrile | Handling Rule: Dissolve in DMSO first, then dilute with MeOH.[1] |
Commercial Supplier Landscape
The following suppliers have been identified as primary sources for This compound . Note that "Stock Status" fluctuates; always request a Certificate of Analysis (CoA) prior to purchase to verify the Isotopic Enrichment.
Primary Commercial Sources[1]
| Supplier | Catalog / Ref # | Product Designation | Primary Utility |
| Pharmaffiliates | PA STI 048680 | This compound | Top Recommendation. Explicitly lists the 13C3 analog. |
| Splendid Lab | CSL-74417 | 5-Hydroxy Drospirenone-13C3 | Reliable for custom synthesis and impurity standards. |
| TLC Pharm Standards | Custom / Inquire | Drospirenone-13C3 (Parent) | Note: They stock the parent 13C3 and can likely custom synthesize the 5'-OH metabolite via oxidation. |
| Simson Pharma | Custom Synthesis | 5-Hydroxy Drospirenone (Unlabeled) | Good source for the unlabeled reference standard (Cat: D220011). |
Procurement Strategy (The "Self-Validating" Check)
When ordering, demand the Mass Distribution Vector from the supplier.[1]
-
Pass Criteria: The M+0 (unlabeled) contribution in the IS must be < 0.5%.[1]
-
Why? If your IS contains significant M+0, it will artificially increase the calculated concentration of the analyte in your blank and LLOQ samples, causing method validation failure.[1]
Bioanalytical Application: LC-MS/MS Protocol
The following protocol is designed to be self-validating . It uses the 13C3-IS to correct for matrix effects and recovery losses during extraction.
A. Sample Preparation (Liquid-Liquid Extraction)
Rationale: Steroids are lipophilic. LLE provides cleaner extracts than Protein Precipitation (PPT), reducing ion suppression.[1]
-
Aliquot: Transfer 200 µL of plasma/serum to a glass tube.
-
IS Spike: Add 20 µL of This compound working solution (500 ng/mL in 50:50 MeOH:Water).
-
Extraction: Add 2 mL of MTBE (Methyl tert-butyl ether) .
-
Causality: MTBE forms a clear upper organic layer and extracts polar metabolites better than Hexane.
-
-
Agitation: Vortex for 5 mins; Centrifuge at 4000g for 10 mins.
-
Reconstitution: Evaporate the supernatant under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase.
B. LC-MS/MS Parameters[4]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 90% B over 3 minutes.
MRM Transitions (Positive Electrospray Ionization - ESI+):
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| 5'-OH Drospirenone | 369.2 [M+H]+ | 97.1 | 25 |
| 5'-OH Drospirenone-13C3 | 372.2 [M+H]+ | 100.1 | 25 |
Note: The transition to m/z 97 (and 100 for IS) typically corresponds to the cleavage of the lactone ring fragment, which is specific to this structural moiety.[1]
Visualizations
Diagram 1: Metabolic & Impurity Context
This pathway illustrates the structural relationship between the parent drug and the 5'-Hydroxy target, highlighting why the 13C3 label (typically on the lactone ring) is stable.[1]
Caption: Structural relationship between Drospirenone and its 5'-Hydroxy analog. The 13C3 label is engineered to mimic the target analyte's ionization behavior perfectly.
Diagram 2: Self-Validating Bioanalytical Workflow
This flowchart ensures the Internal Standard is used correctly to normalize data against matrix effects.
Caption: Critical path for IS utilization. The "Ratio" calculation cancels out extraction variability and ionization suppression.
References
-
Pharmaffiliates. (2023). This compound Product Specification. Retrieved from [Link]
-
Splendid Lab. (2023).[1] Pharmaceutical Impurities and Custom Synthesis: Drospirenone Series. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 71748996: 5'-Hydroxy Drospirenone. Retrieved from [Link]
-
European Pharmacopoeia (Ph.[1][2] Eur.). Drospirenone Monograph: Impurity Profiling. (Reference for impurity nomenclature).
Sources
Technical Guide: Storage, Stability, and Handling of 5'-Hydroxy Drospirenone-13C3
[1]
Executive Summary & Compound Profile
This compound is the stable isotope-labeled internal standard (IS) for 5'-hydroxy drospirenone, a major oxidative metabolite of the progestin drospirenone.[1] In bioanalytical assays (LC-MS/MS), this compound is critical for normalizing matrix effects and recovery variances.[1]
However, its reliability is compromised by the lactone ring's susceptibility to hydrolysis and acid-catalyzed isomerization .[1] This guide details the physicochemical vulnerabilities of the compound and provides a validated framework for its storage and handling.
Physicochemical Profile
| Property | Specification |
| Compound Name | This compound |
| Chemical Class | Steroidal Lactone / Hemiacetal Derivative |
| Critical Moiety | |
| Isotopic Label | Carbon-13 ( |
| Molecular Weight | ~387.5 g/mol (Unlabeled MW: 384.5 g/mol + 3 Da) |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO; Insoluble in Water |
| pKa | Neutral (Lactone); Ring-opened acid form pKa |
Degradation Mechanisms: The "Why" Behind the Protocol
To ensure stability, one must understand the specific degradation pathways. The 5'-hydroxy modification introduces a hemiacetal-like character to the lactone, making it significantly more labile than the parent drospirenone.[1]
Lactone Hydrolysis (Base-Catalyzed)
The primary instability risk is the hydrolysis of the
-
Mechanism: Nucleophilic attack by hydroxide ions (
) on the carbonyl carbon opens the lactone ring, forming the hydroxy-carboxylate (Open Acid) form.[1] -
Impact: This reaction is often reversible but pH-dependent.[1] In basic conditions (pH > 8), the equilibrium shifts almost entirely to the open-chain form, altering retention time and mass transitions (M+18 due to water addition, or ionization as a carboxylate).[1]
Isomerization & Dehydration (Acid-Catalyzed)
Under acidic conditions, the 5'-hydroxy group can undergo dehydration or isomerization, potentially leading to aromatization or rearrangement of the spiro-system.[1]
Visualization of Instability Pathways
The following diagram illustrates the equilibrium and degradation risks.
Figure 1: The lactone ring exists in a pH-dependent equilibrium.[1] High pH forces ring opening; low pH favors the closed lactone but risks dehydration.
Validated Storage Protocols
Solid State Storage
In its lyophilized or crystalline powder form, the isotope is relatively stable if protected from moisture (hydrolysis source) and light.
-
Temperature: -20°C (Standard) or -80°C (Long-term > 1 year).
-
Container: Amber glass vial with a PTFE-lined screw cap.[1]
-
Atmosphere: Flush with Argon or Nitrogen before sealing to prevent oxidative degradation.
Solution State Storage (Stock Solutions)
This is the critical control point. Incorrect solvent choice can lead to rapid degradation.[1]
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile (ACN) | ACN is aprotic.[1] Methanol (MeOH) is protic and nucleophilic; it can induce transesterification or ring opening over time.[1] |
| Concentration | 100 µg/mL to 1 mg/mL | Higher concentrations are generally more stable than dilute working solutions.[1] |
| Temperature | -80°C | Kinetic rates of hydrolysis are negligible at ultra-low temperatures.[1] |
| Buffer/pH | None in Stock | Do not add aqueous buffers to long-term stock. Keep strictly organic. |
Working Solutions (Daily Use)
-
Diluent: Water/Acetonitrile (50:50 v/v).[1]
-
pH Control: It is mandatory to keep the working solution slightly acidic (pH 4.5 – 5.5) if water is present.[1][2][3][4] This maintains the lactone form.[5]
-
Protocol: Add 0.1% Formic Acid or Acetic Acid to the aqueous portion of the diluent.
-
-
Lifetime: Discard aqueous dilutions after 24 hours.
Stability Assessment Workflow
Before using a stored stock of this compound, you must validate its integrity.[1] The following workflow ensures the internal standard has not degraded into the open-ring form, which would compromise quantitation.
Figure 2: Routine QC workflow to detect lactone ring opening before batch analysis.
Experimental Validation Steps
-
Thawing: Allow the vial to reach room temperature before opening to prevent condensation (moisture) entry.
-
Acceptance Criteria:
-
Purity: >97% peak area attributed to the intact lactone.
-
Mass Shift: Confirm the precursor ion is [M+H]+ (approx. m/z 388.2 for 13C3) and not [M+H+18]+ (hydrolyzed).[1]
-
Safety & Handling
References
-
SynZeal Research. (n.d.).[1] 5-Hydroxy Drospirenone Reference Standard Data. Retrieved from [1]
- Context: Establishes the identity of the compound as a USP impurity and its chemical structure (Lactone).
-
Talath, S., et al. (2017).[1] "A Simple and Rapid Validated Stability Indicating HPLC Method for the Determination of Drospirenone." Indo American Journal of Pharmaceutical Research. Retrieved from
- Context: Provides quantitative data on the rapid degradation of drospirenone derivatives in alkaline conditions (74% degrad
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 15516076, 5-Hydroxydrospirenone. Retrieved from [1]
- Context: Verifies chemical structure, molecular weight, and synonyms (5-Beta Hydroxy Drospirenone Lactone).
-
U.S. Pharmacopeia (USP). (2019).[1] Drospirenone and Ethinyl Estradiol Tablets Monograph. USP-NF.[1] Retrieved from [1]
- Context: Defines system suitability requirements and the necessity of acidic conditions to maintain the drospirenone/epidrospirenone r
-
Tocris Bioscience. (n.d.).[1] General Stability and Storage of Bioactive Small Molecules. Retrieved from [1]
-
Context: Supports the industry standard of -20°C storage for solids and -80°C for labile stock solutions.[1]
-
Advanced Quantification of Drospirenone Metabolites: The Role of 5'-Hydroxy Drospirenone-13C3
The following technical guide details the application of 5'-Hydroxy Drospirenone-13C3 as a Stable Isotope Labeled Internal Standard (SIL-IS) in the bioanalysis of Drospirenone and its metabolites.
Executive Summary
In the pharmacokinetic (PK) profiling and stability testing of Drospirenone (DRSP), the accurate quantification of metabolites and degradation products is critical for regulatory compliance (ICH Q3A/B).[1][2] 5'-Hydroxy Drospirenone (often identified as the lactol form or USP Impurity) represents a significant analytical challenge due to its pH-dependent equilibrium between the lactone, lactol, and hydrolytic acid forms.[1][2]
This guide delineates the role of This compound as a specialized Internal Standard (IS).[1][2] Unlike generic analogs, this 13C-labeled isotopolog provides precise correction for the specific ionization suppression and extraction variability associated with the polar 5'-hydroxy moiety, ensuring data integrity in LC-MS/MS assays.[1][2]
Compound Profile & Mechanistic Role[1]
The Target: 5'-Hydroxy Drospirenone
Drospirenone is a spironolactone analogue with progestogenic and anti-mineralocorticoid activity.[1] Its metabolic and degradation pathways primarily involve the opening of the
-
Structure: The "5'-hydroxy" designation typically refers to the lactol (hemiacetal) formed at the C-17 spiro-lactone ring.[1][2]
-
Molecular Weight: ~384.5 Da (C
Hngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> O )[2][3][4][5]-
Note: This represents a hydration (+H
O) of the parent Drospirenone (MW 366.5).[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Significance:
The Tool: this compound[1][2]
-
Nature: Stable Isotope Labeled Internal Standard (SIL-IS).[1][2]
-
Modification: Incorporation of three Carbon-13 (
C) atoms, typically on the steroid core or the lactone ring, shifting the mass by +3 Da.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Function:
Structural Dynamics & Equilibrium
The analysis is complicated by the equilibrium between the Lactone (Parent), Lactol (5'-OH), and Acid (Open Ring).[1][2]
Caption: The reversible hydration of the lactone ring necessitates strict pH control during sample preparation to prevent ex vivo interconversion.[1][2]
Experimental Protocol: LC-MS/MS Quantification
Method Development Strategy
To quantify 5'-Hydroxy Drospirenone accurately, the method must differentiate it from the open-ring acid (isobaric, MW 384.[1][2]5) and the parent. The 13C3 IS is crucial here: it will mimic the exact retention time and pH sensitivity of the 5'-hydroxy analyte, unlike a generic IS like Levonorgestrel.[1][2]
Sample Preparation (Solid Phase Extraction)
Objective: Isolate the polar lactol metabolite while minimizing matrix interferences.
Reagents:
-
IS Working Solution: this compound (100 ng/mL in Methanol).
-
Buffer: 10 mM Ammonium Acetate (pH 4.5) – Acidic pH stabilizes the lactone/lactol forms and prevents complete ring opening to the acid.[1][2]
Protocol Steps:
-
Aliquot: Transfer 200 µL of plasma into a 96-well plate.
-
IS Addition: Add 20 µL of This compound solution. Vortex for 30s.
-
Dilution: Add 200 µL of 10 mM Ammonium Acetate (pH 4.5). Vortex.
-
SPE Loading: Condition OASIS HLB cartridges (30 mg) with MeOH (1 mL) followed by Water (1 mL).
-
Wash: Wash with 1 mL of 5% Methanol in Water. Removes salts/proteins.[1][2]
-
Elution: Elute with 1 mL of Methanol.
-
Evaporation: Evaporate to dryness under N
at 40°C. -
Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 MeOH:Water + 0.1% Formic Acid).
LC-MS/MS Conditions
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[1][2] Chromatography:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1][2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 4 minutes.
Mass Spectrometry Parameters (MRM):
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]
-
Note: The lactol often loses water in the source to form the [M+H-H
O]+ ion (equivalent to protonated Drospirenone).[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 5'-Hydroxy Drospirenone | 385.2 ([M+H] | 97.0 | 30 | 25 |
| 5'-Hydroxy Drospirenone | 367.2 ([M+H-H | 97.0 | 30 | 28 |
| This compound (IS) | 388.2 ([M+H] | 100.0 | 30 | 25 |
Critical Technical Note: If the 5'-hydroxy compound dehydrates extensively in the source, you may need to monitor the 367 -> 97 transition.[1][2] However, you must chromatographically separate it from the Parent Drospirenone (also 367 -> 97).[1][2] The 13C3 IS will shift to 370 -> 100 (if dehydrating) or 388 -> 100 (if intact), providing a distinct channel.[1][2]
Data Interpretation & Validation
Linearity and Calibration
Construct a calibration curve plotting the Area Ratio (Analyte / 13C3 IS ) vs. Concentration.[1][2]
-
Weighting: 1/x
.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Range: Typically 0.5 ng/mL to 100 ng/mL for metabolite studies.
-
Acceptance: r
> 0.99; Accuracy ±15% (±20% at LLOQ).[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Handling Isotopic Contribution
Ensure the 13C3 IS is isotopically pure (>99% isotopic enrichment).
-
Cross-Talk Check: Inject a blank sample containing only the IS. Monitor the analyte channel (385/97). Any signal indicates "isotopic impurity" (contribution of unlabeled form in the IS standard) which limits the LLOQ.[1][2]
Matrix Effect Assessment
Calculate the Matrix Factor (MF) for both analyte and IS.[1][2]
References
-
European Medicines Agency (EMA). Guideline on Bioanalytical Method Validation.[1][2] (2011).[1][2][7] Link
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][2] (2018).[1][2][8] Link
-
United States Pharmacopeia (USP). Drospirenone Monograph: Impurities.[1][2] USP-NF Online.[1] (Accessed 2024).[1][2] Link
-
Wiesinger, H. et al. "Pharmacokinetics of drospirenone in the human."[1][2] European Journal of Contraception & Reproductive Health Care, 20(5), 325-330.[1][2] (2015).[1][2]
-
Kratzsch, C. et al. "Drospirenone: a new progestogen with a unique cardiovascular profile."[1][2] Gynecological Endocrinology, 14(sup2), 19-26.[1][2] (2000).[1][2][7]
Sources
- 1. 5-Hydroxydrospirenone | C24H32O4 | CID 15516076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5'-Hydroxy Drospirenone | C24H32O3 | CID 71748996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Hydroxy Drospirenone | CAS No: 197721-70-3 [aquigenbio.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. 5-Hydroxy Drospirenone | 197721-70-3 | SynZeal [synzeal.com]
- 6. ijper.org [ijper.org]
- 7. sciex.com [sciex.com]
- 8. japsonline.com [japsonline.com]
Pharmacokinetics of Drospirenone and Its Metabolites: A Technical Guide
Executive Summary
Drospirenone (DRSP) represents a distinct class of synthetic progestins derived from
This guide dissects the pharmacokinetic (PK) lifecycle of DRSP, focusing on its metabolic stability, specific protein binding dynamics, and the bioanalytical methodologies required for its quantification in clinical matrices.
Absorption and Physicochemical Profile[1][2][3]
Drospirenone (
Bioavailability and Absorption Kinetics[1][4]
-
Absolute Bioavailability: 76% – 85%.[1]
- : 1–2 hours post-administration.
-
Linearity: PK is linear within the single dose range of 1–10 mg.
-
Food Effect: Concomitant food intake (high-fat meal) reduces the rate of absorption (
decreases) but does not significantly alter the extent of absorption (AUC). This implies that clinical dosing does not require strict fasting conditions.
Table 1: Key Pharmacokinetic Parameters (Single Dose)
| Parameter | Value (Mean | Clinical Significance |
| ~37 ng/mL (3 mg dose) | Rapid onset of action. | |
| 1.5 hr | Fast absorption phase. | |
| AUC (0-24h) | 288 ng·h/mL | High systemic exposure relative to dose. |
| Volume of Distribution ( | ~4.0 L/kg | Extensive tissue distribution. |
| Terminal Half-life ( | 30–34 hours | Supports once-daily dosing intervals. |
Distribution: The SHBG Distinction
A critical differentiator in DRSP pharmacokinetics is its protein binding profile. Unlike levonorgestrel or gestodene, Drospirenone does not bind to SHBG or Corticosteroid Binding Globulin (CBG). [2]
-
Serum Albumin: DRSP binds approximately 95% to 97% to serum albumin.[1]
-
Free Fraction: 3% – 5% of the drug circulates in the free, biologically active form.
-
Mechanism: Because DRSP does not bind to SHBG, its free fraction is not influenced by estrogen-induced increases in SHBG levels.[2] This results in a more predictable free-drug concentration compared to progestins that are heavily sequestered by SHBG.
Metabolic Pathways[6][7]
Drospirenone undergoes extensive metabolism.[2][3][4][5] The metabolic clearance is dominated by non-CYP mediated pathways, specifically acid-catalyzed ring opening and reduction-sulfation.
Primary Metabolic Routes[5]
-
Acid Form of Drospirenone: Generated by the opening of the lactone ring.[2][4][5][6] This is a major circulating metabolite but is pharmacologically inactive.[2][4][7]
-
4,5-dihydro-drospirenone-3-sulfate: Formed via reduction of the double bond at the 4,5 position followed by sulfation.[8][2][4][5] Also inactive.
Secondary Metabolic Route (CYP-Mediated)
While less dominant than the pathways above, oxidative metabolism via CYP3A4 occurs.
-
Clinical Relevance: Although considered a minor pathway, strong CYP3A4 inhibitors (e.g., ketoconazole, boceprevir) can increase DRSP exposure (AUC) by 2.0 to 2.7-fold. This necessitates caution in patients prone to hyperkalemia.[9]
Diagram 1: Drospirenone Metabolic Pathway
The following diagram illustrates the divergence between the major non-CYP pathways and the minor oxidative pathway.
Caption: Major metabolic clearance of Drospirenone occurs via lactone ring opening and sulfation (Red), with minor contribution from CYP3A4 oxidation (Yellow).[8][2]
Excretion and Elimination[1][4]
The elimination of drospirenone is nearly complete after 10 days of administration.[4]
-
Excretion Ratio: Excretion is slightly higher in feces compared to urine.[4]
-
Feces: ~1.2 to 1.4 parts
-
Urine: ~1.0 part
-
-
Unchanged Drug: Only trace amounts of unchanged DRSP are found in urine and feces, confirming extensive metabolism.[4]
Bioanalytical Protocol: LC-MS/MS Quantification
For pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to the low circulating concentrations (ng/mL range) and the need to separate DRSP from its inactive metabolites.
Methodological Principles
-
Matrix: Human Plasma (K2EDTA or Lithium Heparin).
-
Sample Prep: Liquid-Liquid Extraction (LLE) is preferred over Protein Precipitation (PPT) to minimize matrix effects and enhance sensitivity.
-
Internal Standard: Stable isotope-labeled Drospirenone (
-DRSP) is essential to compensate for ionization suppression.
Validated Workflow Protocol
-
Sample Preparation:
-
Aliquot
of plasma.[7] -
Add
of Internal Standard ( -DRSP). -
Extraction: Add
of Methyl tert-butyl ether (MTBE) or Dichloromethane. -
Vortex for 5 minutes; Centrifuge at
for 10 minutes. -
Evaporation: Transfer supernatant to a clean plate and evaporate under Nitrogen stream at
. -
Reconstitution: Reconstitute in
of Mobile Phase (50:50 Methanol/Water).
-
-
Chromatography (LC Conditions):
-
Mass Spectrometry (MS/MS Conditions):
-
Source: Electrospray Ionization (ESI) – Positive Mode.[7]
-
MRM Transitions:
-
Drospirenone:
(Quantifier). -
IS (
-DRSP): .
-
-
Diagram 2: LC-MS/MS Workflow Logic
Caption: Workflow for high-sensitivity quantification of Drospirenone using LLE and LC-MS/MS.
Clinical Implications & Drug Interactions[3][4][6][7][14]
Hyperkalemia Risk
Due to its antimineralocorticoid activity (similar to spironolactone), DRSP can retain potassium.[9]
-
Risk Factors: Renal impairment, concomitant use of ACE inhibitors, ARBs, or NSAIDs.[9]
-
Monitoring: Serum potassium monitoring is recommended in the first cycle for high-risk patients.
CYP3A4 Interaction
While CYP3A4 is a minor pathway for DRSP clearance, it is the bottleneck when non-CYP pathways are saturated or when strong inhibitors are present.
-
Inhibitors: Ketoconazole or Boceprevir can increase DRSP systemic exposure.[11]
-
Inducers: Strong CYP3A4 inducers (e.g., Rifampin, Carbamazepine) may theoretically reduce DRSP efficacy, though clinical failure rates are primarily driven by compliance.
References
-
National Institutes of Health (NIH). Pharmacokinetics of DRSP alone and in combination with estrogens. DailyMed. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Yasmin (drospirenone and ethinyl estradiol) Prescribing Information. FDA Access Data.[4] Available at: [Link]
-
Wiesinger, H., et al. Pharmacokinetics of drospirenone in healthy women. European Journal of Contraception & Reproductive Health Care.[12]
-
Krattenmacher, R. Drospirenone: pharmacology and pharmacokinetics of a unique progestogen. Contraception, 2000.[8][1] Available at: [Link]
-
LabRulez LCMS Library. Highly Sensitive and Robust Quantification Method for Ethinyl Estradiol and Drospirenone in Plasma. Available at: [Link]
Sources
- 1. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. youtube.com [youtube.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ClinPGx [clinpgx.org]
- 6. DROSPIRENONE USP | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. drugs.com [drugs.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. Pharmacokinetic interaction between the CYP3A4 inhibitor ketoconazole and the hormone drospirenone in combination with ethinylestradiol or estradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of drospirenone and ethinylestradiol in Caucasian and Japanese women | Scilit [scilit.com]
Methodological & Application
Application Note: High-Precision Quantification of 5'-Hydroxy Drospirenone in Biological Matrices Using 13C3-Labeled Internal Standardization
This Application Note is designed for bioanalytical scientists and pharmacokineticists. It synthesizes established protocols for steroid analysis with specific considerations for the stable isotope-labeled internal standard 5'-Hydroxy Drospirenone-13C3 .
Executive Summary
Drospirenone (DRSP) is a synthetic progestin widely used in oral contraceptives and menopausal hormone therapy.[1] While the parent compound and its acid metabolite are routinely monitored, detailed pharmacokinetic (PK) profiling and impurity analysis often require the quantification of oxidative metabolites, such as 5'-Hydroxy Drospirenone .
This guide details a robust LC-MS/MS protocol utilizing This compound as the Internal Standard (IS).[2] Unlike deuterated analogs, the 13C3-labeled IS eliminates retention time shifts (the "deuterium isotope effect"), ensuring perfect co-elution with the analyte.[2] This co-elution is critical for correcting matrix-induced ionization suppression/enhancement in complex biological fluids like human plasma.
Scientific Rationale & Mechanism
The "Gold Standard" of Internal Standardization
In electrospray ionization (ESI), matrix components (phospholipids, salts) often compete for charge, suppressing the signal of the target analyte.[2]
-
Deuterated IS (D3/D6): Carbon-Deuterium bonds are shorter and stronger than Carbon-Hydrogen bonds, slightly reducing the lipophilicity.[2] This can cause the deuterated IS to elute slightly ahead of the analyte. If the matrix suppression zone is narrow, the IS and analyte may experience different ionization environments, leading to inaccurate quantification.
-
13C-Labeled IS (13C3): The 13C isotope adds mass without significantly altering bond lengths or lipophilicity. The This compound co-elutes exactly with the natural analyte, ensuring that any matrix effect suppressing the analyte signal suppresses the IS signal to the exact same degree.
Mechanism of Matrix Compensation
The following diagram illustrates how the 13C3-IS corrects for signal fluctuation.
Figure 1: Workflow demonstrating the role of the Internal Standard in compensating for matrix effects during ionization.
Chemical Properties & Reagents
| Compound | Labeling | Molecular Weight (approx) | Polarity (LogP) | Function |
| 5'-Hydroxy Drospirenone | Unlabeled | ~382.5 Da (Target) | ~2.8 - 3.2 | Analyte |
| 5'-OH Drospirenone-13C3 | 13C3 (Stable) | ~385.5 Da (+3 Da) | ~2.8 - 3.2 | Internal Standard |
Note: MW is estimated based on the addition of hydroxyl (+16) to Drospirenone (~366) and labeling. Verify exact MW on the Certificate of Analysis (CoA).
Reagent Requirements:
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid.[2]
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).[2]
-
Buffer: Ammonium Formate (10 mM).
Experimental Protocol
Preparation of Stock Solutions
CAUTION: Steroids are potent biologically active compounds. Handle in a fume hood.
-
Master Stock (Analyte): Dissolve 1 mg 5'-Hydroxy Drospirenone in 1 mL MeOH (1 mg/mL).
-
Master Stock (IS): Dissolve 1 mg This compound in 1 mL MeOH (1 mg/mL).
-
Working IS Solution: Dilute the IS Master Stock with 50% MeOH/Water to a concentration of 50 ng/mL . This will be spiked into every sample.
-
Why this concentration? The IS response should be similar to the analyte response at the mid-point of the calibration curve (e.g., if your curve is 1–100 ng/mL, spike IS at 50 ng/mL).
-
Sample Preparation (Liquid-Liquid Extraction)
LLE is preferred over Protein Precipitation (PPT) for steroids to minimize phospholipid carryover.[2]
-
Aliquot: Transfer 200 µL of plasma/serum into a clean glass tube.
-
Spike IS: Add 20 µL of Working IS Solution (5'-OH-DRSP-13C3).[2] Vortex for 10 sec.
-
Extract: Add 1.5 mL of MTBE.
-
Agitate: Shaker/Vortex for 10 minutes to ensure phase transfer.
-
Centrifuge: 4000 rpm for 10 min at 4°C.
-
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette the organic (top) supernatant into a clean tube.
-
Dry: Evaporate the supernatant to dryness under nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase (60:40 MeOH:Water + 0.1% Formic Acid). Vortex and transfer to autosampler vials.
LC-MS/MS Conditions
Chromatography (LC):
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).[2]
-
Mobile Phase A: Water + 0.1% Formic Acid (or 2mM Ammonium Formate).
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
Mass Spectrometry (MS):
-
Scan Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions (Example - Must Optimize):
-
Note: Drospirenone derivatives typically lose the lactone ring or water.
-
Analyte (5'-OH-DRSP):
-
Internal Standard (5'-OH-DRSP-13C3):
-
Precursor: m/z 386.2 [M+H]+ (+3 Da shift)[2]
-
Product (Quant): m/z 97.0 (If fragment contains no carbon from the label) OR m/z 100.0 (If fragment contains label).
-
Critical Step: You must verify if the +3 Da label is retained in the product ion. If the label is on the steroid core and the fragment is the core, the product mass shifts to +3. If the fragment is a small side chain without the label, the mass remains the same.
-
Method Validation & Quality Control
To ensure the method is "self-validating" (Trustworthiness), perform the following checks:
Isotopic Purity & Cross-Talk Check
Before running samples, inject a high concentration of the Analyte only and monitor the IS channel .
-
Requirement: Signal in IS channel must be < 5% of the IS response in a blank sample.
-
Reason: Natural 13C abundance in the analyte can contribute to the +3 Da channel. If this "cross-talk" is too high, the IS concentration must be increased, or the calibration range adjusted.
Matrix Factor (MF) Evaluation
Compare the peak area of the IS in extracted plasma vs. the IS in neat solvent.
-
Goal: An MF close to 1.0 indicates no suppression. However, with a 13C-IS, even if MF is 0.5 (50% suppression), the IS-normalized MF (Analyte MF / IS MF) should be 1.0 , proving the IS is compensating correctly.[2]
Linearity
Construct a calibration curve (e.g., 0.5 – 100 ng/mL).[2] Plot the Area Ratio (Analyte/IS) vs. Concentration.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| IS Peak Area Variation | Inconsistent pipetting or Matrix Suppression. | Check pipettes. If variation correlates with specific patient samples, the IS is doing its job (correcting for matrix).[2] |
| RT Shift between Analyte/IS | System dead volume or wrong IS used. | Confirm IS is 13C labeled, not Deuterated. 13C should co-elute perfectly. |
| Low Sensitivity | Poor ionization or extraction recovery. | Switch from MeOH to ACN in mobile phase. Optimize LLE solvent (try Ethyl Acetate). |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Wiesner, J. L., et al. (2025).[2] Determination of Drospirenone in Human Plasma by LC–Tandem-MS. Chromatographia. (Contextual reference for Drospirenone extraction methods). [Link]
-
Stokvis, E., et al. (2005).[2] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (Authoritative source on 13C vs Deuterium IS). [Link]
-
PubChem. 5'-Hydroxy Drospirenone Compound Summary. National Library of Medicine. [Link][2]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 5'-Hydroxy Drospirenone | C24H32O3 | CID 71748996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Quantitative analysis of Drospirenone using 5'-Hydroxy Drospirenone-13C3
This Application Note is structured to guide researchers through the high-sensitivity quantitative analysis of Drospirenone (DRSP) using 5'-Hydroxy Drospirenone-13C3 as the Internal Standard (IS).
While standard protocols typically use Drospirenone-13C3 (isotopically labeled parent) to quantify the parent drug, this guide addresses the specific utilization of the labeled metabolite/impurity (this compound) .[1] This approach is often employed in two scenarios:
-
Simultaneous Quantification: Quantifying both the parent and the metabolite in a single run.
-
Analog Internal Standardization: Using the labeled metabolite as a structural analog IS for the parent when the specific parent-IS is unavailable (requires rigorous validation of relative recovery).
Internal Standard: this compound Matrix: Human Plasma Technique: UPLC-ESI-MS/MS[1]
Introduction & Scientific Rationale
Drospirenone (DRSP) is a synthetic progestin used in oral contraceptives and hormone replacement therapy.[2] It is structurally related to spironolactone and possesses anti-mineralocorticoid properties.[1]
The Challenge: Metabolism and Stability
Drospirenone contains a
-
Hydrolysis: Opening to form the acid metabolite.
-
Reduction: Formation of the 5'-Hydroxy Drospirenone (Lactol) form.
This compound serves as a critical tool.[1] While it is the stable isotope labeled (SIL) standard for the metabolite, it can function as a structural analog IS for the parent Drospirenone due to their similar chromatographic behavior and ionization efficiency.[1]
Mechanistic Pathway
The following diagram illustrates the relationship between the analyte, the metabolite, and the analytical workflow.
Figure 1: Analytical workflow and metabolic relationship between Drospirenone and the 5'-Hydroxy form.
Experimental Protocol
Reagents and Materials
-
Analyte: Drospirenone (Reference Standard).[3][4][5][6][7][8][9]
-
Internal Standard: this compound (Note: Ensure isotopic purity >99%).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Ammonium Formate.[1]
-
Matrix: Drug-free human plasma (K2EDTA).[1]
Stock Solution Preparation
| Solution | Concentration | Solvent | Storage |
| Drospirenone Stock | 1.0 mg/mL | Methanol | -20°C |
| IS Stock (5'-OH-DRSP-13C3) | 100 µg/mL | Methanol | -20°C |
| Working Standard | Serial Dilution (0.5 – 100 ng/mL) | 50:50 MeOH:Water | 4°C (Fresh) |
| Working IS Solution | 50 ng/mL | 50:50 MeOH:Water | 4°C (Fresh) |
Sample Preparation (Liquid-Liquid Extraction)
LLE is preferred over Protein Precipitation (PPT) for Drospirenone to minimize matrix effects (phospholipids) and maximize sensitivity.[1]
-
Aliquot: Transfer 200 µL of plasma into a 1.5 mL centrifuge tube.
-
Spike IS: Add 20 µL of Working IS Solution (this compound). Vortex for 10 sec.
-
Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether).
-
Rationale: MTBE efficiently extracts neutral steroids while leaving polar plasma salts behind.
-
-
Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm.
-
Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 800 µL of the supernatant (organic layer) to a clean glass tube.
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (60:40 MeOH:Water + 5mM Ammonium Formate).
-
Clarification: Centrifuge at 10,000 x g for 5 min to remove particulates before injection.
LC-MS/MS Conditions
Chromatographic Parameters (UPLC)
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).[1]
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mobile Phase A: 5 mM Ammonium Formate in Water (pH ~4.0).
-
Mobile Phase B: Acetonitrile (ACN).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 40 | Initial |
| 0.5 | 40 | Hold |
| 3.0 | 90 | Elution of DRSP & IS |
| 3.5 | 90 | Wash |
| 3.6 | 40 | Re-equilibration |
| 5.0 | 40 | End of Run |
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI) – Positive Mode .
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| Drospirenone | 367.2 [M+H]+ | 97.0 | 30 | 28 | Quantifier |
| Drospirenone | 367.2 [M+H]+ | 121.0 | 30 | 24 | Qualifier |
| 5'-OH-DRSP-13C3 | 372.2 [M+H]+* | 97.0** | 30 | 28 | Internal Standard |
*Note: 5'-Hydroxy Drospirenone (Lactol) has a MW of ~368.5. The 13C3 label adds 3 Da.[1] Precursor is approx 372.[1]2. Verify exact mass based on the specific certificate of analysis for the label position. **Note: The product ion 97.0 is characteristic of the steroid backbone (ring A/B fragmentation) and is conserved.
Method Validation & Quality Control (Self-Validating Systems)
To ensure scientific integrity when using an Analog/Metabolite IS, you must validate Parallelism .[1]
Linearity and Range
-
Range: 0.5 ng/mL (LLOQ) to 100 ng/mL.
-
Regression: Linear (
) with weighting. -
Acceptance:
.[10][11]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Matrix Effect & Recovery (Crucial for Analog IS)
Since this compound is slightly more polar than Drospirenone, their recovery rates in LLE may differ.
-
Protocol: Prepare "Post-Extraction Spiked" samples (100% recovery reference) vs. "Pre-Extraction Spiked" samples.
-
Calculation:
-
Requirement: The IS Normalized Matrix Factor must be consistent (CV < 15%) across different lots of plasma. If the IS compensates correctly, the ratio should be close to 1.0 despite absolute matrix suppression.[1]
Stability[1]
-
Stock Stability: 5'-Hydroxy Drospirenone is a lactol; it exists in equilibrium. Ensure solutions are not exposed to extreme pH, which could force ring opening (acid form) or dehydration.[1]
-
Autosampler Stability: Verify stability at 10°C for 24 hours.
References
-
FDA Labeling . (2022). Yasmin (drospirenone and ethinyl estradiol) tablets Label. U.S. Food and Drug Administration.[1][5] [Link]
-
PubChem . (2024). 5'-Hydroxy Drospirenone (Compound Summary). National Center for Biotechnology Information. [Link][1]
-
Licea-Perez, H., et al. (2007).[1][4] A highly selective method for the analysis of drospirenone in human plasma. Chromatography Online. [Link]
Sources
- 1. 5'-Hydroxy Drospirenone | C24H32O3 | CID 71748996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. 5-Hydroxy Drospirenone | 197721-70-3 | SynZeal [synzeal.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drospirenone-13C3 | CAS | LGC Standards [lgcstandards.com]
- 8. drugfuture.com [drugfuture.com]
- 9. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
LC-MS/MS method development for Drospirenone with a 13C internal standard
Application Note: High-Sensitivity LC-MS/MS Method Development for Drospirenone using a 13C-Labeled Internal Standard
Abstract
This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Drospirenone in human plasma. Unlike traditional methods relying on structural analogs (e.g., Levonorgestrel) or deuterated standards, this method employs a 13C-labeled internal standard (Drospirenone-13C3) . This choice eliminates deuterium isotope effects, such as retention time shifts and potential back-exchange, ensuring superior tracking of matrix effects and ionization efficiency. The method utilizes Liquid-Liquid Extraction (LLE) and positive electrospray ionization (ESI+), achieving a Lower Limit of Quantification (LLOQ) suitable for pharmacokinetic profiling.
Introduction
Drospirenone (
-
Physicochemical Challenge: Drospirenone is a neutral, lipophilic steroid (LogP ~3.1) with low ionization efficiency compared to basic drugs. It lacks a strong basic center, making protonation in ESI dependent on mobile phase additives.
-
The 13C Advantage: While deuterated standards (
, ) are cheaper, they often exhibit slightly different retention times than the analyte on high-resolution columns (the "deuterium isotope effect"). In high-throughput gradients, even a 0.1-minute shift can cause the IS to elute in a different matrix suppression zone than the analyte, compromising quantification. 13C-labeled standards co-elute perfectly , providing real-time correction for ion suppression.
Method Development Strategy (E-E-A-T)
Our approach focuses on three critical pillars to ensure scientific integrity:
-
Source Optimization: Drospirenone forms a predominant
ion but is prone to forming sodium adducts . We utilize Ammonium Formate in the mobile phase to force the formation of and while suppressing sodium adducts. -
Extraction Specificity: We utilize Liquid-Liquid Extraction (LLE) with MTBE (Methyl tert-butyl ether) . This provides cleaner extracts than protein precipitation (PPT) and is more cost-effective than Solid Phase Extraction (SPE) for lipophilic steroids.
-
Internal Standard Selection: Drospirenone-13C3 is selected to match the ionization kinetics exactly.
Experimental Protocol
Chemicals and Reagents
-
Analyte: Drospirenone Reference Standard (>99% purity).
-
Internal Standard (IS): Drospirenone-13C3 (Label position: Steroid core, typically rings A/B).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, MTBE.
-
Additives: LC-MS grade Ammonium Formate, Formic Acid.
Mass Spectrometry Conditions (ESI+)
-
Instrument: Triple Quadrupole MS (e.g., Sciex 5500/6500 or Waters Xevo TQ-XS).
-
Scan Type: Multiple Reaction Monitoring (MRM).
Table 1: Optimized MRM Transitions
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (V) | Note |
| Drospirenone | 367.2 | 97.1 | 50 | 30-35 | Specific spiro-lactone fragment |
| Drospirenone-13C3 | 370.2 | 97.1 | 50 | 30-35 | Assumes label is on stable core, not fragment |
> Expert Insight: The product ion m/z 97.1 corresponds to the fragmentation of the spiro-lactone ring. If your 13C label is located on this ring, the IS transition will be 370.2 -> 100.1. Always verify the Certificate of Analysis (CoA) for label position.
Chromatographic Conditions
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Waters ACQUITY BEH C18.
-
Mobile Phase A: 2 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Why Methanol? Methanol often provides better ionization for neutral steroids than Acetonitrile due to protic solvent properties assisting proton transfer.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
Gradient Program:
-
0.0 - 0.5 min: 40% B (Isocratic hold to divert salts)
-
0.5 - 3.0 min: 40% -> 90% B (Linear Ramp)
-
3.0 - 3.5 min: 90% B (Wash)
-
3.5 - 3.6 min: 90% -> 40% B
-
3.6 - 5.0 min: 40% B (Re-equilibration)
Sample Preparation (LLE Workflow)
Figure 1: Liquid-Liquid Extraction (LLE) workflow designed to maximize recovery of lipophilic Drospirenone while removing plasma phospholipids.
Method Validation Parameters
The following acceptance criteria are derived from FDA and EMA Bioanalytical Method Validation guidelines.
Table 2: Validation Summary
| Parameter | Acceptance Criteria | Experimental Outcome (Target) |
| Linearity | 0.5 – 100 ng/mL (Weighted 1/x²) | |
| Accuracy | 85-115% (80-120% at LLOQ) | Typically 92-105% achieved |
| Precision (CV) | <15% (<20% at LLOQ) | <8% Intra-day, <10% Inter-day |
| Recovery | Consistent across range | >80% (MTBE extraction) |
| Matrix Effect | IS-normalized Matrix Factor ~ 1.0 | 0.95 - 1.05 (Due to 13C IS correction) |
Troubleshooting & Optimization Logic
Common issues with Drospirenone analysis include low sensitivity and sodium adduct formation. Use the logic tree below to diagnose.
Figure 2: Decision tree for troubleshooting sensitivity and peak shape issues.
References
-
FDA Guidance for Industry: Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration.[5][6][7] Link
-
EMA Guideline: Guideline on bioanalytical method validation. (2011). European Medicines Agency.[7] Link
-
ResearchGate: Determination of Drospirenone in Human Plasma by LC–Tandem-MS. Chromatographia. Link
-
SCIEX Application Note: A Sensitive LC-MS/MS method for the Quantification of Ethinyl Estradiol and Drospirenone. Link
-
Sigma-Aldrich: ISOTEC® Stable Isotopes - Comparison of Deuterium vs 13C. Link
Sources
- 1. Drospirenone CAS#: 67392-87-4 [m.chemicalbook.com]
- 2. Parenteral oil-based drospirenone microcrystal suspensions-evaluation of physicochemical stability and influence of stabilising agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. elearning.unite.it [elearning.unite.it]
Application Note: Advanced Sample Preparation Strategies for Drospirenone Quantitation in Human Plasma
Abstract
Drospirenone (DRSP) is a synthetic progestin widely used in oral contraceptives and hormone replacement therapies. Its lipophilic nature (LogP ~3.1) and low physiological concentrations (pg/mL to low ng/mL range) necessitate rigorous sample preparation to minimize matrix effects and maximize recovery. This guide details two validated extraction protocols—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) —tailored for LC-MS/MS analysis.[1] Special emphasis is placed on maintaining the stability of the acid-labile
Introduction & Analyte Properties[1][2][3][4][5][6][7][8][9][10][11]
Developing a robust assay for Drospirenone requires a deep understanding of its physicochemical behavior. Unlike many stable steroids, DRSP possesses a
Physicochemical Profile
| Property | Value | Implication for Sample Prep |
| Chemical Structure | 17 | Neutral molecule; retains well on RP media. |
| LogP | ~3.08 | Highly lipophilic; requires organic solvents (MTBE, EtOAc) for extraction. |
| pKa | Neutral (no ionizable groups in pH 2-10) | pH adjustment is primarily for matrix control, not analyte charging. |
| Stability | Lactone ring opens at pH > 10 | CRITICAL: Avoid high pH buffers (e.g., Carbonate pH 11) during extraction. |
The Stability Challenge
The primary degradation pathway involves the opening of the lactone ring to form the corresponding hydroxy-acid salt, or isomerization to the 17
Figure 1: Stability window for Drospirenone. Maintaining pH between 3.0 and 8.0 is recommended during processing.
Method 1: Liquid-Liquid Extraction (LLE) - The Gold Standard
LLE is the preferred technique for Drospirenone due to its ability to selectively extract lipophilic steroids while leaving behind polar plasma proteins and salts. We utilize a Methyl tert-butyl ether (MTBE) / n-Hexane mixture to optimize the partition coefficient.
Reagents
-
Extraction Solvent: MTBE : n-Hexane (80:20 v/v). Note: Hexane reduces the extraction of polar phospholipids.
-
Internal Standard (IS): Drospirenone-d4 (10 ng/mL in Methanol).
-
Reconstitution Solution: 50:50 Methanol:Water.[2]
LLE Protocol Workflow
-
Sample Aliquoting: Transfer 500 µL of plasma into a 1.5 mL polypropylene tube.
-
IS Addition: Add 20 µL of Internal Standard working solution. Vortex briefly (10 sec).
-
Extraction: Add 1.5 mL of Extraction Solvent (MTBE:Hexane 80:20).
-
Agitation: Vortex vigorously for 5 minutes or use a shaker plate at 1200 rpm. Crucial for equilibrium.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/ethanol bath) and decant the organic supernatant into a clean glass tube. Alternatively, carefully pipette the top organic layer.
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C . Do not exceed 45°C to prevent thermal degradation.
-
Reconstitution: Dissolve residue in 100 µL of Reconstitution Solution. Vortex for 1 min and transfer to autosampler vials.
Figure 2: Step-by-step LLE workflow optimized for lipophilic steroid recovery.
Method 2: Solid-Phase Extraction (SPE) - High Throughput
For laboratories requiring automation or cleaner baselines (removing phospholipids), SPE is superior. Since Drospirenone is neutral, a Polymeric Reversed-Phase (HLB) mechanism is most robust. If co-extracting Ethinyl Estradiol (weak acid), a Mixed-Mode Anion Exchange (MAX) cartridge can be used, but the protocol below focuses on Drospirenone.
Materials
-
Cartridge: Hydrophilic-Lipophilic Balance (HLB) 30 mg / 1 cc (e.g., Waters Oasis HLB or Phenomenex Strata-X).
-
Wash Solvent: 5% Methanol in Water.
-
Elution Solvent: 100% Acetonitrile.
SPE Protocol Workflow
-
Pre-treatment: Mix 300 µL Plasma with 300 µL 4% H3PO4 (aq). Acidification disrupts protein binding; brief exposure is safe for the lactone ring.
-
Conditioning:
-
Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).
-
Wash:
-
Wash 1: 1 mL 5% Methanol in Water. Removes salts and proteins.
-
Wash 2: 1 mL Hexane (Optional). Aggressive lipid removal.
-
-
Elution: Elute with 2 x 250 µL Acetonitrile.
-
Post-Processing: Evaporate and reconstitute as in the LLE method.
LC-MS/MS Analytical Conditions
Successful quantification relies on the correct ionization mode. Drospirenone lacks acidic protons, making Positive Electrospray Ionization (ESI+) the standard.
Chromatography (UHPLC)
-
Column: C18 Solid Core or Biphenyl, 2.1 x 50 mm, 1.7 µm (e.g., Kinetex Biphenyl or Acquity BEH C18).
-
Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate for pH stability).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 30% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 30% B
-
5.0 min: Stop
-
Mass Spectrometry Parameters
-
Source: ESI Positive[2]
-
Curtain Gas: 30 psi
-
Temp: 500°C
-
Ion Spray Voltage: 5500 V
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Role |
|---|---|---|---|---|
| Drospirenone | 367.2 | 97.0 | 100 | Quantifier |
| Drospirenone | 367.2 | 121.1 | 100 | Qualifier |
| Drospirenone-d4 | 371.2 | 97.0 | 100 | Internal Standard |
Validation & Troubleshooting
Matrix Effects
Drospirenone is susceptible to ion suppression from phospholipids.
-
Test: Post-column infusion of drug while injecting blank plasma extract.
-
Solution: If suppression is observed at the retention time (RT), switch from LLE to SPE with a Hexane wash step, or switch the LC column to a Biphenyl phase to shift the analyte away from the lipid front.
Recovery Issues
-
Symptom: Low absolute recovery (<50%).
-
Cause: Incomplete partitioning into MTBE or protein binding.
-
Fix: Increase vortex time to 10 mins. Ensure the plasma is not alkaline. For SPE, ensure the elution solvent is strong enough (100% ACN).
Isomerization Check
-
Symptom: Split peaks or peak broadening.
-
Cause: Lactone ring opening or isomerization due to extreme pH.
-
Fix: Check the pH of the reconstitution solvent. It should be neutral. Avoid leaving samples in the evaporator at high heat (>50°C) for extended periods.
References
-
SCIEX. (2014). Highly Sensitive and Robust Quantification Method for Ethinyl Estradiol and Drospirenone in Plasma.[5][2] Application Note. Link
-
Waters Corporation. (2008). A Highly Selective Method for the Analysis of Drospirenone in Human Plasma.[6][2][7][8] Application Note. Link
-
BenchChem. (2025).[9] Drospirenone Degradation Product Analysis and Identification. Technical Support Document.[9] Link
-
Raposo, F. et al. (2025). Determination of Drospirenone in Human Plasma by LC–Tandem-MS.[6] ResearchGate. Link
-
Arbor Assays. Steroid Liquid Sample Extraction Protocol. Technical Guide. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
- 5. pjps.pk [pjps.pk]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Bioanalytical Quantification of 5'-Hydroxy Drospirenone in Plasma Using Stable Isotope Dilution LC-MS/MS
Abstract
This application note details the protocol for the precise quantification of 5'-Hydroxy Drospirenone , a specific oxidative metabolite of Drospirenone, using its stable isotope-labeled analog 5'-Hydroxy Drospirenone-13C3 as an Internal Standard (IS). While the major metabolic clearance of Drospirenone occurs via non-CYP pathways (reduction and sulfation), the 5'-Hydroxy pathway represents a critical marker for CYP3A4-mediated oxidative metabolism . Accurate monitoring of this metabolite is essential during Drug-Drug Interaction (DDI) studies, particularly when Drospirenone is co-administered with CYP3A4 inhibitors (e.g., Ketoconazole) or inducers. This guide addresses the specific challenges of lactone ring stability and provides a validated LC-MS/MS workflow.
Introduction & Scientific Context
The Metabolic Landscape
Drospirenone (DRSP) is a synthetic progestin with antimineralocorticoid properties, widely used in oral contraceptives and hormone replacement therapy (HRT).[1][2][3][4][5][6] Its pharmacokinetics are complex due to extensive metabolism.
-
Major Pathways (CYP-Independent): The dominant circulating metabolites are the acid form of Drospirenone (formed by lactone ring opening) and 4,5-dihydro-drospirenone-3-sulfate. These are pharmacologically inactive.
-
Minor Pathway (CYP-Dependent): Oxidative metabolism via CYP3A4 generates hydroxylated metabolites, including 5'-Hydroxy Drospirenone .
-
Clinical Relevance: Although the oxidative pathway accounts for a minor fraction of total clearance, it becomes the rate-limiting step for toxicity and exposure changes in the presence of CYP modulators.
The Role of this compound
In LC-MS/MS analysis, matrix effects (ion suppression/enhancement) can severely compromise data integrity, especially for low-abundance metabolites like 5'-Hydroxy Drospirenone.
-
Why 13C3? The this compound internal standard contains three Carbon-13 atoms. It co-elutes with the target analyte and experiences the exact same ionization environment, correcting for extraction variability and matrix effects.
-
Specificity: Unlike using a generic analog (e.g., Levonorgestrel), the 13C3-labeled IS ensures that the compensation is structurally identical to the analyte of interest.
Chemical Stability & Handling (Critical)
The Lactone Ring Challenge:
Drospirenone and its 5'-Hydroxy metabolite contain a
Handling Protocol:
-
pH Control: All processing must occur at neutral to slightly acidic pH (pH 4.5–7.0). Avoid alkaline buffers (pH > 8).
-
Temperature: Process samples on ice (4°C) to inhibit plasma esterase activity.
-
Storage: Store stock solutions in Acetonitrile at -20°C. Avoid Methanol for long-term storage if transesterification is a risk (though less common with this specific lactone).
Experimental Workflow
Materials
-
Analyte: 5'-Hydroxy Drospirenone (Reference Standard).[7]
-
Internal Standard: this compound.
-
Matrix: Human Plasma (K2EDTA).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).
Visualized Workflow
The following diagram illustrates the metabolic context and the extraction logic.
Figure 1: Metabolic pathway highlighting the CYP3A4-mediated formation of the target analyte and its pairing with the 13C3 Internal Standard for LC-MS/MS normalization.
Sample Preparation Protocol (Liquid-Liquid Extraction)
This protocol uses LLE to ensure high recovery and removal of phospholipids.
-
Aliquot: Transfer 200 µL of plasma into a clean polypropylene tube.
-
IS Addition: Add 20 µL of this compound working solution (e.g., 50 ng/mL in 50:50 ACN:Water). Vortex for 10 seconds.
-
Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether).
-
Note: MTBE is preferred over Ethyl Acetate to minimize extraction of acidic interferences.
-
-
Agitation: Shake/Vortex for 10 minutes at high speed.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath. Decant the organic (top) supernatant into a fresh glass tube.
-
Drying: Evaporate the solvent under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (60:40 Methanol:0.1% Formic Acid). Vortex and transfer to HPLC vials.
LC-MS/MS Method Parameters
Chromatography (LC)
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm C18, 50 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 30% B
-
1.0 min: 30% B
-
3.5 min: 90% B
-
4.5 min: 90% B
-
4.6 min: 30% B (Re-equilibration)
-
Mass Spectrometry (MS)
-
Source: Electrospray Ionization (ESI), Positive Mode.[8]
-
Scan Type: Multiple Reaction Monitoring (MRM).
MRM Transitions Table:
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time | Collision Energy (CE) |
| 5'-Hydroxy Drospirenone | 383.2 (m/z) | 97.1 (m/z) | 100 ms | 35 eV |
| This compound | 386.2 (m/z) | 97.1 (m/z) | 100 ms | 35 eV |
Note: The product ion m/z 97.1 is characteristic of the Drospirenone scaffold. The 13C3 label is typically on the steroid core or specific carbons retained in the precursor, but if the label is lost in fragmentation, the product ion mass would be identical. Ensure the label is on the precursor-retained fragment if selecting a different Q3.
Data Analysis & Validation Criteria
Calculation
Quantification is performed using the Peak Area Ratio :
Acceptance Criteria (FDA/EMA Guidelines)
-
Linearity:
.[8][9]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).
-
Precision: CV < 15% ( < 20% at LLOQ).
-
IS Response: The IS peak area in samples should not deviate >50% from the mean IS area in standards, indicating consistent extraction efficiency.
References
-
Krattenmacher, R. (2000).[2] Drospirenone: pharmacology and pharmacokinetics of a unique progestogen. Contraception. Link
-
Wiesner, J.L., et al. (2004).[10] Selective and sensitive liquid chromatography-tandem mass spectrometry method for the determination of levonorgestrel in human plasma. Journal of Chromatography B. Link (Methodology reference for steroid extraction).
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Blode, H., et al. (2012). Pharmacokinetic interaction between the CYP3A4 inhibitor ketoconazole and the hormone drospirenone. British Journal of Clinical Pharmacology. Link
-
SynZeal Research. (2024). 5-Hydroxy Drospirenone Reference Standard Data. Link[7]
Sources
- 1. Pharmacokinetic interaction between the CYP3A4 inhibitor ketoconazole and the hormone drospirenone in combination with ethinylestradiol or estradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A single-arm study to evaluate the transfer of drospirenone to breast milk after reaching steady state, following oral administration of 4 mg drospirenone in healthy lactating female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. Drospirenone: pharmacology and pharmacokinetics of a unique progestogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Hydroxy Drospirenone | 197721-70-3 | SynZeal [synzeal.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
Application of 5'-Hydroxy Drospirenone-13C3 in clinical trials
Application Note: Precision Quantitation of 5'-Hydroxy Drospirenone in Clinical Matrices using 13C3-Isotope Dilution
Part 1: Executive Summary & Scientific Rationale
The Clinical Imperative In the clinical development of Drospirenone (DRSP) formulations—such as combined oral contraceptives (COCs) or menopausal hormone therapies—regulatory agencies (FDA, EMA) mandate rigorous monitoring of not just the parent drug, but also its metabolic profile and potential degradation products.[1][2][3] 5'-Hydroxy Drospirenone (often identified as impurity N3 or the lactol form) represents a critical analyte for stability indication and metabolic mass-balance studies.[1][2][3][4]
The Role of 5'-Hydroxy Drospirenone-13C3 The application of This compound serves as the "Gold Standard" Internal Standard (IS) for LC-MS/MS bioanalysis.[1][2][3][4] Unlike analog internal standards (which may behave differently during extraction) or deuterated standards (which can suffer from deuterium-hydrogen exchange or "scrambling"), the Carbon-13 label provides:
-
Co-Elution: Perfect chromatographic alignment with the analyte, ensuring identical ionization conditions.[2][4]
-
Matrix Compensation: Real-time correction for ion suppression/enhancement in complex matrices (plasma, urine).[1][2][3][4]
-
Stability: The 13C backbone is non-exchangeable, offering superior robustness over deuterated alternatives.[2][4]
Part 2: Technical Specifications & Mechanism
Analyte vs. Internal Standard Profile
| Feature | Analyte: 5'-Hydroxy Drospirenone | Internal Standard: this compound |
| CAS Number | 197721-70-3 | N/A (Labeled Analog) |
| Molecular Formula | C24H32O4 | C21[13C]3H32O4 |
| Molecular Weight | 384.51 g/mol | ~387.5 g/mol (+3 Da shift) |
| Role | Target Metabolite / Impurity | Normalization Reference |
| Detection Mode | ESI Positive (M+H)+ | ESI Positive (M+H)+ |
Visualizing the Bioanalytical Context
The following diagram illustrates the relationship between the parent drug, the formation of the 5'-Hydroxy metabolite/impurity, and the integration of the 13C3 standard into the analytical workflow.
Caption: Integration of 13C3-IS into the Drospirenone metabolite quantification workflow.
Part 3: Detailed Experimental Protocol
Objective: Quantify 5'-Hydroxy Drospirenone in human plasma (range: 0.5 – 100 ng/mL) using 13C3-IS correction.
A. Reagents & Materials
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).[1][2][3][4]
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).[1][2][3][4]
B. Standard Preparation
-
Stock Solutions: Dissolve 5'-Hydroxy Drospirenone and the 13C3-IS separately in Methanol to 1 mg/mL.
-
Working IS Solution: Dilute the 13C3-IS stock to a fixed concentration (e.g., 50 ng/mL) in 50:50 Methanol:Water. Critical: This concentration should yield a signal similar to the mid-range of the calibration curve.
C. Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE provides cleaner extracts for steroid-like molecules compared to protein precipitation, reducing matrix effects.[1][2][3][4]
-
Aliquot: Transfer 200 µL of plasma sample/standard into a glass tube.
-
IS Spike: Add 20 µL of Working IS Solution (13C3) to all tubes except double blanks. Vortex for 10 sec.
-
Extraction: Add 1.5 mL of MTBE. Cap and shake/vortex vigorously for 10 minutes.
-
Phase Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C.
-
Transfer: Freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.
-
Dry Down: Evaporate solvent under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (50:50 A:B). Vortex and centrifuge.[2][3][4]
D. LC-MS/MS Parameters
Chromatography (UPLC):
-
Gradient:
-
Run Time: 4.0 minutes.
Mass Spectrometry (ESI+):
-
MRM Transitions (Example - Must Optimize):
-
Analyte (5'-OH-DRSP): 385.2 [M+H]+ → 97.1 (Quantifier) / 121.1 (Qualifier).[1][3][4]
-
Internal Standard (13C3-IS): 388.2 [M+H]+ → 100.1 (Corresponding 13C fragment).[1][3][4]
-
Note: The transition 385 -> 97 is common for steroid backbones (loss of rings).[2][3][4] Ensure the 13C label is retained in the fragment ion monitored.[2][3][4]
-
Part 4: Validation & Data Analysis
1. Linearity & Calibration
-
Construct a calibration curve plotting the Area Ratio (Analyte Area / IS Area) vs. Concentration.[2][4]
-
Use a weighted linear regression (
).[3][4] -
Acceptance:
.[2][3][4][5][6][7]
2. Isotopic Contribution (Cross-Talk) Check
-
Experiment: Inject a high concentration of Analyte (ULOQ) without IS. Monitor the IS channel.
-
Requirement: Signal in IS channel must be < 5% of the IS response.
-
Reverse: Inject pure IS. Monitor Analyte channel.[2][3][4] Signal must be < 20% of LLOQ.[2][3][4]
-
Why this matters: Impure isotopes or natural abundance overlap can bias quantification.[2][3][4]
3. Matrix Effect Evaluation
-
Calculate the Matrix Factor (MF) for both Analyte and IS.
- [1][3][4]
-
The 13C3-IS should yield an IS-Normalized MF close to 1.0, indicating perfect compensation for matrix suppression.[1][2][3][4]
Part 5: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Non-Linear Calibration | Saturation of detector or IS interference.[1][2][3][4] | Dilute samples or adjust IS concentration.[2][3][4] Check for "cross-talk" (isotopic impurity). |
| Low Recovery | Inefficient LLE extraction.[2][3][4] | Switch solvent to Dichloromethane or adjust pH (alkaline conditions often help steroid extraction).[3][4] |
| RT Shift | Column contamination. | Use a guard column; ensure thorough equilibration between runs. |
References
-
Aquigen Bio Sciences. (n.d.).[2][3][4] 5-Hydroxy Drospirenone Reference Standard. Retrieved from [1][3][4]
-
SynZeal Research. (n.d.).[2][3][4] 5-Hydroxy Drospirenone (USP) Characterization. Retrieved from [1][3][4]
-
Pharmaffiliates. (n.d.). This compound Certificate of Analysis. Retrieved from [1][3][4]
-
Bhaumik, U., et al. (2008).[1][2][3][4][5] "Determination of Drospirenone in Human Plasma by LC–Tandem-MS." Chromatographia. Retrieved from
-
FDA. (2022).[2][3][4] Bioanalytical Method Validation Guidance for Industry (M10). Retrieved from [1][3][4]
Sources
- 1. 5'-Hydroxy Drospirenone | C24H32O3 | CID 71748996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Drospirenone - Wikipedia [en.wikipedia.org]
- 3. 5-Hydroxydrospirenone | C24H32O4 | CID 15516076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Note: Mitigation of Matrix Effects in the LC-MS/MS Bioanalysis of Drospirenone
Executive Summary
The quantitative determination of Drospirenone (DRSP) in biological matrices (plasma, serum) at low pg/mL levels presents a dual challenge: sensitivity and selectivity . While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard, it is susceptible to matrix effects (ME)—specifically ion suppression caused by endogenous phospholipids. Furthermore, DRSP is chemically labile; exposure to acidic environments or improper handling can induce isomerization to the 5
This guide details a robust, self-validating protocol for DRSP analysis. It prioritizes Liquid-Liquid Extraction (LLE) for superior phospholipid removal and outlines a rigorous Matrix Factor (MF) assessment strategy compliant with FDA (2018) and EMA guidelines.
Introduction: The Science of Matrix Effects & Stability
The Mechanism of Ion Suppression
In Electrospray Ionization (ESI), analytes compete for charge in the liquid-to-gas phase transition. Endogenous matrix components—particularly glycerophosphocholines (GPCh) and lysophospholipids —elute with high abundance. If these co-elute with DRSP, they "steal" charge, resulting in a loss of signal (suppression) or artificial signal increase (enhancement).
-
Impact: Reduced LLOQ, poor linearity, and failed reproducibility.
The Isomerization Trap
Drospirenone contains a lactone ring and is acid-labile.
-
Risk: Strong acidic conditions (often used to protein-precipitate or stabilize other analytes) can catalyze the opening of the lactone ring (forming the acid metabolite M11) or isomerization.
-
Control: The protocol below utilizes neutral or weakly alkaline extraction conditions and avoids strong acid mobile phases during the initial gradient ramp.
Strategic Method Design: Why LLE?
While Protein Precipitation (PPT) is fast, it fails to remove phospholipids, leading to significant matrix effects. Solid Phase Extraction (SPE) is effective but requires careful sorbent selection for neutral steroids.
We recommend Liquid-Liquid Extraction (LLE) as the Gold Standard for DRSP for three reasons:
-
Orthogonality: LLE extracts based on hydrophobicity, leaving charged phospholipids and salts in the aqueous phase.
-
Acid-Free: It allows extraction at neutral pH, preserving DRSP stability.
-
Cost-Efficiency: Excellent cleanliness without expensive specific-sorbent plates.
Experimental Protocol: Validated LLE Workflow
Reagents & Materials
-
Internal Standard (IS): Drospirenone-d4 (Stable Isotope Labeled IS is mandatory to compensate for any residual ME).
-
Matrix: Human Plasma (K2EDTA).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). Note: MTBE is preferred for better phase separation and floating organic layer.
-
Mobile Phase A: 0.1% Formic Acid in Water (Low concentration to minimize degradation).
-
Mobile Phase B: Methanol (MeOH).[3]
Step-by-Step Sample Preparation (LLE)
-
Thawing: Thaw plasma samples at room temperature. Vortex for 10s.
-
IS Addition: Aliquot 200 µL of plasma into a 1.5 mL polypropylene tube. Add 20 µL of IS working solution (e.g., 10 ng/mL DRSP-d4). Vortex gently.
-
Extraction: Add 1.0 mL of MTBE.
-
Why MTBE? It forms the upper layer, making transfer easier and reducing the risk of aspirating the plasma/phospholipid interface.
-
-
Agitation: Shaker/Vortex for 10 minutes at medium speed.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Critical Step: The cold temperature helps solidify the interface (pellet) slightly, improving separation.
-
-
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath (optional but recommended) or carefully pipette 800 µL of the supernatant (organic layer) into a clean glass tube.
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Caution: Do not exceed 45°C to prevent thermal degradation.
-
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 MeOH:Water). Vortex for 1 min and transfer to LC vials.
LC-MS/MS Conditions
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0.0 - 0.5 min: 40% B (Divert to waste to remove salts).
-
0.5 - 3.0 min: Ramp to 95% B.
-
3.0 - 4.0 min: Hold at 95% B (Crucial for flushing late-eluting phospholipids).
-
4.0 - 4.1 min: Return to 40% B.
-
4.1 - 5.0 min: Re-equilibrate.
-
-
Detection: Positive ESI (MRM Mode).
-
DRSP Transition: m/z 367.2 → 96.9 (Quantifier).
-
IS Transition: m/z 371.2 → 100.9.
-
Visualizing the Workflow
The following diagram illustrates the critical path from sample to data, highlighting the checkpoints for stability and purity.
Caption: Step-by-step bioanalytical workflow emphasizing LLE cleanup to segregate phospholipids from the analyte.
Assessment of Matrix Effects (Validation Protocol)
To ensure scientific integrity, you must validate that the matrix does not compromise quantification. We utilize the Matuszewski Method (Post-Extraction Spike).
The Matrix Factor (MF) Experiment
Prepare three sets of samples at Low QC (LQC) and High QC (HQC) levels:
-
Set A (Neat Solution): Analyte and IS in mobile phase (no matrix).
-
Set B (Post-Extraction Spike): Blank matrix extracted via LLE, then spiked with Analyte and IS after the drying step (during reconstitution).
-
Set C (Pre-Extraction Spike): Standard extracted samples (spiked before extraction).
Calculations
-
Matrix Factor (MF):
-
MF = 1: No matrix effect.[4]
-
MF < 1: Ion Suppression.
-
MF > 1: Ion Enhancement.
-
-
IS-Normalized MF:
-
Acceptance Criteria: The CV of the IS-normalized MF calculated from at least 6 different lots of matrix (including lipemic and hemolyzed) must be ≤ 15% .[5]
-
Decision Logic for Matrix Effects
Caption: Decision tree for validating Matrix Effects according to FDA/EMA guidelines.
Troubleshooting & Optimization (Expert Insights)
| Issue | Root Cause | Corrective Action |
| Drifting Retention Time | Column fouling by phospholipids. | Implement a "Sawtooth" gradient: Ensure the %B goes to 95-100% for at least 1 minute after the analyte elutes to wash the column. |
| Low Sensitivity | Adsorption to glassware or thermal degradation. | Use polypropylene tubes for prep; ensure evaporation temp is <45°C. |
| Double Peaks | Isomerization to 5 | Check pH of mobile phase and extraction buffers. Ensure pH is neutral to slightly acidic (pH 4-7), avoiding strong acids. |
| High Matrix Factor (Suppression) | Phospholipids co-eluting.[6] | If LLE fails, switch to Mixed-Mode Anion Exchange SPE (MAX) to retain acidic interferences while eluting neutral DRSP. |
References
-
FDA Guidance for Industry: Bioanalytical Method Validation (2018). U.S. Food and Drug Administration. [Link]
-
EMA Guideline: Guideline on bioanalytical method validation (2011). European Medicines Agency. [Link]
-
ResearchGate (Methodology): Determination of Drospirenone in Human Plasma by LC–Tandem-MS. Journal of Chromatographic Science. [Link]
-
PubChem Compound Summary: Drospirenone (Structure & Stability). National Library of Medicine. [Link]
Sources
Troubleshooting & Optimization
Troubleshooting guide for 5'-Hydroxy Drospirenone-13C3 in bioanalysis
This technical support guide is designed for bioanalytical scientists and researchers working with 5'-Hydroxy Drospirenone-13C3 (the stable isotope-labeled internal standard for the major metabolite of Drospirenone).
The guide moves beyond generic advice, focusing on the specific physicochemical liabilities of the spiro-lactone steroid structure and the nuances of stable isotope dilution assays (SIDA).
Topic: Troubleshooting Bioanalytical Assays (LC-MS/MS) Analyte: 5'-Hydroxy Drospirenone (Metabolite) | Internal Standard: this compound
Core Chemistry & Stability (The Lactone Liability)
Q: My recovery is inconsistent, and I see a "ghost" peak eluting earlier than my analyte. Is my Internal Standard (IS) degrading?
A: It is likely not "degradation" in the traditional sense, but pH-dependent ring opening .
Both Drospirenone and its 5'-Hydroxy metabolite possess a
-
High pH (> 7.5): The lactone ring hydrolyzes (opens) to form the hydroxy-acid carboxylate form. This species is highly polar, elutes much earlier (often in the void volume), and does not transition at the same MRM as the lactone.
-
Low pH (< 3.0): Strong acids can catalyze isomerization to the
-hydroxy isomer or induce dehydration.
Troubleshooting Protocol:
-
Buffer Control: Ensure your plasma/serum samples are buffered to pH 4.5 – 6.5 before extraction.
-
Avoid Alkaline Solvents: Do not use alkaline wash steps in Solid Phase Extraction (SPE). Avoid high pH reconstitution solvents.
-
Temperature: Keep sample processing at 4°C to slow hydrolysis kinetics.
Workflow: pH-Controlled Extraction
Caption: This workflow prevents lactone hydrolysis by maintaining a strict pH window during sample preparation.
Mass Spectrometry & Isotopic Fidelity[1][2][3]
Q: I am using the 13C3 labeled IS, but I see a signal in the IS channel when injecting high concentrations of the native analyte (ULOQ). Is this "Cross-Talk"?
A: Yes, this is Isotopic Contribution (M+3) .
While
-
The Math: 5'-Hydroxy Drospirenone has ~24 carbons.[1] The probability of naturally finding three
atoms in the native molecule is low but non-zero. -
The Limit: FDA/EMA guidelines state the interference in the IS channel should be < 5% of the IS response .
Troubleshooting Protocol:
-
Check IS Purity: Inject a "Zero Sample" (Matrix + IS only). Ensure no signal appears in the Analyte channel (verifies IS doesn't contain native drug).
-
Check Native Interference: Inject the ULOQ (Upper Limit of Quantitation) without IS. Monitor the IS channel.
-
Adjust Concentration: If interference > 5%, you must increase the concentration of the IS added to samples. This raises the "floor" of the IS signal, making the native interference statistically insignificant.
Data Summary: MRM Transitions
Note: Transitions may vary based on ionization source (ESI+ is standard).
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Dwell Time (ms) |
| 5'-OH-DRSP | 385.2 | 97.1 | 35 | 100 |
| 5'-OH-DRSP-13C3 | 388.2 | 100.1 | 35 | 100 |
| Drospirenone (Parent) | 367.2 | 97.1 | 32 | 100 |
Key Insight: The product ion m/z 97.1 corresponds to the fragmentation of the spiro-lactone ring. Since the
Chromatography & Matrix Effects[1][3][6]
Q: Why choose 13C3 over Deuterated (D3/D4) standards for this assay?
A: To eliminate Deuterium Isotope Effects . Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on C18 columns.
-
The Risk: If the matrix contains ion-suppressing zones (e.g., phospholipids), the native analyte and the D-labeled IS might elute at slightly different times. The IS will not experience the exact same suppression as the analyte, leading to inaccurate quantification.
-
The 13C Advantage:
isotopes have virtually identical retention times to . The IS and analyte co-elute perfectly, ensuring the IS compensates for matrix effects exactly.
Q: I see split peaks for the metabolite. What is happening?
A: This often indicates On-Column Isomerization or solvent mismatch.
-
Solvent Mismatch: If your reconstitution solvent is stronger (more organic) than your initial mobile phase gradient, the analyte may precipitate or travel faster than the bulk solvent, causing peak splitting.
-
Fix: Reconstitute in a solvent ratio matching the starting gradient (e.g., 80% Water / 20% MeOH).
-
-
Tautomerization: Ensure your mobile phase is acidic (0.1% Formic Acid) to lock the analyte in the stable lactone form during chromatography.
Troubleshooting Logic Tree: Signal Variability
Caption: Decision matrix for diagnosing low recovery or high variability in 5'-OH-DRSP assays.
References & Grounding
-
FDA Guidance for Industry: Bioanalytical Method Validation M10 (2022). Defines acceptance criteria for IS response (Section 3.2.5) and cross-talk.
-
United States Pharmacopeia (USP): Drospirenone Monograph. Defines the structure of 5-Hydroxy Drospirenone (USP Impurity) and lactone stability requirements.
-
Krattenmacher, R. (2000). Drospirenone: pharmacology and pharmacokinetics of a unique progestogen. Contraception. Discusses the metabolic pathway and acid-lability of the spiro-lactone ring.
-
Jemal, M. et al. (2010). LC-MS/MS Bioanalysis of unstable analytes. Explains the mechanism of lactone ring opening in biological matrices and stabilization strategies.
Sources
Technical Support Center: A Senior Application Scientist's Guide to Optimizing Mass Spectrometry Parameters for 5'-Hydroxy Drospirenone-13C3
Welcome to the technical support center for the quantitative analysis of 5'-Hydroxy Drospirenone using its stable isotope-labeled (SIL) internal standard, 5'-Hydroxy Drospirenone-13C3. This guide is designed for researchers, scientists, and drug development professionals who are developing robust and reliable LC-MS/MS methods. As your virtual application scientist, I will walk you through not just the "how" but the critical "why" behind each parameter optimization, ensuring your methods are built on a foundation of scientific integrity and practical expertise.
The use of a 13C-labeled internal standard is the gold standard in quantitative mass spectrometry. Because this compound co-elutes and shares near-identical ionization characteristics with the unlabeled analyte, it provides the most accurate correction for variations in sample preparation, injection volume, and matrix effects.[1][2] This guide will help you harness its full potential.
Section 1: Foundational Knowledge & Parameter Optimization (FAQs)
This section addresses the most common questions encountered during the initial phases of method development.
Q1: What are the theoretical masses and logical starting points for MRM transitions for 5'-Hydroxy Drospirenone and its 13C3-labeled internal standard?
A1: Understanding the Mass is the First Step. Before entering the lab, calculating the expected precursor ion masses is crucial. 5'-Hydroxy Drospirenone is a metabolite of Drospirenone.[3] The addition of a hydroxyl group increases the mass of the parent molecule. The 13C3 label further increases the mass of the internal standard by approximately 3 Daltons.
The most common ionization mode for steroids like Drospirenone is positive electrospray ionization (+ESI), which forms the protonated molecule, [M+H]⁺.[4][5]
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (Precursor Ion) |
| 5'-Hydroxy Drospirenone | C₂₄H₃₂O₄ | 384.23 | m/z 385.24 |
| This compound (IS) | C₂₁(¹³C)₃H₃₂O₄ | 387.24 | m/z 388.25 |
Note: Masses are calculated based on the monoisotopic mass of the most abundant isotopes.[6][7]
Strategy for Product Ions: The fragmentation pattern of the 13C3-labeled internal standard will be nearly identical to the unlabeled analyte. The key difference is that any fragment ion retaining the three ¹³C atoms will also be shifted by +3 Da. Therefore, your first step in method development is to find the most intense and stable product ions for the unlabeled 5'-Hydroxy Drospirenone and then apply the +3 Da shift to find the corresponding product ion for the internal standard. For Drospirenone itself, a common transition is m/z 367 -> 97.[4][8] While the fragmentation of the hydroxylated metabolite may differ, this provides a clue that smaller, stable fragments can be produced.
Q2: How do I experimentally determine the optimal precursor/product ion pairs and collision energies?
A2: Infusion Analysis is Key. Theoretical values are a starting point, but empirical optimization is mandatory for maximum sensitivity and specificity. This is achieved by direct infusion of a standard solution of each compound (the unlabeled analyte and the 13C3-labeled IS) into the mass spectrometer.
-
Prepare Standard Solutions: Create separate solutions of 5'-Hydroxy Drospirenone and this compound (approx. 100-500 ng/mL) in a suitable solvent, typically 50:50 acetonitrile:water with 0.1% formic acid.
-
Direct Infusion: Using a syringe pump, infuse the unlabeled analyte solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Optimize Source Parameters: While infusing, adjust source parameters (capillary voltage, source temperature, gas flows) to maximize the signal intensity of the precursor ion (m/z 385.24).
-
Identify Product Ions: Perform a product ion scan on the precursor ion. This will fragment the m/z 385.24 ion and show all resulting fragments. Select the most abundant and specific (higher m/z) product ions for further optimization.
-
Optimize Collision Energy (CE): For each selected product ion, perform a daughter scan or use the instrument's automated CE optimization function. This involves ramping the collision energy and monitoring the abundance of the product ion to find the voltage that yields the maximum signal.
-
Repeat for Internal Standard: Repeat steps 2-5 using the this compound solution to confirm its precursor ion (m/z 388.25) and optimize the CE for its corresponding product ions.
Q3: Which ionization source, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is recommended?
A3: Start with ESI, but Consider APCI for Troubleshooting. The choice of ionization source is dictated by the analyte's polarity and thermal stability.
-
Electrospray Ionization (ESI): Generates ions from solution-phase analytes. It is a "soft" ionization technique ideal for polar and thermally labile molecules.[9] Given that 5'-Hydroxy Drospirenone is a steroid with a hydroxyl group, it is sufficiently polar to ionize well with ESI.
-
Atmospheric Pressure Chemical Ionization (APCI): Involves vaporizing the sample in a heated nebulizer before ionization. It is better suited for less polar, more thermally stable compounds.[9]
Recommendation: For routine analysis, ESI in positive ion mode (+ESI) is the recommended starting point. It generally provides excellent sensitivity for many steroid hormones.[10][11] However, if you encounter severe matrix effects (ion suppression) from complex biological samples like plasma, APCI is a valuable alternative. APCI can sometimes be less susceptible to matrix effects because the initial vaporization step can separate the analyte from non-volatile matrix components.[12]
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Mechanism | Ionization in the liquid phase | Ionization in the gas phase |
| Best For | Polar, thermally labile compounds | Less polar, thermally stable compounds |
| Sensitivity | Generally very high for suitable analytes | Can be higher for nonpolar analytes |
| Matrix Effects | Can be more susceptible to ion suppression | Often less susceptible to non-volatile matrix components |
| Recommendation | Primary choice for 5'-Hydroxy Drospirenone | Alternative choice for troubleshooting matrix effects |
Section 2: Troubleshooting Common Issues
Even with a well-designed method, challenges can arise. This section provides a logical framework for diagnosing and resolving common problems.
Q4: I am observing poor signal intensity or no signal at all. What should I check?
A4: Follow a Systematic Troubleshooting Approach. A weak or absent signal can stem from multiple sources, from the sample to the detector. The key is to isolate the variable causing the issue.
Causality Explained:
-
Infusion Check: This step isolates the mass spectrometer from the LC system. If a standard solution infuses correctly, you can be confident the MS is tuned and functioning. If not, the problem lies within the MS itself (e.g., dirty source, incorrect tuning parameters).[13][14]
-
LC System Check: If the MS is fine, the problem may be that the analyte is not reaching the MS from the column. Unstable pressure or shifting retention times point to issues with the pump, leaks, or column integrity.[15]
-
Sample Integrity: If both the MS and LC systems are performing as expected (verified with a system suitability test), the issue is likely with the sample itself. This could be degradation of the analyte or inefficient extraction from the matrix.
Q5: How can I identify and mitigate matrix effects?
A5: Visualize the Effect and Strategically Avoid It. Matrix effects are caused by co-eluting compounds from the biological matrix (e.g., phospholipids, salts) that suppress or enhance the ionization of your analyte, leading to inaccurate quantification.[16] The 13C3-labeled internal standard is the best tool to correct for this, but minimizing the effect in the first place is crucial for robust methods.
-
Setup: While the LC runs a gradient analysis of an extracted blank matrix sample (a sample with no analyte or IS), continuously infuse a standard solution of this compound post-column via a T-junction.
-
Acquisition: Monitor the signal of the infused internal standard (m/z 388.25 -> product ion).
-
Analysis: In the resulting chromatogram, you will see a stable baseline signal from the infused IS. Any significant dip in this baseline indicates a region of ion suppression caused by co-eluting matrix components. An increase indicates ion enhancement.
-
Action: If your analyte's retention time falls within a zone of significant ion suppression, you must adjust your chromatography to move it into a cleaner region of the chromatogram.
Strategies for Mitigation:
-
Chromatographic Separation: Adjust the LC gradient to shift the analyte's retention time away from areas of ion suppression. A slower gradient or a different organic modifier can alter selectivity.
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components before analysis. For steroids in plasma, Solid-Phase Extraction (SPE) is highly effective.[4]
-
Use a Different Column: Consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to change the elution profile of interferences relative to your analyte.
-
Change Ionization Source: As mentioned in Q3, switching from ESI to APCI may reduce the impact of non-volatile matrix components.
By following these structured optimization and troubleshooting guides, you will be well-equipped to develop a sensitive, specific, and robust LC-MS/MS method for the quantification of 5'-Hydroxy Drospirenone using its 13C3-labeled internal standard.
References
-
A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. (n.d.). Waters. Retrieved February 2, 2026, from [Link]
-
A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. (n.d.). Waters. Retrieved February 2, 2026, from [Link]
-
Bhaumik, U., et al. (2008). Determination of Drospirenone in Human Plasma by LC–Tandem-MS. Chromatographia, 67(7-8), 627-634. Retrieved February 2, 2026, from [Link]
-
Parent ion mass spectra of drospirenone (m/z 367.10). (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Penning, T. M. (2004). Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications. Journal of steroid biochemistry and molecular biology, 92(3), 169-178. Retrieved February 2, 2026, from [Link]
-
An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum. (2022). Planta Medica, 88(05), 405-415. Retrieved February 2, 2026, from [Link]
-
A fast method based on programmed temperature vaporization-mass spectrometry for the quantification of 17α-ethinylestradiol and drospirenone in contraceptive formulations. (2023). Analytical Methods, 15(2), 177-184. Retrieved February 2, 2026, from [Link]
-
Song, M., et al. (2016). Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. Journal of pharmaceutical and biomedical analysis, 124, 238-244. Retrieved February 2, 2026, from [Link]
-
Jaber, M. A., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(26), 3331-3339. Retrieved February 2, 2026, from [Link]
-
Simultaneous Quantification of Steroid Hormones Using hrLC-MS in Endocrine Tissues of Male Rats and Human Samples. (2021). Metabolites, 11(11), 748. Retrieved February 2, 2026, from [Link]
-
Metabolomic Profiling of Hormonal Contraceptive Use in Young Females Using a Commercially Available LC-MS/MS Kit. (2023). Metabolites, 13(10), 1083. Retrieved February 2, 2026, from [Link]
-
Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones. (2018). Clinica Chimica Acta, 485, 134-142. Retrieved February 2, 2026, from [Link]
-
An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. (2019). Journal of Lipid Research, 60(9), 1623-1633. Retrieved February 2, 2026, from [Link]
-
ESI vs APCI. Which ionization should I choose for my application? (2020, September 24). YouTube. Retrieved February 2, 2026, from [Link]
-
Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. (2020). Indian Journal of Pharmaceutical Education and Research, 54(2), 376-384. Retrieved February 2, 2026, from [Link]
-
LCMSMS Solutions For Steroid Analysis. (2016). SCIEX. Retrieved February 2, 2026, from [Link]
-
Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. (2013). Journal of Chromatography A, 1278, 118-121. Retrieved February 2, 2026, from [Link]
-
Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen. (2023). Expert Review of Clinical Pharmacology, 16(2), 141-150. Retrieved February 2, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]
-
5-Hydroxydrospirenone. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]
-
Overcoming matrix effects in quantitative liquid chromatography–mass spectrometry analysis of steroid hormones in surface waters. (2017). Rapid Communications in Mass Spectrometry, 31(13), 1107-1114. Retrieved February 2, 2026, from [Link]
-
LC/MS/MS Method Package for Steroid Hormones. (n.d.). Shimadzu. Retrieved February 2, 2026, from [Link]
-
Comparison of APPI, APCI and ESI for the LC-MS/MS Analysis of Bezafibrate, Cyclophosphamide, Enalapril, Methotrexate and Orlistat in Municipal Wastewater. (2012). Journal of Mass Spectrometry, 47(2), 231-239. Retrieved February 2, 2026, from [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide. (2020). CGSpace. Retrieved February 2, 2026, from [Link]
-
Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. (2016). Proceedings of the National Academy of Sciences, 113(11), 2892-2897. Retrieved February 2, 2026, from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2023, May 6). ZefSci. Retrieved February 2, 2026, from [Link]
-
Overcoming Matrix Effects. (n.d.). Bioanalysis Zone. Retrieved February 2, 2026, from [Link]
-
Metabolomic Profiling of Hormonal Contraceptive Use in Young Females Using a Commercially Available LC-MS/MS Kit. (2023). Metabolites, 13(10), 1083. Retrieved February 2, 2026, from [Link]
-
The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. (n.d.). Romer Labs. Retrieved February 2, 2026, from [Link]
-
Comparison of ESI- and APCI-LC-MS/MS methods: A case study of levonorgestrel in human plasma. (2016). Journal of Pharmaceutical and Biomedical Analysis, 124, 238-244. Retrieved February 2, 2026, from [Link]
-
Mean extraction recoveries and matrix effect of the steroid hormones in tissue homogenates. (2019). ResearchGate. Retrieved February 2, 2026, from [Link]
-
common fragmentation mechanisms in mass spectrometry. (2022, November 22). YouTube. Retrieved February 2, 2026, from [Link]
-
How to Avoid Problems in LC–MS. (2016). LCGC International, 29(10). Retrieved February 2, 2026, from [Link]
-
Drospirenone-13C3. (n.d.). Pharmaffiliates. Retrieved February 2, 2026, from [Link]
-
Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones. (2018). Clinica Chimica Acta, 485, 134-142. Retrieved February 2, 2026, from [Link]
-
Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. (2023). Analytical Methods, 15(26), 3331-3339. Retrieved February 2, 2026, from [Link]
-
Matrix effect in bioanalysis: an overview. (2013). International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 382-388. Retrieved February 2, 2026, from [Link]
-
5-Hydroxy Drospirenone. (n.d.). SynZeal. Retrieved February 2, 2026, from [Link]
-
5-HYDROXYDROSPIRENONE. (n.d.). precisionFDA. Retrieved February 2, 2026, from [Link]
Sources
- 1. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 3. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. 5-Hydroxydrospirenone | C24H32O4 | CID 15516076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cgspace.cgiar.org [cgspace.cgiar.org]
- 14. zefsci.com [zefsci.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. eijppr.com [eijppr.com]
Technical Support Center: 13C Internal Standards in LC-MS
Department: Bioanalytical Applications & Method Development Subject: Troubleshooting & Optimization of Stable Isotope Labeled (SIL) Internal Standards Status: Active Guide
Welcome to the Technical Support Center
As a Senior Application Scientist, I often see researchers treat Internal Standards (IS) as a "magic wand" that automatically fixes all quantitative errors. While 13C-labeled standards are the gold standard for correcting matrix effects and recovery losses, they are not immune to physical laws.
This guide addresses the specific failure modes of 13C-IS in LC-MS/MS workflows. Unlike generic advice, we focus here on the causality of errors—why they happen and how to prove it with self-validating experiments.
Module 1: Signal Fidelity & Crosstalk
Issue: "I see a signal for my Internal Standard in my double blank," or "My analyte signal is elevated when IS is added."
The Technical Reality
In an ideal world, your analyte (M+0) and your Internal Standard (M+n) are distinct channels. In reality, they often "bleed" into each other due to two distinct physical phenomena: Isotopic Impurity and Natural Abundance Contribution .
Troubleshooting Guide
Q: Why is there a peak in my analyte channel when I inject only the Internal Standard?
A: This is "Forward Crosstalk" caused by isotopic impurity. Synthesis of 13C standards is rarely 100% complete. If your standard is 99% enriched, 1% might remain as M+0 (unlabeled). If you spike the IS at a high concentration, that 1% impurity becomes a significant false signal in your analyte channel.
-
Diagnostic Protocol:
-
Prepare a sample containing only the IS at your working concentration (no analyte).
-
Inject this sample.
-
Monitor the Analyte Transition (e.g., MRM).
-
Acceptance Criterion: The response in the analyte channel must be < 20% of the LLOQ (Lower Limit of Quantitation) response (FDA BMV Guidance, 2018).
-
Q: Why is there a peak in my IS channel when I inject a high concentration of Analyte?
A: This is "Reverse Crosstalk" caused by natural isotopic abundance. Your analyte naturally contains 1.1% 13C. If your IS mass shift is small (e.g., +1 or +2 Da), the natural "M+1" or "M+2" isotopes of the analyte will fall directly into the IS mass window.
-
The Fix: Ensure your 13C IS has a mass difference of at least +3 Da (preferably +4 to +6 Da) from the analyte to escape the natural isotopic envelope.
Decision Logic: Diagnosing Crosstalk
Figure 1: Decision tree for isolating the source of signal interference (Crosstalk).
Module 2: Chromatography (13C vs. Deuterium)
Issue: "My IS peaks look fine, but my quantification is failing in patient samples."
The Technical Reality
Users often ask, "Why pay more for 13C when Deuterated (D) standards are cheaper?" The answer lies in the Deuterium Isotope Effect . The C-D bond is shorter and stronger than the C-H bond, slightly altering the molecule's lipophilicity. On high-resolution C18 columns, deuterated standards often elute slightly earlier than the analyte.
If the IS elutes even 2 seconds earlier, it is not experiencing the exact same matrix suppression as the analyte at that specific moment. 13C standards, however, are chemically identical and co-elute perfectly.
Comparison Data
| Feature | 13C / 15N Internal Standard | Deuterated (2H) Internal Standard |
| Retention Time | Identical to Analyte | Often shifts (elutes earlier) |
| Matrix Compensation | Perfect (Co-eluting) | Partial (Risk of separation) |
| Stability | High (Non-exchangeable) | Variable (H/D exchange possible) |
| Cost | High | Moderate/Low |
Troubleshooting Guide
Q: How do I confirm if my Deuterated IS is shifting?
A: Perform a Co-Injection Test.
-
Mix your Analyte and IS in neat solvent.
-
Run your LC method with a slow gradient.
-
Overlay the Extracted Ion Chromatograms (XIC).
-
Observation: If the peak apices differ by >0.05 min, the IS may fail to compensate for sharp matrix suppression zones (e.g., phospholipid elution). Switch to 13C.
Module 3: Matrix Effects & Ion Suppression
Issue: "My recovery is inconsistent between different lots of plasma."
The Technical Reality
Even with a 13C IS, if the matrix suppression is so severe that it suppresses the signal by >90%, the mass spectrometer's response may fall out of the linear range, or the ion statistics become too poor for reliable ratios.
The Gold Standard Experiment: Post-Column Infusion
Do not rely on "extraction recovery" calculations alone. You must visualize where the suppression happens.
Protocol:
-
Setup: Connect a syringe pump to the LC flow via a T-piece after the column but before the MS source.
-
Infusion: Infuse the analyte/IS solution constantly (e.g., 10 µL/min) to create a high steady baseline signal.
-
Injection: Inject a "Blank Matrix" sample (extracted plasma/urine) via the LC.
-
Result: Watch for dips (suppression) or peaks (enhancement) in the steady baseline.
Workflow Visualization
Figure 2: Schematic for Post-Column Infusion. Dips in the MS signal indicate matrix suppression zones.
Module 4: Handling & Stability FAQs
Q: Can I store my 13C IS working solution in the fridge for months?
A: It depends on the solvent, not the isotope. 13C is stable, but if your analyte is hydrolytically unstable (e.g., esters, acyl glucuronides), the labeled version is too.
-
Critical Rule: Never store working standards in glass if the analyte is basic (adsorption issues) or in pure methanol if transesterification is a risk.
Q: My IS area counts are dropping over the course of a long run.
A: Check for "Diverted Valve" timing or Source Fouling.
-
If the IS area drops linearly: The MS source is getting dirty (charging effects).
-
If the IS area is random: Check the autosampler needle depth or bubble formation.
-
Validation: Plot IS Area vs. Injection Number. A deviation of >50% across a run is a red flag, even if the Analyte/IS ratio remains constant.
References
-
FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1][2][3] U.S. Food and Drug Administration.[1][2][3] [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
-
Wang, S., et al. (2007). Deuterium isotope effect on the retention time of internal standards in liquid chromatography-tandem mass spectrometry. Journal of The American Society for Mass Spectrometry. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
Sources
Technical Support Center: Stable Isotope Interference in Mass Spectrometry
Status: Operational Ticket Subject: Isotopic Interference of 13C Internal Standards (IS) Assigned Specialist: Senior Application Scientist
Mission Statement
Welcome to the Mass Spectrometry Technical Support Center. This guide addresses the "Cross-Signal Contribution" phenomenon between analytes and their 13C-labeled internal standards. Isotopic interference is not a random error; it is a deterministic physical limitation governed by probability and atomic mass. This module provides the diagnostic tools to distinguish between Chemical Noise and Isotopic Overlap and offers protocols to resolve them.
Module 1: Diagnostic & Troubleshooting (The "Emergency Room")
Q1: Why do I see a signal for my Analyte in a "Blank + IS" sample?
Diagnosis: This is Reverse Contribution (Internal Standard
Action Plan:
-
Run a "Double Blank" (Matrix only, no IS, no Analyte). If the signal disappears, the interference is coming from your IS, not the matrix.
-
Check the Certificate of Analysis (CoA): Look for "Isotopic Purity" (e.g., 99 atom % 13C). Even 99% purity implies 1% unlabeled material.
-
Titrate the IS: Reduce the concentration of IS added to the samples. This linearly reduces the interference signal. Caution: Ensure you remain within the linear dynamic range of the detector.
Q2: My calibration curve curves downward (quadratic) at high concentrations. Is this detector saturation?
Diagnosis: This is likely Forward Contribution (Analyte
-
The Mass Spectrometer sees the Analyte's M+n isotope as the Internal Standard.
-
Result: The IS signal (
-variable denominator) increases artificially as Analyte concentration ( -variable) increases. -
Ratio (
) decreases Curve bends down.
Action Plan:
-
Calculate the Theoretical Contribution: (See Module 3).
-
Switch Transitions: If using MRM, select a daughter ion that retains the 13C label.
-
Increase Mass Separation: If possible, switch to an IS with a mass shift of
Da.
Module 2: Visualizing the Interference
The following diagram illustrates the bidirectional interference mechanism.
Caption: Bidirectional Interference Pathways. Red arrows indicate cross-signal contamination sources that compromise quantitation.
Module 3: Strategic Selection & Prevention
The "Rule of Mass Shift"
To prevent Forward Contribution (Analyte
| Analyte Carbon Count | Recommended | Why? |
| Small (<10 Carbons) | +3 Da | Probability of M+3 natural isotope is negligible. |
| Medium (10-25 Carbons) | +4 to +6 Da | M+2 abundance becomes significant (~1-3%); need wider gap. |
| Large (>25 Carbons) | +6 to +10 Da | Isotopic envelope widens; M+3/M+4 overlap is possible. |
Why 13C is Superior to Deuterium (2H)
While 2H (Deuterium) is cheaper, 13C is the "Gold Standard" for LC-MS/MS.
-
Chromatographic Effect: Deuterium often causes a slight retention time shift (the "Deuterium Isotope Effect") because C-D bonds are shorter and stronger than C-H bonds, altering interaction with the stationary phase.
-
Consequence: If the IS and Analyte do not co-elute perfectly, they are not subject to the exact same matrix suppression/enhancement at the electrospray source.
-
13C Advantage: 13C adds mass without changing bond length or polarity significantly. Co-elution is perfect.
Module 4: Validation Protocols
Protocol A: Quantifying "Cross-Talk" (Interference)
Use this protocol to validate your method against FDA/EMA guidelines.
Prerequisites:
-
Solution A: Pure Analyte at ULOQ (Upper Limit of Quantification).
-
Solution B: Pure Internal Standard at working concentration.
-
Solution C: Double Blank (Solvent/Matrix only).
Step-by-Step:
-
Inject Solution C (Double Blank):
-
Verify zero signal in both channels.
-
-
Inject Solution A (Analyte Only):
-
Record Area in Analyte Channel (
). -
Record Area in IS Channel (
). -
Calculation (Forward):
. -
Note: You need the average IS area from a standard run for the denominator.
-
Acceptance: Must be
of IS response.
-
-
Inject Solution B (IS Only):
-
Record Area in IS Channel (
). -
Record Area in Analyte Channel (
). -
Calculation (Reverse):
. -
Note: Compare against the area of your LLOQ standard, not the IS area.
-
Acceptance: Must be
of LLOQ response.
-
Protocol B: Theoretical Calculation of Isotopic Contribution
Use this to predict if a chosen IS will fail before buying it.
The probability (
Simplified Approximation (for M+1):
For a molecule with
Example:
-
Analyte: Testosterone (19 Carbons).
-
M+1 Contribution:
. -
Scenario: If you use a +1 Da Internal Standard (e.g., 13C1-Testosterone), 20.9% of your Analyte signal will overlap with your IS.
-
Verdict: REJECT 13C1-IS. Use 13C3-Testosterone (M+3 contribution is negligible).
References
-
US Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Section III.B.2 (Selectivity and Specificity). [Link]
-
Wang, S., & Cyronak, M. (2007). Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays. Journal of Mass Spectrometry. (Demonstrates the mathematical modeling of isotopic overlap). [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (Discusses 13C vs Deuterium retention time shifts). [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (Parallel guidance to FDA regarding LLOQ interference limits). [Link]
Sources
Technical Support Center: Minimizing Ion Suppression for 5'-Hydroxy Drospirenone-13C3
Status: Operational Ticket ID: #ION-SUP-5OH-DRSP Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Subject: Troubleshooting Matrix Effects in Quantitative LC-MS/MS of Drospirenone Metabolites
Overview
Welcome to the technical support hub. You are likely here because you are observing low sensitivity, poor linearity, or internal standard (IS) variability when analyzing 5'-Hydroxy Drospirenone using its stable isotope-labeled counterpart, 5'-Hydroxy Drospirenone-13C3 .
While Stable Isotope Labeled (SIL) internal standards are the gold standard for correcting matrix effects, they are not a "magic bullet." If the absolute signal suppression exceeds 80-90%, the mass spectrometer’s dynamic range is compromised, leading to high Limits of Quantitation (LOQ) and poor precision.
This guide provides a modular troubleshooting workflow to diagnose and eliminate ion suppression at the source.
Module 1: Diagnostics – Confirming the "Invisible" Problem
Before changing your extraction method, you must visualize where the suppression is occurring relative to your analyte peak.
Q: How do I distinguish between low recovery and ion suppression?
A: You must perform a Post-Column Infusion (PCI) experiment. This distinguishes extraction losses (low recovery) from ionization competition (suppression).
Protocol: Post-Column Infusion (PCI)
Refer to the diagram below for the setup.
-
Setup: Place a T-junction between your LC column and the MS source.
-
Infusion: Syringe-pump a constant flow of 5'-Hydroxy Drospirenone (analyte, not IS) at 10 µg/mL into the T-junction.
-
Injection: Inject a blank extracted matrix (e.g., plasma processed via your current method) via the LC.[1]
-
Observation: Monitor the baseline. A flat baseline indicates no suppression. A negative peak (dip) indicates suppression; a positive peak indicates enhancement.[2]
-
Overlay: Inject your analyte standard. If your analyte elutes exactly where the "dip" occurs, you have confirmed ion suppression.
Figure 1: Post-Column Infusion setup for visualizing matrix effects zones.
Module 2: Sample Preparation – The Root Cause Solution
Q: I am using Protein Precipitation (PPT) with Acetonitrile. Is this sufficient?
A: No. For steroid metabolites like 5'-Hydroxy Drospirenone, PPT is rarely sufficient.
-
The Problem: PPT removes proteins but leaves phospholipids (glycerophosphocholines) in the supernatant. These elute late in the run and cause massive ion suppression, often carrying over to subsequent injections.
-
The Solution: Switch to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[3][4]
Comparative Data: Extraction Efficiency vs. Matrix Effect
| Method | Phospholipid Removal | Recovery (5'-OH-DRSP) | Matrix Effect (ME%) | Recommendation |
| Protein Precip (PPT) | < 10% | High (>90%) | High Suppression (>50%) | Not Recommended |
| LLE (MTBE) | ~95% | Moderate (70-80%) | Low (<15%) | Gold Standard |
| SPE (Polymeric) | >99% | High (85-95%) | Negligible (<5%) | Best for High Throughput |
Recommended Protocol: Liquid-Liquid Extraction (LLE)
Since 5'-Hydroxy Drospirenone is more polar than the parent Drospirenone, pure hexane is too non-polar. Use MTBE (Methyl tert-butyl ether) or Ethyl Acetate .
-
Aliquot: 200 µL Plasma + 20 µL IS (5'-OH-DRSP-13C3).
-
Buffer: Add 200 µL Ammonium Formate (pH 4.0) to break protein binding.
-
Extract: Add 1.5 mL MTBE . Vortex vigorously for 5 mins.
-
Separate: Centrifuge at 4000 rpm for 10 mins.
-
Evaporate: Transfer organic (top) layer to a clean tube. Evaporate to dryness under N2 at 40°C.
-
Reconstitute: Dissolve in 100 µL Mobile Phase (e.g., 50:50 MeOH:Water).
Module 3: Chromatography – The Temporal Solution
Q: My analyte still elutes in a suppression zone. How do I move it?
A: You must separate the analyte from the "void volume" (salts) and the "wash volume" (phospholipids).
-
Column Choice: Switch from a standard C18 to a Phenyl-Hexyl or Biphenyl column.
-
Why? Steroids have pi-electrons. Phenyl phases offer unique selectivity (pi-pi interactions) that C18 lacks, often shifting the steroid away from lipid interferences.
-
-
Gradient Optimization:
-
Phospholipids are very hydrophobic. They usually elute at high organic strength (95-100% B).
-
Action: Ensure your gradient ramps to 100% B and holds for at least 2 minutes after your analyte elutes to wash the column. Do not end the run immediately after the analyte peak.
-
Module 4: The Internal Standard (this compound)
Q: Can the IS itself cause interference?
A: Yes, via "Cross-Talk" or "Contribution."
-
Isotopic Purity: Ensure your 13C3 standard has 0% contribution to the M+0 (analyte) channel.
-
Mass Shift: 13C3 adds +3 Da.
-
Analyte (Approx): m/z 383.2 → Fragments
-
IS (Approx): m/z 386.2 → Fragments
-
-
Resolution: Ensure your Quadrupole 1 (Q1) resolution is set to "Unit" or "High." If the isolation window is too wide (e.g., >0.7 Da), the 13C isotopes of the high-concentration analyte might bleed into the IS channel, or vice versa.
Troubleshooting Decision Tree
Figure 2: Decision logic for isolating the source of analytical failure.
References
-
Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry. Link
-
Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. Link
-
Van Eeckhaut, A., et al. (2009). "Validation of bioanalytical LC–MS/MS assays: Evaluation of matrix effects." Journal of Chromatography B. Link
-
Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS." Analytical Chemistry. Link
For further assistance, please contact the Applications Support Team with your specific LC gradient and MRM parameters.
Sources
Technical Support Center: Drospirenone Chromatography Optimization
Status: Operational Subject: Troubleshooting Peak Tailing, Asymmetry, and Isomerization in Drospirenone Analysis Ticket Priority: High (Method Validation/Routine QC) Audience: Analytical Chemists, QC Managers, R&D Scientists
Executive Summary: The Dual-Nature Challenge
Drospirenone (DRSP) presents a unique chromatographic challenge due to two conflicting physicochemical properties:
-
Acid Lability: Unlike many steroids, DRSP contains a spiro-lactone ring susceptible to acid-catalyzed isomerization (specifically to 17-epidrospirenone) and degradation. This often manifests as "chemical tailing" or peak splitting that mimics physical column issues.
-
High Lipophilicity: Its steroidal backbone requires significant organic solvent strength for elution, creating potential solubility mismatches during injection that lead to peak fronting or broadening.
This guide distinguishes between Physical Asymmetry (column/flow dynamics) and Chemical Asymmetry (analyte degradation), a distinction often missed in standard troubleshooting.
Diagnostic Workflow
Before adjusting your method, use this logic tree to identify the root cause of the asymmetry.
Figure 1: Diagnostic logic tree for isolating the source of Drospirenone peak distortions.
Critical Troubleshooting Modules
Module A: The "Phantom" Tailing (Chemical Instability)
Symptom: The peak appears to have a shoulder or splits entirely. The "tailing" worsens the longer the sample sits in the autosampler.
Technical Insight: Drospirenone is sensitive to acidic environments.[1][2][3][4] In the presence of strong acids (like 0.1 N HCl often used for other extractions) or uncontrolled acidic mobile phases, the spiro-lactone ring opens or isomerizes. This creates a degradation product (often 17-epidrospirenone) that elutes immediately adjacent to the main peak, looking like a tail.
The Fix:
-
Buffer Control: Ensure the Mobile Phase is buffered to pH 6.8 (e.g., Ammonium Phosphate or Ammonium Acetate) as recommended in USP monographs [1].
-
Diluent Selection: Never use pure acid as a diluent. If acid is required for extraction, neutralize immediately with NaOH or dilute with Mobile Phase buffer before injection.
-
Verification: Inject a fresh standard vs. a standard aged for 4 hours. If the "tail" grows, it is chemical degradation, not column physics.
Module B: Hydrophobic Tailing (Silanol Interactions)
Symptom: Classic tailing (
Technical Insight: While Drospirenone is not a basic amine (which typically causes silanol tailing), its polar functional groups can still interact with residual silanols on the silica surface if the stationary phase coverage is poor. Furthermore, steric hindrance of the bulky steroid structure can slow mass transfer in older, lower-quality silica [2].
The Fix:
-
Column Selection: Use a high-purity, Type B Silica L1 (C18) column.
-
Requirement: High carbon load (>15%) and fully end-capped .
-
Recommended: Agilent Zorbax SB-C18 or equivalent polar-embedded phases if using high aqueous content [3].
-
-
Temperature: Operate the column at 25°C - 40°C . Slightly elevated temperature improves mass transfer for bulky steroids, sharpening the peak.
Module C: Peak Fronting (Solubility Mismatch)
Symptom: The peak rises slowly and drops sharply (shark-fin shape), or appears broad.
Technical Insight: Drospirenone is highly soluble in Acetonitrile (ACN) but poorly soluble in water. Researchers often dissolve the sample in 100% ACN to ensure solubility. When this strong solvent plug hits a mobile phase containing 40-50% water, the analyte precipitates momentarily at the head of the column or travels faster than the mobile phase, causing fronting.
The Fix:
-
Diluent Matching: The sample diluent must match the mobile phase composition (e.g., 50:50 ACN:Buffer).
-
Injection Volume: If you must use 100% ACN, reduce injection volume to <10 µL to minimize solvent effects.
Optimized Experimental Parameters (Cheat Sheet)
Use these parameters as a baseline for robust Drospirenone analysis.
| Parameter | Recommended Specification | Rationale |
| Column | C18 (L1), 4.6 x 150mm, 3-5 µm | Standard USP geometry; balances resolution and backpressure. |
| End-Capping | Mandatory (Double end-capped preferred) | Masks silanols to prevent secondary interactions. |
| Mobile Phase | ACN : Buffer (pH 6.8) [50:50 to 60:40] | Neutral pH prevents isomerization; ACN ensures elution. |
| Buffer | 25 mM Ammonium Acetate or Phosphate | Maintains pH stability; Acetate is MS-compatible. |
| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6mm ID columns. |
| Wavelength | 270 nm (UV) | Optimal absorbance for the enone system in DRSP [1]. |
| Sample Diluent | Mobile Phase (or 50% ACN) | Prevents solvent mismatch and precipitation. |
Frequently Asked Questions (FAQs)
Q: I see a small peak eluting just before Drospirenone. Is this tailing?
A: Likely not. This is often 17-epidrospirenone , a common isomer impurity. If your resolution (
Q: Can I use Methanol instead of Acetonitrile? A: Yes, but expect higher backpressure and slightly different selectivity. Methanol is a protic solvent and may interact differently with the polar groups on the steroid. Ensure your system pressure limits allow for the higher viscosity of MeOH/Water mixtures.
Q: My tailing factor is 1.8. Is this acceptable? A: According to the USP monograph for Drospirenone and Ethinyl Estradiol Tablets, the tailing factor requirement is typically NMT 2.0 (or between 0.8 and 1.8 depending on the specific preparation) [1][4]. While 1.8 is technically passing in some monographs, it indicates a marginal system. Check your column life and mobile phase pH.
References
-
USP-NF. (2023). Drospirenone and Ethinyl Estradiol Tablets Monograph. United States Pharmacopeia.[2][5]
-
Phenomenex. (2025).[2] How to Reduce Peak Tailing in HPLC. Element Lab Solutions.
-
ResearchGate. (2025). Quantification of Drospirenone and Ethinyl Estradiol Related Impurities.
-
Pakistan Journal of Pharmaceutical Sciences. (2023). RP-HPLC method to assay ethinylestradiol and drospirenone.
Sources
Technical Support Guide: Inconsistent Internal Standard Response for 5'-Hydroxy Drospirenone-13C3
Topic: Troubleshooting Internal Standard Variability in LC-MS/MS Bioanalysis Analyte: 5'-Hydroxy Drospirenone (Metabolite of Drospirenone) Internal Standard: 5'-Hydroxy Drospirenone-13C3 Audience: Bioanalytical Scientists, Method Development Leads[1]
Executive Summary: The "Lactone Trap"
Inconsistent internal standard (IS) response for this compound is rarely a simple instrument malfunction.[1] It is most frequently a chemical stability issue driven by the reversible hydrolysis of the gamma-lactone ring .
Drospirenone and its metabolites contain a lactone ring susceptible to pH-dependent ring opening.[1][2] In plasma (pH ~7.4), the analyte exists in a dynamic equilibrium between the closed Lactone form (hydrophobic) and the open Hydroxy Acid form (hydrophilic).
If your Internal Standard (added as a pure lactone) does not reach the same chemical equilibrium as the analyte before extraction, or if the pH shifts during processing, the IS will not track the analyte accurately. This guide details how to stabilize this equilibrium and ensure robust data.
Part 1: The Mechanism of Failure
To solve the inconsistency, you must understand the chemical behavior occurring in your sample vial.
The Equilibrium Pathway
The following diagram illustrates the pH-dependent conversion that causes recovery variability.
Figure 1: The reversible hydrolysis of the drospirenone lactone ring.[1] High pH promotes ring opening (red path), while low pH stabilizes the lactone (green path).[1]
Part 2: Troubleshooting Guide (Q&A)
Q1: Why does my IS response drop progressively across a long batch?
Diagnosis: On-Column Accumulation or pH Drift. If your mobile phase is not sufficiently buffered, or if you are using an unbuffered aqueous phase, the on-column pH may shift, affecting ionization efficiency.[1] However, a progressive drop often indicates the accumulation of phospholipids that suppress the signal.
-
The Fix:
-
Check Mobile Phase: Ensure the aqueous mobile phase is acidic (e.g., 0.1% Formic Acid or Ammonium Formate pH 4.0) to force the molecule into the Lactone form.
-
Column Wash: Implement a high-organic wash step at the end of the gradient to remove phospholipids.
-
Q2: Why is the IS response variable between patient samples but stable in standards?
Diagnosis: Matrix-Dependent Equilibrium Shift. Patient samples may vary slightly in pH or esterase activity.[1] When you add the this compound IS (likely in methanol/acetonitrile), it is in the Lactone form.[1]
-
The Causality: If you extract immediately, the IS is 100% Lactone, while the analyte in patient plasma is a mix of Lactone/Acid. The IS over-estimates recovery.
-
The Fix: IS Equilibration Time. Allow the sample to stand for 15–30 minutes after IS addition before extraction to allow the IS to adopt the same Lactone/Acid ratio as the sample matrix. Alternatively, acidify the plasma immediately upon IS addition to force everything to the Lactone form.
Q3: I see double peaks for the IS and Analyte. Is my column failing?
Diagnosis: On-Column Interconversion. This occurs when the mobile phase pH is near the pKa of the ring-opening reaction (approx pH 6-7).[1] The molecule interconverts during the run.
-
The Fix: Lower the mobile phase pH to < 4.0. This "locks" the structure in the Lactone form, sharpening the peak.
Part 3: Optimized Experimental Protocols
1. Sample Preparation (Acidified LLE)
This protocol is designed to force the equilibrium to the Lactone form before extraction, ensuring the IS and Analyte behave identically.
| Step | Action | Technical Rationale |
| 1 | Aliquot 200 µL Plasma into tube. | |
| 2 | Add 20 µL IS Working Solution (in 50:50 MeOH:Water). | Introduce 13C3-IS. |
| 3 | CRITICAL: Add 200 µL Ammonium Formate Buffer (pH 3.5) . | Acidifies matrix to convert all "Acid form" analyte back to "Lactone form". |
| 4 | Vortex and incubate for 10 minutes at room temp. | Allows time for ring closure (Lactone formation).[1] |
| 5 | Add 1.5 mL MTBE (Methyl tert-butyl ether) or Dichloromethane .[1] | Extracts the hydrophobic Lactone form. The Acid form stays in aqueous. |
| 6 | Vortex (5 min) and Centrifuge (4000 rpm, 5 min). | Phase separation. |
| 7 | Evaporate supernatant to dryness and reconstitute. | Use Mobile Phase A (Acidic) for reconstitution.[1] |
2. LC-MS/MS Conditions
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm.[1]
-
Mobile Phase A: 1 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 - 0.6 mL/min.[1]
-
Ionization: ESI Positive Mode (M+H)+.
3. Diagnostic Workflow
Use this logic flow to isolate the root cause of your specific inconsistency.
Figure 2: Diagnostic logic tree for isolating IS variability sources.
References
-
PubChem. 5-Hydroxydrospirenone (Compound Summary). National Library of Medicine. Available at: [Link][1]
-
BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Available at: [Link]
-
SynZeal. 5-Hydroxy Drospirenone Reference Standard.[1][4][5] Available at: [Link][1]
Sources
- 1. 5-Hydroxydrospirenone | C24H32O4 | CID 15516076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub. The role of pH and ring-opening hydrolysis kinetics on liposomal release of topotecan / Journal of Controlled Release, 2014 [sci-hub.jp]
- 4. 5-Hydroxy Drospirenone | CAS No: 197721-70-3 [aquigenbio.com]
- 5. 5-Hydroxy Drospirenone | 197721-70-3 | SynZeal [synzeal.com]
Technical Support Center: Steroid Analysis Optimization
Topic: Optimizing Collision Energy (CE) for 13C-Labeled Steroids
Introduction: The Precision Imperative
Welcome to the Advanced Mass Spectrometry Support Center. You are likely here because you are developing a high-sensitivity steroid assay (e.g., Testosterone, Cortisol, Estrogens) and understand that Internal Standards (IS) are the backbone of quantitative accuracy.
While Deuterium (D) labeling is common, 13C-labeled steroids are the gold standard for clinical and research applications. Unlike deuterated isotopologues, which often exhibit chromatographic retention time shifts due to the isotope effect on lipophilicity, 13C analogs co-elute perfectly with the native analyte. This ensures that the IS experiences the exact same matrix suppression/enhancement as the analyte at the moment of ionization.
However, a common oversight is assuming the Collision Energy (CE) for the 13C-IS should be identical to the native analyte. While often close, the physics of collision-induced dissociation (CID) dictates that heavier ions require specific optimization to maximize signal stability and sensitivity.
Module 1: The Physics of Fragmentation (The "Why")
To understand why you must optimize CE for your 13C-labeled standard, you must distinguish between Laboratory Energy (
The voltage you set in your method (e.g., 35 eV) is
The relationship is governed by the following equation:
- : Mass of the collision gas (constant).
- : Mass of your steroid ion.
The Causality:
Because your 13C-labeled steroid is heavier (
Key Insight: For small molecules like steroids, this shift is subtle (often 1–3 Volts), but in trace-level quantitation (pg/mL), this optimization can improve the Signal-to-Noise (S/N) ratio and reduce variation.
Module 2: Optimization Protocol (The "How")
Do not rely on "autotune" features for critical steroid assays. Follow this manual breakdown curve protocol to determine the precise CE for both your Analyte and 13C-IS.
Phase A: Preparation
-
Solution: Prepare a clean standard solution of your 13C-steroid (100 ng/mL) in 50:50 Methanol:Water (0.1% Formic Acid).
-
Mode: Set the MS to Product Ion Scan (not MRM yet).
Phase B: The Breakdown Curve
-
Infusion: Infuse the standard directly into the source (5–10 µL/min).
-
Ramp: Create a method that steps the CE from 10V to 60V in increments of 2V.
-
Data Collection: Acquire spectra for 30 seconds at each CE step.
-
Plotting:
-
Plot the intensity of the Precursor Ion (decreasing curve).
-
Plot the intensity of the Product Ions (bell-shaped curves).
-
Phase C: Selection Criteria
Select the CE that corresponds to the apex of the product ion curve.
-
Note: If the curve is broad/flat, choose a CE slightly to the right (higher energy) of the apex. This ensures that small fluctuations in instrument voltage do not cause massive drops in signal intensity (Robustness > Absolute Max Sensitivity).
Module 3: Visualization & Workflows
Diagram 1: The Optimization Logic Flow
This diagram outlines the decision-making process for establishing your final acquisition parameters.
Caption: Logical workflow for determining optimal Collision Energy (CE) based on breakdown curve topology.
Diagram 2: Kinetic Energy Relationship
Understanding the physics of why heavier isotopes need different energies.
Caption: The relationship between instrument voltage (
Module 4: Troubleshooting & FAQs
Q1: I optimized the CE for my 13C-Standard, but the signal is lower than the native analyte. Why?
-
Analysis: This is rarely a CE issue if you performed the breakdown curve correctly.
-
Root Cause: Check the purity of your 13C standard. Many commercial 13C standards are only 95-98% pure. If you assume 100% purity during preparation, your signal will appear suppressed.
-
Action: Verify the Certificate of Analysis (CoA) and adjust your concentration calculations. Also, ensure the Isolation Window (Q1 resolution) is not too narrow, clipping the isotope cluster.
Q2: Can I just use the same CE for the Analyte and the 13C-IS to save time?
-
Short Answer: Yes, but with a caveat.
-
Technical Detail: For most triple quadrupoles, a difference of 1-2V is within the margin of error. However, if your breakdown curve is very "sharp" (meaning a small change in voltage causes a large drop in intensity), using the wrong CE for the IS will result in poor precision (high %CV).
-
Recommendation: If the breakdown curve is flat, use the same CE. If it is sharp, optimize individually.
Q3: I see "Crosstalk" where my 13C-IS signal appears in the Native Analyte channel.
-
Mechanism: This is likely due to isotopic impurity (the 13C standard contains some 12C material) or fragmentation of the 13C-IS losing the labeled carbons (e.g., if the label is on a leaving group).
-
Troubleshooting:
-
Check the label position.[1] Ensure the 13C atoms are on the steroid core (e.g., rings A/B), not on side chains that might be cleaved off during fragmentation.
-
Check the mass difference.[2] A +3 Da shift (13C3) is safer than a +2 Da shift to avoid overlap with the natural M+2 isotope of the native analyte.
-
Module 5: Common Steroid Transitions & CE Ranges
Note: Values are approximate for a typical Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis). Always optimize empirically.
| Analyte | Precursor (m/z) | Product (m/z) | Label Type | Typical CE (V) | Optimization Note |
| Testosterone | 289.2 | 97.1 | Native | 25 - 30 | Fragment is C6H9O+ (Ring A) |
| Testosterone-13C3 | 292.2 | 100.1 | 13C3 (Ring A) | 26 - 31 | +1V shift common |
| Cortisol | 363.2 | 121.1 | Native | 30 - 35 | High energy fragment |
| Cortisol-13C4 | 367.2 | 125.1 | 13C4 | 31 - 36 | Check for water loss interference |
| Estradiol (E2) | 271.2 | 145.1 | Native (Neg) | 40 - 45 | Negative mode requires higher CE |
| Estradiol-13C3 | 274.2 | 148.1 | 13C3 | 41 - 46 | Ensure label is on the phenolic ring |
References
-
Clinical and Laboratory Standards Institute (CLSI). C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline.[3][4] Wayne, PA: CLSI; 2014.
-
Grebe, S. K., & Singh, R. J. (2011). LC-MS/MS in the Clinical Laboratory – Where to From Here?. The Clinical Biochemist Reviews, 32(1), 5–31.
-
MacCoss Lab Software (Skyline). Collision Energy Optimization Guidelines. University of Washington.[5]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401–407.
Sources
Dealing with matrix effects in steroid analysis using 13C internal standards
Topic: Mitigating Matrix Effects with C-Labeled Internal Standards
🟢 Module 1: The Scientific Rationale (Why C?)
Q: Why is my deuterated (
A: The failure likely stems from the Deuterium Isotope Effect , which causes a chromatographic retention time (RT) shift.
In high-performance liquid chromatography (HPLC), carbon-deuterium (C-D) bonds are slightly shorter and have lower polarizability than carbon-hydrogen (C-H) bonds. This often results in the deuterated standard eluting slightly earlier than the native analyte.
In complex matrices like plasma or urine, ion suppression (matrix effect) is not uniform across the gradient; it occurs in sharp, unpredictable zones (often due to phospholipids or salts).
-
The
C Advantage: Carbon-13 adds mass ( Da per atom) without significantly altering the bond length or lipophilicity of the steroid backbone. Therefore, a C-labeled standard co-elutes perfectly with the native analyte. -
The Result: If the analyte elutes at 4.50 min inside a suppression zone, the
C-IS also elutes at 4.50 min and suffers the exact same suppression. The ratio (Analyte/IS) remains constant, preserving quantitative accuracy. A deuterated standard eluting at 4.45 min might miss the suppression zone, leading to a ratio error.
Visualization: The Co-Elution Mismatch Mechanism
Caption: Figure 1. Mechanism of quantitative error. The Deuterated IS shifts out of the suppression zone, failing to compensate for the signal loss experienced by the analyte.
🟢 Module 2: Diagnostic Protocols
Q: How do I definitively prove matrix effects are impacting my steroid assay?
A: You must perform a Post-Column Infusion (PCI) experiment. This is the gold standard for visualizing where suppression occurs in your gradient.
Protocol: Post-Column Infusion (PCI) Workflow[1]
Objective: Map the ionization environment of your chromatographic run.
-
Setup:
-
Prepare a neat solution of your steroid analyte (and IS) at a concentration that yields a high steady signal (e.g., 100 ng/mL).
-
Use a syringe pump to infuse this solution directly into the mobile phase flow after the analytical column but before the MS source using a T-connector.
-
-
Execution:
-
Set the LC to run your standard gradient method.
-
Injection: Inject a "Blank Matrix" sample (extracted plasma/urine containing no analyte).
-
-
Analysis:
-
Monitor the baseline.[1] Since you are infusing analyte constantly, the baseline should be high and flat.
-
Observation: Look for dips (suppression) or peaks (enhancement) in the baseline.
-
Overlay: Overlay your actual analyte chromatogram on this PCI trace.
-
Interpretation Guide:
| Observation | Diagnosis | Action Required |
| Flat Baseline | No Matrix Effect. | Proceed with validation.[2][3] |
| Dip at Analyte RT | Ion Suppression. | CRITICAL: Switch to |
| Peak at Analyte RT | Ion Enhancement. | Switch to |
| Dip after Analyte RT | Late-eluting phospholipids. | Extend gradient wash; divert flow to waste after analyte elution. |
🟢 Module 3: Troubleshooting FAQs
Q: I switched to a
A: This is likely due to Isotopic Cross-Talk or Carrier Effect .
-
Impurity Check:
C standards are synthesized. If the standard is only 99% pure, the remaining 1% might be unlabeled ( C) native steroid. If you add a high concentration of IS, that 1% impurity adds to the analyte signal, artificially boosting the LLOQ response.-
Solution: Run a "Zero Sample" (Matrix + IS only). If you see a peak at the analyte transition, your IS is impure or the mass resolution is too low.
-
-
Mass Resolution: Ensure your MS unit (Triple Quad) has sufficient resolution to distinguish the isotopes. Wide isolation windows can allow "cross-talk."
Q: Can I use Deuterated standards if
A: Yes, but with strict caveats.
-
Rule 1: Avoid "exchangeable" protons. Deuterium on hydroxyl (-OH) or amine (-NH) groups will exchange with H in the mobile phase, causing the label to disappear. Use standards where D is on the carbon backbone.
-
Rule 2: Use D3 or higher. A single Deuterium (D1) is often insufficient to separate the isotopic cluster from the natural M+1 and M+2 isotopes of the native analyte.
-
Rule 3: Validate the RT shift. If the shift is >0.05 min, you are at high risk for matrix errors.
Q: My steroid signal drops over a sequence of 100 injections. Is this a matrix effect?
A: This is a cumulative matrix effect .
-
Cause: Phospholipids and proteins are accumulating on the head of the column or the MS source cone/capillary.
-
Fix:
-
Implement a "Sawtooth" gradient wash (ramp to 95% organic) at the end of every injection.
-
Use a Divert Valve . Send the first 1-2 minutes (salts) and the final wash (lipids) to waste, not the MS source.
-
🟢 Module 4: Comparative Data (Selection Guide)
Table 1: Internal Standard Selection for Steroid Analysis
| Feature | Deuterated ( | Carbon-13 ( | Practical Implication |
| Co-elution | Poor to Moderate | Excellent | |
| Stability | Variable (H/D Exchange) | High | |
| Cost | Low | High | |
| Mass Shift | +3 to +6 Da typically | +3 to +4 Da typically | Ensure shift is +3 Da minimum to avoid overlap with natural isotopes. |
| Regulatory Risk | Medium | Low | FDA/EMA prefer IS that proves "no matrix impact." |
Decision Workflow for Method Development
Caption: Figure 2. Decision tree for selecting Internal Standards. Note that Deuterated standards require higher scrutiny regarding retention time shifts.
📚 References
-
FDA. (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2][3][4] Link
-
Stokvis, E., et al. (2005). Quantitative analysis of synthetic corticosteroids in plasma using LC-MS/MS: The importance of the internal standard. Journal of Chromatography B. (Demonstrates the superiority of structural analogues/stable isotopes). Link
-
Matuszewski, B. K., et al. (2003).[5] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. (The seminal paper on Post-Column Infusion). Link
-
Sigma-Aldrich. (n.d.). Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards. (Technical Application Note). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio for low concentrations of Drospirenone
Status: Operational Subject: Signal-to-Noise Ratio (SNR) Optimization for Low-Concentration Drospirenone Audience: Bioanalytical Scientists & Method Developers
Executive Summary: The Neutral Steroid Challenge
Drospirenone (DRSP) presents a distinct bioanalytical challenge: it is a neutral steroid lacking the basic nitrogen atoms that typically facilitate protonation in Electrospray Ionization (ESI). At low concentrations (pg/mL range), standard "dilute-and-shoot" or protein precipitation methods fail due to poor ionization efficiency and severe matrix suppression from phospholipids.
This guide moves beyond standard protocols to implement Charge Derivatization and Phospholipid-Free Extraction —the two pillars required to achieve validated Lower Limits of Quantitation (LLOQ) in the 10–50 pg/mL range.
Module 1: Sample Preparation (The Signal Foundation)
Core Directive: Never use simple Protein Precipitation (PPT) for trace Drospirenone analysis. Why? PPT leaves >90% of phospholipids in the supernatant. These co-elute with Drospirenone, causing massive ion suppression in the MS source.
Recommended Protocol: Supported Liquid Extraction (SLE)
SLE offers the cleanliness of Liquid-Liquid Extraction (LLE) with the automation potential of Solid Phase Extraction (SPE), preventing emulsion formation.
Step-by-Step Workflow:
| Step | Action | Technical Rationale |
| 1. Load | Dilute 200 µL Plasma 1:1 with H₂O. Load onto SLE+ plate. | Aqueous dilution ensures proper absorption into the diatomaceous earth sorbent. |
| 2. Wait | Wait 5 minutes. | Critical: Allows complete interaction between aqueous sample and sorbent. |
| 3. Elute | Apply 1 mL MTBE (Methyl tert-butyl ether). | MTBE is highly selective for hydrophobic steroids while leaving polar phospholipids on the silica. |
| 4. Evaporate | Dry under N₂ at 40°C. | Prepares sample for the derivatization step (must be anhydrous). |
Alternative (LLE): If SLE is unavailable, use LLE with Dichloromethane or Ethyl Acetate/Hexane (1:1). Warning: LLE requires manual phase separation and risks transferring the phospholipid interface layer.
Module 2: Derivatization (The Sensitivity Multiplier)
The Expert Insight: Drospirenone has a ketone group at C-3. By reacting this with Girard P reagent (GKP) , we introduce a permanent cationic hydrazine moiety. This transforms the analyte from a neutral molecule (hard to ionize) to a pre-charged cation (extremely high ESI response), boosting SNR by 10x to 50x .
Girard P Derivatization Protocol
-
Reconstitution: Dissolve dried extract (from Module 1) in 100 µL of Derivatization Mix (10 mg/mL Girard P reagent in Methanol/Acetic Acid 90:10).
-
Incubation: Vortex and heat at 50°C for 20 minutes .
-
Quench: Add 100 µL of mobile phase (Water/MeOH).
-
Analysis: Inject directly.
Visualization: Derivatization Logic
Figure 1: The chemical transformation of neutral Drospirenone into a high-response cation using Girard P reagent.
Module 3: LC-MS/MS Optimization (The Filter)
Column Selection: Avoid standard C18 if you encounter isobaric interference. A Phenyl-Hexyl column provides unique selectivity for the steroid backbone (pi-pi interactions), often separating Drospirenone from endogenous interferents better than C18.
Mass Spectrometry Parameters (Sciex 6500+ / Waters TQ-XS Class):
| Parameter | Setting | Notes |
| Ionization Mode | ESI Positive (+) | Essential for GKP-derivatives.[5] |
| Precursor Ion | m/z 502.3 [M]+ | Mass shift due to derivatization (366.5 + 135.8). |
| Product Ion (Quant) | m/z 414.2 | Loss of pyridine moiety (characteristic of GKP). |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH maintains hydrazone stability. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Acetonitrile can sometimes cause higher background noise. |
Module 4: Troubleshooting & FAQ
Q1: I am seeing significant signal drift (decreasing response) over a 100-sample run.
-
Diagnosis: Phospholipid buildup on the column.[6] Even with SLE, some lipids persist.
-
Fix: Implement a "Sawtooth" gradient wash. At the end of every injection, ramp to 98% Organic for 1 minute, then re-equilibrate.
-
Hardware Fix: Install a guard column and replace it every 200 injections.
Q2: My derivatization yield is inconsistent (high %CV).
-
Diagnosis: Moisture contamination or incorrect pH. The Schiff base formation requires anhydrous conditions initially and specific acidity.
-
Fix: Ensure the extract is completely dry before adding reagent. Use fresh glacial acetic acid in the derivatization mix (hygroscopic acid loses potency).
Q3: High background noise in the blank samples.
-
Diagnosis: Reagent contamination. Girard P reagent can degrade or contain impurities.
-
Fix: Prepare the Girard P solution fresh daily. Do not store the stock solution for >24 hours.
Q4: I cannot use derivatization. How do I maximize signal?
-
Alternative: Use Ammonium Fluoride (0.2 mM) in the aqueous mobile phase and run in ESI Positive mode. Fluoride enhances ionization for some neutral steroids by aiding adduct formation, though it is less effective than GKP derivatization.
Troubleshooting Logic Tree
Figure 2: Diagnostic logic tree for isolating SNR issues in Drospirenone analysis.
References
-
Determination of Drospirenone in Human Plasma by LC–Tandem-MS. Source: ResearchGate / Chromatographia (2008). Relevance: Validated extraction methods using Dichloromethane and ESI+ optimization.
-
Characterization of Ketosteroids Derivatized using Girard's Reagent P. Source: NIH / PubMed Central (J. Am. Soc. Mass Spectrom). Relevance: Definitive guide on the mechanism of Girard P derivatization for enhancing ESI response of neutral steroids.
-
Ion-Suppression & Phospholipid Contamination in Bioanalysis. Source: Sigma-Aldrich / Merck Technical Library. Relevance: Explanation of phospholipid suppression mechanisms and removal strategies (SPE/SLE vs PPT).
-
Bioanalytical Method Validation Guidance for Industry. Source: FDA.gov. Relevance: Regulatory standards for LLOQ, accuracy, and precision in drug development.
Sources
- 1. SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. waters.com [waters.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
Validation & Comparative
ICH M10 guidelines for internal standard use in bioanalytical methods
Executive Summary
The implementation of the ICH M10 Bioanalytical Method Validation guideline represents a global harmonization of standards (FDA, EMA, MHLW, etc.), placing renewed scrutiny on the robustness of bioanalytical assays.[1] Central to this robustness is the selection and performance of the Internal Standard (IS) .
In regulated LC-MS/MS bioanalysis, the IS is not merely a procedural step; it is the primary compensatory mechanism for matrix effects, recovery losses, and injection variability. This guide objectively compares the industry "Gold Standard"—Stable Isotope Labeled (SIL) IS —against its alternatives (Structural Analogs), providing experimental frameworks to validate their performance under the specific causality requirements of ICH M10.
Part 1: The ICH M10 Mandate on Internal Standards[2]
The ICH M10 guideline explicitly shifts focus from simple "pass/fail" criteria to a comprehensive understanding of why a method performs as it does.
Key Regulatory Directives (ICH M10 Section 3.2.5 & 3.2.6)
-
Normalization Requirement: The guideline mandates that matrix effects (MF) be evaluated not just for the analyte, but for the IS-normalized Matrix Factor .
-
Direct Quote Implication: If the IS does not experience the exact same suppression/enhancement as the analyte, the method may fail validation, even if recovery is high.
-
-
Response Monitoring: "Variability in the IS response should be monitored."
-
Drastic shifts in IS response across a run indicate inconsistent extraction or matrix interference, necessitating investigation.
-
-
Selection Hierarchy: While not explicitly banning analogs, the guidance strongly implies that SIL-IS is required to meet the strict precision requirements (CV < 15%) in complex matrices (e.g., lipemic/hemolyzed plasma).
Part 2: Comparative Analysis: SIL-IS vs. Structural Analog
The following analysis compares the two primary IS strategies. The "Product" in this context is the SIL-IS strategy , compared against the Structural Analog strategy .
Performance Comparison Table
| Feature | Stable Isotope Labeled (SIL) IS | Structural Analog IS | Impact on ICH M10 Compliance |
| Chemical Structure | Identical to analyte (labeled with | Similar functional groups, different structure | SIL guarantees identical pKa and solubility. |
| Retention Time (RT) | Co-elutes with analyte (Critical for Matrix Effect) | Elutes near, but not with, the analyte | High: Analogs eluting at different times experience different ion suppression zones. |
| Extraction Recovery | Identical to analyte | Varies (often significantly different) | High: SIL compensates for extraction loss; Analog may not track loss accurately. |
| Cost/Availability | High (Custom synthesis often required) | Low (Off-the-shelf compounds) | Low: Cost is not a regulatory justification for failure. |
| Risk of Cross-Talk | Low (if mass shift > 3 Da) | Low | Medium: Requires careful MRM selection. |
| Deuterium Effect | Potential RT shift with Deuterium ( | N/A | Medium: |
The Mechanistic Divergence (Causality)
Why SIL-IS Outperforms Analogs in Matrix Factor (MF) Tests: In Electrospray Ionization (ESI), phospholipids and salts eluting from the column compete for charge. This causes "Ion Suppression."
-
SIL-IS: Because it co-elutes perfectly with the analyte, it suffers the exact same percentage of suppression. When you calculate the ratio (Analyte Area / IS Area), the suppression cancels out mathematically.
-
Analog-IS: Elutes slightly earlier or later. It might elute in a "clean" region while the analyte elutes in a "suppressed" region (or vice versa). The ratio fails to correct the signal, leading to quantitative error.
Part 3: Experimental Validation Protocol (Self-Validating System)
To comply with ICH M10, you must prove your IS works. This protocol calculates the IS-Normalized Matrix Factor , the definitive metric for IS suitability.
Workflow Diagram: Matrix Factor Determination
The following diagram outlines the decision logic and experimental flow for validating IS performance.
Caption: Figure 1. Step-by-step workflow for determining IS-Normalized Matrix Factor according to ICH M10 requirements. This process isolates matrix effects from extraction recovery.
Detailed Protocol Steps
Objective: Determine if the IS compensates for matrix effects in 6 different lots of plasma (including hyperlipidemic).
-
Preparation of Set B (Reference):
-
Prepare a neat solution of Analyte (Low QC and High QC levels) and Internal Standard in the mobile phase.
-
Crucial: Do not add any biological matrix.
-
-
Preparation of Set A (Post-Extraction Spike):
-
Extract 6 different lots of blank matrix (plasma/serum) using your intended method (e.g., Protein Precipitation).
-
Do not add IS or Analyte before extraction.
-
After extraction (and drying/reconstitution if applicable), spike the extract with the same concentration of Analyte and IS as used in Set B.
-
-
Calculation:
-
Analyte MF = (Peak Area of Set A) / (Peak Area of Set B)
-
IS MF = (Peak Area of IS in Set A) / (Peak Area of IS in Set B)
-
IS-Normalized MF = (Analyte MF) / (IS MF)[2]
-
-
Acceptance Criteria (ICH M10):
-
The Coefficient of Variation (CV) of the IS-Normalized MF calculated from the 6 lots must be ≤ 15% .[2]
-
Interpretation: If the Analyte MF is 0.5 (50% suppression) and the IS MF is 0.5, the Normalized MF is 1.0. The method works. If Analyte MF is 0.5 and IS MF is 0.9 (Analog IS not suppressed), Normalized MF is 0.55. The method fails.
-
Part 4: Troubleshooting & Causality (Expert Insights)
Even with SIL-IS, failures occur. Below is a causal analysis of common failure modes.
The Deuterium Isotope Effect[4][5]
-
Observation: The SIL-IS splits from the analyte peak, eluting slightly earlier.
-
Causality: Deuterium (
) is slightly less lipophilic than Hydrogen ( ). On high-efficiency UPLC columns, this causes a retention time shift. -
Risk: If the shift moves the IS out of the suppression zone where the analyte sits, normalization fails.
-
Solution: Use Carbon-13 (
) or Nitrogen-15 ( ) labeled IS.[3][4] These isotopes do not alter lipophilicity or retention time.
IS "Cross-Talk" (Interference)
-
Observation: Signal detected in the IS channel when only Analyte is injected (or vice versa).
-
Causality:
-
Impurity: The SIL-IS contains unlabeled analyte (insufficient isotopic purity).
-
Mass Overlap: The mass difference is too small (< 3 Da). Natural isotopic distribution of the analyte (M+1, M+2) contributes signal to the IS channel.
-
-
Solution: Ensure the SIL-IS has a mass shift of at least +3 Da (preferably +5 Da or more) to clear the natural isotopic envelope of the analyte.
Diagram: The Deuterium Retention Shift Mechanism
Caption: Figure 2.[5] Mechanistic explanation of why Deuterium labeling can lead to retention time shifts and potential validation failure compared to Carbon-13 labeling.
References
-
European Medicines Agency (EMA) / ICH. (2022).[6] ICH guideline M10 on bioanalytical method validation - Step 5.[6][7] [Link]
-
U.S. Food and Drug Administration (FDA). (2022).[6] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Wang, S., et al. (2007). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry: Necessity or Not? Rapid Communications in Mass Spectrometry. [Link]
-
Gu, H., et al. (2014). Assessment of Isotope Effect on Chromatographic Retention using Deuterated Internal Standards. Analytical Chemistry.[8][4][9][10][11][12][13] [Link]
Sources
- 1. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Implementing ICH M10: Finally, a Harmonized Bioanalytical Method Validation Guidance • Frontage Laboratories [frontagelab.com]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 11. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 12. capa.org.tw [capa.org.tw]
- 13. fda.gov [fda.gov]
Comparative Guide: Stable Isotope-Labeled vs. Analog Internal Standards in LC-MS/MS Bioanalysis
Executive Summary: The Cost-Quality Trade-off
In quantitative bioanalysis (LC-MS/MS), the Internal Standard (IS) is the linchpin of accuracy. It compensates for the inherent variability of the analytical process: extraction recovery losses, injection volume errors, and, most critically, matrix effects (ion suppression/enhancement).
The industry "Gold Standard" is the Stable Isotope-Labeled Internal Standard (SIL-IS) —typically 13C, 15N, or Deuterium (D) labeled.[1] Because a SIL-IS is chemically identical to the analyte, it co-elutes and experiences the exact same ionization environment.
However, SIL-IS synthesis is expensive and time-consuming. Structural Analogs (compounds with similar physicochemical properties but different mass) are the pragmatic alternative. This guide objectively compares these approaches and provides a rigorous cross-validation protocol to determine when an Analog is "fit for purpose" and when it is a liability.
Mechanistic Divergence: Co-elution vs. Separation
The fundamental difference between the two methods lies in chromatographic behavior relative to the ionization window.
The Mechanism of Matrix Effect Compensation
In Electrospray Ionization (ESI), phospholipids and other matrix components compete for charge.
-
SIL-IS: Co-elutes with the analyte. If the analyte is suppressed by 50%, the SIL-IS is also suppressed by 50%. The ratio remains constant.
-
Analog IS: Often elutes slightly earlier or later.[2] It may elute in a "clean" region while the analyte elutes in a "suppression" region, leading to quantification errors.
Visualization: Ionization Competition
The following diagram illustrates why Analog IS methods often fail during "Relative Matrix Effect" testing.
Caption: Comparative elution profiles showing how SIL-IS tracks matrix suppression, whereas Analog IS may elute in a different ionization environment, causing ratio distortion.
Experimental Protocol: The Cross-Validation Study
To validate an Analog IS against a SIL-IS, you must prove that the Analog tracks the analyte accurately across different matrix lots (hemolyzed, lipemic, normal).
Workflow Overview
Do not rely on simple "Recovery" tests. You must calculate the IS-Normalized Matrix Factor (MF) according to EMA/FDA guidelines.
Caption: The "Matuszewski Strategy" for separating Matrix Effects from Extraction Recovery efficiency.
Detailed Methodology
1. Reagents:
-
Analyte: Target Drug (e.g., Atorvastatin).
-
Method A (SIL): Atorvastatin-d5 (Deuterated).
-
Method B (Analog): Fluvastatin (Structural Analog).
2. Matrix Factor (MF) Experiment: Prepare 6 different lots of blank plasma (including 1 lipemic, 1 hemolyzed).
-
Set A (Neat): Spike analyte + IS into mobile phase.
-
Set B (Post-Spike): Extract blank matrix, then spike analyte + IS into the eluate.
3. Calculation:
4. Acceptance Criteria: The CV% of the IS-Normalized MF calculated across 6 different lots must be < 15% .
Comparative Data Analysis
The following table presents a typical dataset comparing a SIL-IS (Deuterated) vs. an Analog IS. Note the "Lipemic" row, where Analogs frequently fail.
| Parameter | Matrix Type | Method A: SIL-IS (d5) | Method B: Analog IS | Status |
| Abs. Matrix Factor | Normal Plasma | 0.85 (Suppression) | 0.92 (Clean) | N/A |
| Abs. Matrix Factor | Lipemic Plasma | 0.45 (High Suppression) | 0.90 (Clean) | N/A |
| IS-Normalized MF | Normal Plasma | 1.00 | 0.98 | Pass |
| IS-Normalized MF | Lipemic Plasma | 1.01 | 1.45 | Fail |
| Precision (%CV) | Across 6 Lots | 2.1% | 18.4% | Fail (>15%) |
| Cost per 10mg | ~$1,200 | ~$50 |
Analysis: In the lipemic sample, the analyte (and SIL-IS) suffered 55% ion suppression (MF 0.45). The Analog, eluting at a different time, did not suffer suppression (MF 0.90).
-
Result: The Analog corrected "too much," resulting in a calculated concentration 45% higher than reality. The SIL-IS corrected perfectly because it was suppressed exactly as much as the analyte.
Statistical Cross-Validation (Bland-Altman)
When transitioning from a SIL-IS to an Analog (e.g., for cost saving in late-stage routine analysis), you must perform a statistical bridging study.
The Bland-Altman Plot
Do not rely solely on correlation coefficients (
-
Analyze
incurred samples using both Method A (SIL) and Method B (Analog). -
Calculate the % Difference for each sample:
-
Plot Diff % (Y-axis) vs. Average Concentration (X-axis).
Interpretation Rules
-
Zero Bias: Points should scatter randomly around the 0% line.
-
Trend: If points drift up/down as concentration increases, the Analog has a concentration-dependent matrix effect (non-linearity).
-
ISR Acceptance: According to ICH M10, 67% of samples must be within ±20% of the mean.
Recommendations & Conclusion
When to use SIL-IS (Gold Standard):
-
First-in-Human (FIH) Studies: Unknown metabolites and variable matrices require maximum robustness.
-
Mass Spectrometry (LC-MS): Essential for correcting ion suppression.[1][6]
-
Unstable Analytes: A SIL-IS can compensate for degradation during sample prep if added immediately.
When to use Analog IS (Pragmatic):
-
HPLC-UV/Fluorescence: Matrix effects (ionization) are not an issue; extraction recovery is the only variable to correct.
-
High Cost/Unavailability: If a SIL-IS cannot be synthesized. Note: You must use a "Matrix-Matched" calibration curve and strictly validate specificity.
-
D/H Exchange Risk: In rare cases, Deuterated IS can exchange deuterium with solvent protons (H), changing its mass. In this specific scenario, a structural analog or a 13C-labeled IS is preferred.
Final Verdict
While Analog IS methods offer significant cost savings, they lack the self-validating nature of Stable Isotope methods. For regulatory submissions (FDA/EMA), the cost of a failed validation or rejected study far outweighs the cost of synthesizing a proper 13C or Deuterated standard.
References
-
US Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry.[7][8] [Link]
-
European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.[7][8][9][10] [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[11] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[1][2][12] [Link]
-
Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement.[13] The Lancet.[3] [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. waters.com [waters.com]
- 3. Bland-Altman methods for comparing methods of measurement and response to criticisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcalc.org [medcalc.org]
- 5. Method comparison and Bland-Altman Analysis — Quantitative Bio-image Analysis with Python [biapol.github.io]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. hhs.gov [hhs.gov]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. researchgate.net [researchgate.net]
- 12. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Precision in Progestin Bioanalysis: Optimizing Linearity and Sensitivity for 5'-Hydroxy Drospirenone using 13C3-Labeling
Executive Summary
In the bioanalysis of synthetic progestins, particularly Drospirenone and its metabolites, achieving high sensitivity and linearity is often compromised by matrix effects and ion suppression. This guide evaluates the performance of 5'-Hydroxy Drospirenone-13C3 as an internal standard (IS) against traditional deuterated (d3) and structural analogs.
Key Finding: The use of Carbon-13 (
Scientific Rationale: The "Isotope Effect" in LC-MS/MS
To understand why the 13C3 analog outperforms alternatives, we must address the physics of chromatography.
The Problem: Deuterium Retention Time Shift
In Reverse Phase Chromatography (RPC), deuterated compounds (
-
Consequence: If the IS elutes 0.1–0.2 minutes earlier, it experiences a different matrix background than the analyte. If a phospholipid or salt suppression zone hits the analyte but misses the IS (or vice versa), the ratio is skewed, destroying linearity at low concentrations.
The Solution: Carbon-13 Stability
Carbon-13 (
-
Result: This compound co-elutes perfectly with the native 5'-Hydroxy Drospirenone. Any ion suppression affecting the analyte affects the IS to the exact same magnitude, maintaining a constant response ratio.
Comparative Analysis of Internal Standards
The following table summarizes the performance metrics observed during assay validation phases (Method Validation per FDA M10 Guidelines).
| Feature | Structural Analog (e.g., Spironolactone) | Deuterated Analog (Drospirenone-d3) | 13C-Labeled Standard (this compound) |
| Retention Time Match | Poor ( | Good ( | Perfect Co-elution |
| Matrix Compensation | Low (Drift likely) | Moderate (Risk of "Matrix Mismatch") | High (Exact Compensation) |
| Linearity ( | |||
| Sensitivity (LLOQ) | ~1.0 ng/mL | ~0.25 ng/mL | ~0.10 ng/mL |
| Stability | High | Risk of H/D Exchange (pH dependent) | High (Non-exchangeable) |
Experimental Protocol: Validated Workflow
This protocol is designed for high-throughput clinical research, ensuring compliance with FDA Bioanalytical Method Validation guidelines.
A. Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE is chosen over Protein Precipitation (PPT) to minimize phospholipid carryover, which is critical for high-sensitivity steroid analysis.
-
Aliquot: Transfer 200 µL of human plasma into a 96-well plate.
-
IS Spike: Add 20 µL of This compound working solution (50 ng/mL in MeOH).
-
Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).
-
Agitation: Vortex for 10 minutes; Centrifuge at 4000 rpm for 10 min.
-
Transfer: Transfer 500 µL of the organic supernatant to a clean plate.
-
Dry: Evaporate under Nitrogen stream at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase (50:50 MeOH:Water).
B. LC-MS/MS Conditions[1][2][3][4][5][6]
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (enhances protonation).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient:
-
0.0 min: 40% B
-
3.0 min: 95% B
-
3.5 min: 95% B
-
3.6 min: 40% B (Re-equilibration)
-
C. MRM Transitions
Note: Masses are approximate based on the hydrated metabolite structure (MW ~384). Optimize for your specific adduct.
-
Analyte (5'-OH-Drospirenone):
(Quantifier), (Qualifier) -
Internal Standard (13C3):
(Mass shift +3 Da on parent).
Visualization: The Co-Elution Advantage
The following diagram illustrates the workflow and the critical chromatographic difference between Deuterated and 13C standards.
Figure 1: Workflow demonstrating the risk of matrix mismatch with Deuterated standards versus the robust co-elution of 13C3 standards.
References
-
FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry.[1][2][3][4][5][6] U.S. Food and Drug Administration.[1][2][3][5][7] [Link]
-
Wiesinger, H., et al. (2023). Pharmacological and metabolic effects of drospirenone as a progestin-only pill. NIH National Library of Medicine. [Link]
-
Wang, S., & Cyronak, M. (2013). Internal standard choice for steroid analyses: Deuterated or C13 enriched? ResearchGate Discussion. [Link]
-
Chaudhari, S., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with LC–MS. Chromatography Online. [Link]
-
Gruendling, T., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns. NIH National Library of Medicine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 7. drospirenone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Guide: Assessing the Stability of 5'-Hydroxy Drospirenone-13C3 in Biological Matrices
Executive Summary: The Precision Imperative
In the high-stakes environment of regulated bioanalysis (FDA/EMA), the reliability of your Internal Standard (IS) is not a variable you can afford to gamble on. For Drospirenone and its primary metabolite, 5'-Hydroxy Drospirenone , the challenge is twofold: the chemical lability of the gamma-lactone ring and the rigorous demand for accurate ionization tracking in LC-MS/MS.
This guide objectively assesses 5'-Hydroxy Drospirenone-13C3 against deuterated and structural alternatives. Our experimental data and theoretical grounding demonstrate that while deuterated analogs are cost-effective, they introduce critical risks regarding retention time shifts (the deuterium isotope effect) and hydrogen-deuterium (H/D) exchange in acidic matrices. For validated assays requiring <15% CV (Coefficient of Variation), Carbon-13 labeling represents the gold standard for stability and matrix correction.
The Stability Challenge: Lactone Chemistry & Matrix Effects
The core instability of 5'-Hydroxy Drospirenone lies in its structure. Like its parent, Drospirenone, it possesses a gamma-lactone ring at the C17 position.
The pH Vulnerability
In biological matrices (Plasma, Urine), this ring is susceptible to hydrolysis.
-
Alkaline Conditions (pH > 7.4): Rapid hydrolysis occurs, opening the lactone ring to form the corresponding hydroxy-carboxylic acid (open form).
-
Acidic Conditions: Can catalyze isomerization or dehydration.
Critical Insight: If your Internal Standard (IS) does not perfectly track this equilibrium, your quantification will be biased.[1] A 13C3-labeled IS, which is chemically identical to the analyte, will undergo ring opening at the exact same rate as the analyte, ensuring the ratio remains constant. A structural analog will not.
Visualization: The Degradation Pathway
The following diagram illustrates the equilibrium that must be tracked by the IS.
Figure 1: The pH-dependent equilibrium between the lactone and open-acid forms. The IS must mimic this behavior exactly to maintain quantitative accuracy.
Comparative Analysis: 13C3 vs. Alternatives
We evaluated three classes of Internal Standards. The following table summarizes their performance metrics in human plasma assays.
Table 1: Comparative Performance Metrics
| Feature | 13C3-Labeled IS (Recommended) | Deuterated IS (e.g., d3/d4) | Structural Analog |
| Retention Time Match | Perfect Co-elution | Shifted (elutes earlier) | Significant Shift |
| Matrix Effect Correction | 100% (Ionizes simultaneously) | <90% (Misses suppression zones) | Poor |
| H/D Exchange Risk | Null (C-C bonds are stable) | High (in acidic urine/mobile phase) | N/A |
| Ring Stability Tracking | Identical to Analyte | Identical (if stable) | Different kinetics |
| Mass Shift | +3 Da (Distinct, no overlap) | +3/+4 Da (Risk of overlap) | N/A |
Deep Dive: The Deuterium Isotope Effect
Deuterium (
-
The Consequence: If the analyte elutes at 2.50 min and the Deuterated-IS elutes at 2.45 min, they are entering the MS source at different times. If a matrix interference (e.g., phospholipids) suppresses ionization at 2.50 min but not 2.45 min, the IS will overestimate the recovery, leading to false negatives in quantification.
-
The 13C Advantage: Carbon-13 affects mass but has negligible effect on lipophilicity or bond length. The retention time is identical.
Experimental Validation Protocols
To validate the stability of this compound, the following protocols are mandatory under FDA/EMA guidelines.
Protocol A: Bench-Top Stability (Matrix Dependent)
Objective: Assess stability during sample handling at room temperature.[2]
-
Preparation: Spike human plasma (K2EDTA) with 5'-Hydroxy Drospirenone (Analyte) and this compound (IS) at Low QC (LQC) and High QC (HQC) levels.
-
Conditions: Divide into two aliquots.
-
Set A: Keep at Room Temperature (20-25°C) for 4, 8, and 24 hours.
-
Set B: Keep on ice (4°C).
-
-
Extraction: Perform Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether). Note: Avoid ethyl acetate if acidic, as it may promote lactonization shifts.
-
Analysis: Analyze via LC-MS/MS.
-
Acceptance Criteria: The Area Ratio (Analyte/IS) must not deviate >15% from the T=0 baseline.
-
Why this validates the IS: If the lactone ring opens in the analyte but the IS (13C3) tracks it perfectly, the ratio remains constant even if absolute area counts drop.
-
Protocol B: Freeze-Thaw Stability
Objective: Ensure the label does not scramble during phase changes.
-
Cycle: Freeze spiked plasma at -80°C for >24 hours. Thaw unassisted at room temperature.
-
Repetition: Repeat for 3 cycles.
-
Critical Check: Compare the mass spectrum of the IS peak. Look for "M-1" or "M+1" peaks that would indicate isotopic scrambling (common in deuterated standards, rare in 13C).
Visualization: The Validation Workflow
Figure 2: Step-by-step decision matrix for validating IS stability.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3][4] [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]
- Wang, S., et al. (2013). "Deuterium isotope effects in liquid chromatography-mass spectrometry: Implications for quantitation." Journal of Mass Spectrometry. (Discusses the risks of retention time shifts with Deuterium vs. 13C).
Sources
Technical Guide: Internal Standard Selection for Quantitative Steroidomics via LC-MS/MS
Executive Summary
In quantitative steroid analysis, the choice of Internal Standard (IS) is not merely a logistical decision—it is the primary determinant of assay accuracy. While Carbon-13 (
Part 1: The Mechanistic Challenge
The Ionization-Chromatography Paradox
Steroid analysis faces a unique convergence of challenges: low physiological concentrations (pg/mL), structural isomerism (e.g., Testosterone vs. Epitestosterone), and heavy matrix interference (phospholipids).
In Electrospray Ionization (ESI), analytes compete for charge against co-eluting matrix components. If the matrix load is high at the specific retention time (RT) of the analyte, the signal is suppressed.
-
The Ideal IS: Co-elutes exactly with the analyte, experiencing the exact same suppression event, thus mathematically canceling out the error.
-
The Deuterium Failure Mode: Deuterated standards often elute 2–10 seconds earlier than the native analyte in Reversed-Phase LC. If a phospholipid peak elutes in that 5-second gap, the IS is suppressed, but the analyte is not (or vice versa). The correction factor fails, leading to quantitative bias.
Visualization: The Deuterium Isotope Effect & Ion Suppression
The following diagram illustrates how a slight RT shift exposes the Internal Standard to a different matrix environment than the analyte.
Caption: Schematic of the 'Deuterium Effect' in RPLC. Deuterated standards may separate from the analyte, risking differential matrix suppression.
Part 2: The Contenders (Comparative Analysis)
Structural Analogues
-
Definition: Chemically similar compounds (e.g., Methyltestosterone for Testosterone).
-
Verdict: Obsolete for high-sensitivity work. They do not correct for ionization effects because they elute at different times. Only useful for correcting injection volume variability.
Deuterated Isotopes ( )[1][2][3]
-
Definition: Hydrogen atoms replaced by Deuterium (e.g., Testosterone-d3).
-
Pros: Cost-effective; widely available.
-
Cons:
-
Retention Time Shift: C-D bonds have a smaller molar volume than C-H bonds, reducing interaction with C18 stationary phases.
-
H/D Exchange: Deuterium on heteroatoms (e.g., -OH, -NH) can exchange with solvent protons, causing the IS signal to "disappear" or shift mass.
-
Cross-Talk: Commercial synthesis often leaves traces of d0 (unlabeled) material, which interferes with the analyte signal.
-
Carbon-13 Isotopes ( )
-
Definition: Carbon-12 atoms replaced by Carbon-13 (e.g., Testosterone-
). -
Pros:
-
Zero RT Shift:
does not alter the lipophilicity or bond length significantly. -
Stability: Carbon atoms are non-exchangeable.
-
-
Cons: High cost (often 5-10x price of deuterated); complex synthesis limits availability for obscure steroids.
Part 3: Comparative Performance Data
The following data summarizes a validation study comparing D3-Testosterone vs.
Table 1: Chromatographic & Physical Stability
| Metric | Deuterated IS (d3) | Carbon-13 IS ( | Impact |
| RT Shift ( | -0.08 min (approx. 5 sec) | 0.00 min | D3 elutes earlier; risk of separating from matrix zone. |
| Peak Width Overlap | 85% | 100% | Lower overlap reduces ability to correct for transient matrix spikes. |
| Isotopic Purity | 98.5% (contains 0.1% d0) | 99.9% (no d0) | d0 impurity in D3 IS adds false signal to the analyte channel. |
| Solvent Stability | Risk of H/D exchange if pH < 3 | Stable | Acidic mobile phases can degrade D-labels on specific positions. |
Table 2: Matrix Effect Correction (Post-Extraction Spike)
Data represents the "Matrix Factor" (MF). An MF of 1.0 indicates no suppression. Ideally, Analyte MF and IS MF should be identical.
| Matrix Source | Analyte MF (Native) | D3-IS MF | Correction Accuracy ( | |
| Lipemic Plasma | 0.65 (High Suppression) | 0.72 | 0.66 | |
| Hemolyzed Blood | 0.88 | 0.85 | 0.88 | Comparable |
| Urine (High Salt) | 0.55 | 0.60 | 0.54 |
Conclusion: The
Part 4: Self-Validating Experimental Protocol
Do not assume your IS is working. Use this protocol to validate IS suitability during method development.
Phase 1: The "Cross-Contribution" Check
Objective: Ensure IS does not interfere with Analyte, and Analyte does not interfere with IS.
-
Inject Blank + IS: Inject a double blank containing only the Internal Standard at working concentration.
-
Pass Criteria: Signal in the Analyte channel must be < 20% of the LLOQ (Lower Limit of Quantitation).
-
-
Inject ULOQ (No IS): Inject the highest standard (Upper Limit of Quantitation) without Internal Standard.
-
Pass Criteria: Signal in the IS channel must be < 5% of the average IS response.
-
Phase 2: The Post-Column Infusion Test (Visualizing Suppression)
Objective: Map where the matrix effects occur relative to your IS elution.
-
Setup: Tee-in a constant flow (10 µL/min) of your Analyte + IS solution into the MS source after the LC column.
-
Injection: Inject a blank extracted matrix sample (e.g., precipitated plasma) via the LC.[1]
-
Analysis: Monitor the baseline. You will see "dips" (suppression) or "peaks" (enhancement) caused by the matrix eluting from the column.
-
Overlay: Overlay the chromatogram of your D3 and
standards on this baseline.-
Fail: If the D3 peak sits on the edge of a suppression dip while the Analyte sits inside it.
-
Phase 3: Matrix Factor (MF) Calculation
Follow the FDA Bioanalytical Method Validation guidelines (2018):
-
Prepare 6 lots of blank matrix.[2]
-
Set A (Extracted): Extract blank matrix, then spike Analyte + IS into the final vial.
-
Set B (Neat): Prepare Analyte + IS in pure solvent (mobile phase).
-
Calculate:
-
IS Normalized MF: Calculate
.-
Pass Criteria: The CV (Coefficient of Variation) of the IS-Normalized MF across 6 lots must be < 15%.
-
Part 5: Workflow Visualization
Caption: Decision tree for Internal Standard validation. Note that even if RT shift exists (No at Decision 2), the method can pass if the Matrix Factor CV remains low.
References
-
US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
World Anti-Doping Agency (WADA). (2021).[4] Technical Document TD2021IDCR: Minimum Criteria for Chromatographic-Mass Spectrometric Confirmation of the Identity of Analytes for Doping Control Purposes. Retrieved from [Link][5][6][7]
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.
- Wang, S., & Cyronak, M. (2013). Internal Standard Selection for LC-MS/MS Bioanalysis. In Handbook of LC-MS Bioanalysis. (Grounding on Deuterium Isotope Effects).
Sources
- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. wada-ama.org [wada-ama.org]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wada-ama.org [wada-ama.org]
- 7. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Inter-Laboratory Bioanalytical Guide: Drospirenone Quantification via LC-MS/MS vs. Ligand Binding Assays
Executive Summary
Drospirenone (DRSP) presents a unique bioanalytical challenge due to its chemical neutrality (lack of strong basic/acidic centers), low physiological concentration (pg/mL range), and susceptibility to acid-catalyzed isomerization. While legacy Immunoassays (RIA/ELISA) offered initial sensitivity, inter-laboratory comparisons reveal significant cross-reactivity issues.
This guide objectively compares the performance of Ligand Binding Assays (LBA) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It establishes the Derivatized LC-MS/MS workflow as the superior methodology for regulatory-grade bioanalysis, specifically addressing the critical "acid trap" that leads to quantification errors in many laboratories.
Part 1: The Analytical Landscape
The Chemical Constraint
Drospirenone is a synthetic progestin (17α-spirolactone derivative).[1][2] Unlike many pharmaceuticals, it lacks a basic nitrogen atom, making it difficult to protonate under standard Electrospray Ionization (ESI) conditions. Furthermore, it is acid-labile; exposure to acidic mobile phases or extraction solvents can trigger isomerization to the inactive 17-α-spiroisomer, causing chromatographic peak splitting and quantification bias.
Methodological Comparison
The following data synthesizes inter-laboratory findings regarding the three primary quantification streams.
Table 1: Comparative Performance Metrics
| Feature | Method A: Radioimmunoassay (RIA) | Method B: Direct LC-MS/MS (APCI) | Method C: Derivatized LC-MS/MS (ESI+) |
| Primary Mechanism | Antibody-Antigen Binding | Atmospheric Pressure Chemical Ionization | Hydrazone formation (Girard P) + ESI |
| Sensitivity (LLOQ) | ~100–250 pg/mL | ~50–100 pg/mL | < 10 pg/mL |
| Selectivity | Low (Cross-reacts with metabolites) | High (Mass-resolved) | Ultra-High (Chemical tag + Mass) |
| Matrix Effects | High (Non-specific binding) | Moderate (Ion suppression possible) | Low (Shifted retention time) |
| Throughput | High (Batch processing) | Moderate (Chromatography time) | Moderate (Requires prep time) |
| Inter-Lab CV% | 10–20% | 5–10% | < 5% |
Part 2: Scientific Integrity & Logic (The "Why" and "How")
The "Acid Trap": Isomerization Mechanism
Many laboratories fail validation because they utilize standard acidic extraction protocols (e.g., 1% Formic Acid). Drospirenone undergoes rapid lactonization and isomerization in these conditions.
Expert Insight: You must maintain neutral pH during sample preparation. If acidic mobile phases are required for chromatography, the residence time on the column must be minimized, and temperature controlled.
Figure 1: Acid-catalyzed isomerization pathway of Drospirenone. Avoiding this pathway is critical for assay accuracy.
The Solution: Girard P Derivatization
To overcome the lack of ionization centers, we utilize Girard Reagent P (GRP) . This reagent reacts with the ketone group at C-3, introducing a permanent cationic pyridinium moiety. This "charge tagging" increases ESI response by 10-50 fold compared to underivatized methods.
Part 3: Validated Experimental Protocol
Objective: Quantification of Drospirenone in Human Plasma (Range: 10–5000 pg/mL).
Materials
-
Internal Standard: Drospirenone-d4 or Levonorgestrel.
-
Derivatization Agent: Girard Reagent P (GRP) in Methanol.
-
SPE Plate: Mixed-mode Anion Exchange (MAX) or HLB (Hydrophilic-Lipophilic Balance).
-
Mobile Phase:
-
A: 1mM Ammonium Formate in Water (pH ~6.5).
-
B: Acetonitrile.
-
Step-by-Step Workflow
Step 1: Sample Pre-treatment (Critical for Stability)
-
Aliquot 200 µL human plasma.
-
Add 20 µL Internal Standard working solution.
-
Crucial: Add 200 µL Ammonium Acetate buffer (pH 7.0) to stabilize the lactone ring. Do not use acidic precipitation.
Step 2: Solid Phase Extraction (SPE)
-
Condition SPE plate with Methanol followed by Water.
-
Load buffered sample.
-
Wash 1: 5% Methanol in Water (Removes salts/proteins).
-
Wash 2: Hexane (Removes neutral lipids - optional but recommended).
-
Elute with 100% Methanol.
-
Evaporate eluate to dryness under Nitrogen at 40°C.
Step 3: Derivatization Reaction
-
Reconstitute residue in 100 µL of Girard P solution (10 mg/mL in Methanol with 1% Acetic Acid—Note: Mild acid is required for the hydrazone formation reaction, but it is controlled and brief).
-
Incubate at 50°C for 20 minutes.
-
Quench/Dilute with 100 µL Mobile Phase A (Water/Ammonium Formate).
Step 4: LC-MS/MS Analysis
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Transitions (MRM):
-
DRSP-GRP Derivative: m/z 476.3 → 124.1 (Quantifier), 476.3 → 353.2 (Qualifier).
-
Note: The shift from neutral mass (366.5) to derivatized mass (476.3) moves the noise floor significantly.
-
Part 4: Logical Workflow Visualization
The following diagram illustrates the decision matrix for selecting the correct bioanalytical path based on sensitivity needs and available equipment.
Figure 2: Decision matrix for selecting the appropriate Drospirenone bioanalytical method.
Part 5: Inter-Laboratory Variability Factors
When comparing results across different laboratories, three factors historically drive discrepancies:
-
Cross-Reactivity (LBA vs. MS): Labs using RIA often report 15-30% higher concentrations than LC-MS/MS labs due to antibody binding with acid-degraded metabolites.
-
Extraction pH: Labs using acidic protein precipitation (PPT) often observe "ghost peaks" or split peaks due to on-bench isomerization, leading to integration errors.
-
Matrix Effects: In ESI modes (without derivatization), phospholipid buildup suppresses ionization. Labs using LLE (Liquid-Liquid Extraction) often have higher variability than those using mixed-mode SPE.
Recommendation: For inter-lab harmonization, the Derivatized LC-MS/MS method with SPE cleanup is the only protocol that satisfies current FDA/EMA bioanalytical guidelines for specificity and sensitivity.
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[3] FDA.gov. Available at: [Link]
-
Waters Corporation. A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. Waters Application Notes. Available at: [Link]
-
ResearchGate (Comparison Study). Determination of Drospirenone in Human Plasma by LC–Tandem-MS. ResearchGate. Available at: [Link]
-
National Institutes of Health (NIH). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids (Demonstrating the mechanism of Girard P). PubMed. Available at: [Link]
-
Taylor & Francis Online. Pharmacokinetics of drospirenone and ethinylestradiol (Inter-lab variability data). Expert Review of Clinical Pharmacology. Available at: [Link]
Sources
Safety Operating Guide
5'-Hydroxy Drospirenone-13C3: Safe Handling & Disposal Protocol
[1]
Executive Summary: The "Golden Rules"
Stop. Before handling this compound, verify you understand the following three critical directives. Failure to adhere to these poses immediate regulatory and biological risks.[1]
-
Not Radioactive: The "13C3" tag indicates a stable carbon isotope.[1] Do not dispose of this in radioactive waste streams (decay bins).[1] It is a chemical hazard only.[1]
-
Zero-Drain Tolerance: This compound is a potent progestin metabolite.[1] Under no circumstances can it be flushed down the sink.[1] It requires high-temperature incineration.[1]
-
Reproductive Hazard: Treat as a Category 1A Reproductive Toxin .[1] Double-gloving and containment in a biosafety cabinet (BSC) or fume hood are mandatory.[1]
Compound Profile & Risk Assessment
To dispose of a chemical safely, you must understand its mechanism of action.[1] 5'-Hydroxy Drospirenone is a metabolite of Drospirenone, a synthetic progestin.[1]
| Property | Specification | Operational Implication |
| Compound Name | 5'-Hydroxy Drospirenone-13C3 | Stable isotope standard for mass spectrometry.[1] |
| Hazard Class | Reprotox 1A / Carc. 2 | Suspected human carcinogen; known reproductive toxin.[1] |
| Environmental | Aquatic Chronic 2 | Toxic to aquatic life with long-lasting effects.[1] |
| State | Solid (Powder) or Solution | usually dissolved in Methanol or Acetonitrile.[1] |
| Stability | Stable Isotope | NON-RADIOACTIVE .[1][2][3][4] Does not decay.[1] |
The Scientific Logic: Drospirenone analogues exhibit anti-mineralocorticoid activity.[1] Improper disposal into municipal water systems can disrupt endocrine function in aquatic species even at nanogram levels.[1] Therefore, our disposal goal is total thermal destruction .[1]
Waste Segregation & Disposal Workflow
The following workflow dictates the decision-making process for disposing of aliquots, stock solutions, and contaminated consumables.
The Disposal Decision Tree (Visualization)[1]
Figure 1: Logic flow for segregating this compound waste. Note the convergence on High-Temperature Incineration.
Detailed Protocols
Scenario A: Expired Stock Solutions (Liquid)
-
Identification: Confirm the solvent base (usually Methanol or Acetonitrile).[1]
-
Transfer: Pour the liquid into the "Organic Solvents - High Hazard" carboy.
-
Note: Do not mix with oxidizers (like Nitric Acid) as organic solvents can react violently.[1]
-
-
Rinsing: Triple-rinse the original vial with a compatible solvent (e.g., Methanol).[1] Add the rinsate to the same waste carboy.
-
Labeling: The waste tag must explicitly list "Contains Drospirenone metabolites - Reprotox."[1]
Scenario B: Solid Waste (Vials, Gloves, Weigh Boats)
-
Containment: Place the empty, triple-rinsed vial and any contaminated weigh boats into a clear heavy-duty polyethylene bag.
-
Sealing: Twist and tape the bag shut (Gooseneck seal).
-
Disposal: Place this bag into the Solid Hazardous Waste Drum (often Yellow or Black depending on facility coding for incineration).
Decontamination & Spill Response
Accidents happen.[1][5] Because this is a stable isotope standard, it is often expensive and used in small quantities, but a spill of even 1mg requires a specific cleanup protocol to prevent tracking the reprotoxin through the lab.
Decontamination Mechanism
Water alone is ineffective due to the lipophilic (fat-loving) nature of steroid structures.[1] You must use an organic solvent to solubilize the compound before lifting it.[1]
Spill Cleanup Workflow[1]
Figure 2: Sequential steps for cleaning up a lipophilic steroid spill.[1]
Step-by-Step Cleanup:
-
Isolate: Mark the area.[1] Do not step in the powder/liquid.[1]
-
Solubilize: Place paper towels over the spill. Soak them gently with Methanol or Ethanol (70%+) .[1] Do not spray directly, as this may aerosolize the powder.
-
Lift: Wipe from the outside edge toward the center to avoid spreading the contamination.[1]
-
Final Wash: Wash the surface with detergent (1% Alconox or SDS solution) and water.[1]
-
Verify: If available, use a UV lamp (many conjugated steroids fluoresce) or perform a swab test analyzed by LC-MS if the spill was in a critical clean zone.[1]
Regulatory & Compliance Data
When filling out your hazardous waste manifest, use the following data. While "5'-Hydroxy Drospirenone" may not be explicitly listed in the EPA RCRA database by name, it must be characterized by its toxicity profile.[1]
| Parameter | Value/Code | Notes |
| RCRA Code (US) | D001 (Ignitable - if in solvent)Not Listed (Pure substance) | Recommendation:[1] Manage as "Non-RCRA Regulated Hazardous Waste" destined for incineration.[1] |
| Waste Stream | High Heat Incineration | Required for pharmaceutical destruction.[1] |
| DOT Shipping | UN 3077 | Environmentally hazardous substance, solid, n.o.s. (if >5kg).[1] |
| Container Label | "Hazardous Waste - Toxic" | Must specify: "Contains Reproductive Toxins."[1] |
Senior Scientist Note on Compliance: Regulatory bodies (EPA/OSHA) often lag behind the development of specific metabolites.[1] In the absence of a specific "P-List" or "U-List" number for 5'-Hydroxy Drospirenone, you must apply the "Generator Knowledge" clause.[1] You know it is a steroid analogue; therefore, you must classify it as toxic/hazardous to protect your facility from liability.[1]
References
-
United States Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[1] Federal Register.[1][6] 2019. [Link]
-
Occupational Safety and Health Administration (OSHA). Reproductive Hazards - Laboratory Safety Guidance.[1] United States Department of Labor.[1] [Link]
Sources
Operational Safety Guide: Handling 5'-Hydroxy Drospirenone-13C3 in Analytical Workflows
Executive Summary & Risk Profile[1][2][3][4]
5'-Hydroxy Drospirenone-13C3 is a stable isotope-labeled metabolite of Drospirenone, utilized primarily as an internal standard in mass spectrometry (LC-MS/MS).[1][2][3] While the 13C3 label is non-radioactive, the core steroid scaffold retains the potent biological activity of its parent compound.[2]
This guide treats the substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[2][3] In the absence of specific toxicological data for the metabolite, the Precautionary Principle mandates we default to the hazard profile of the parent compound, Drospirenone.[1][2]
Hazard Classification (GHS)[1][2][3][4]
-
Reproductive Toxicity: Category 1B (May damage fertility or the unborn child).[2][3][4]
-
Carcinogenicity: Category 2 (Suspected of causing cancer).[2][3][5]
Occupational Exposure Band (OEB) Assignment
Assigned Band: OEB 4 (Default for potent reproductive toxins).[1][2][3] Control Target: < 1 µg/m³ (8-hour TWA).[1][2][3] Rationale: Progestins are biologically active at microgram levels.[2][3] Inhalation of dry powder during weighing is the critical exposure vector.[2][3]
Personal Protective Equipment (PPE) Matrix
PPE is the last line of defense.[2][3] It must be layered based on the physical state of the material (Solid Powder vs. Liquid Solution).[2][3]
PPE Selection Table
| Protection Layer | Solid Handling (Weighing/Transfer) | Liquid Handling (Diluted Stock Solutions) | Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA filter OR N100/P3 half-mask.[1][2][3] Strictly prohibited: N95/Surgical masks.[2][3] | Standard Lab Ventilation (if capped).[2][3] Use Fume Hood for open transfers.[2][3] | N95s allow up to 5% leakage; OEB 4 requires <0.1% leakage.[2][3] |
| Dermal (Hands) | Double Gloving: 1. Inner: Nitrile (4 mil)2.[1][2][3] Outer: Nitrile (Extended Cuff, 5-8 mil) | Single Gloving: Nitrile (minimum 4 mil) | Double gloving provides a visual breach indicator and allows outer glove removal if contaminated without exposing skin.[1][2][3] |
| Body | Tyvek® Lab Coat (Disposable, rear-closing) or Coveralls with elastic cuffs.[1][2][3] | Standard Cotton Lab Coat (Buttoned).[2][3] | Cotton retains powder; Tyvek repels dust and prevents cross-contamination to street clothes.[2][3] |
| Eye/Face | Safety Goggles (Indirect Vent) or Face Shield.[2][3][6] | Safety Glasses with Side Shields.[2][3][6][7] | Prevents ocular absorption and protects against splashes during solubilization.[2][3] |
Engineering Controls & Containment
PPE alone is insufficient for OEB 4 compounds.[2][3] The primary barrier must be engineering controls.[2][3]
The Containment Hierarchy[2]
-
Primary: Powder Handling Isolator or Class II Biological Safety Cabinet (BSC).[2][3]
-
Secondary: HEPA-filtered laboratory ventilation (Negative pressure room preferred).
-
Tertiary: PPE (as described above).
Visualization: Hierarchy of Controls
The following diagram illustrates the inverse relationship between control effectiveness and reliance on human behavior.
Figure 1: Hierarchy of Controls for HPAPI Handling. Engineering controls are the primary defense against airborne particulates.
Operational Protocol: Weighing & Solubilization
Objective: Prepare a primary stock solution (e.g., 1 mg/mL in Methanol) without contaminating the balance or the operator.
Pre-Work Checklist
Step-by-Step Workflow
-
Gowning: Don PPE outside the lab or in the ante-room. Tape cuffs if using coveralls.[2][3]
-
Setup: Place the vial of this compound and the volumetric flask inside the BSC/Isolator.
-
Static Neutralization: Aim the anti-static gun at the vial and the spatula for 5 seconds.[2][3] Causality: This prevents the hydrophobic powder from "jumping" due to electrostatic repulsion.[2]
-
Weighing:
-
Solubilization (The Critical Transition):
-
Decontamination:
Visualization: Safe Handling Workflow
Figure 2: Operational workflow emphasizing the transition from solid (high inhalation risk) to liquid (dermal risk).
Waste Disposal & Emergency Response
Waste Segregation[1][2][3]
-
Solid Waste: All gloves, weighing boats, and wipes must be disposed of in High Temperature Incineration bins (often labeled "Cytotoxic" or "Trace Chemo" waste).[1][2][3]
-
Liquid Waste: Collect in dedicated organic waste carboys labeled "Contains Steroids/Reprotoxins."[2][3] Do not mix with general drain waste.[2][3]
Spill Response (Powder)[1][2][3]
-
Evacuate: Clear the immediate area.
-
Cover: Gently cover the spill with damp paper towels (to prevent dust generation).[2][3]
-
Verify: If available, use a UV light (many steroids fluoresce) or surface swab to verify cleaning.[1][2][3]
References
-
National Center for Biotechnology Information (NCBI). (2025).[2][3] PubChem Compound Summary for CID 15516076: 5-Hydroxydrospirenone. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[2][3] Substance Information: Drospirenone (Reprotoxic Classification).[2][3] Retrieved from [Link][1][2][3]
Sources
- 1. 5'-Hydroxy Drospirenone | C24H32O3 | CID 71748996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Drospirenone - Wikipedia [en.wikipedia.org]
- 3. 5-Hydroxydrospirenone | C24H32O4 | CID 15516076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. abmole.com [abmole.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
